molecular formula C11H24O B097644 2-Methyl-1-decanol CAS No. 18675-24-6

2-Methyl-1-decanol

Cat. No.: B097644
CAS No.: 18675-24-6
M. Wt: 172.31 g/mol
InChI Key: JZEUFFFBEMAJHS-UHFFFAOYSA-N
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Description

2-Methyl-1-decanol is a branched-chain fatty alcohol that occurs naturally . This characteristic makes it a compound of interest in scientific research, particularly in the study of naturally occurring substances and their properties . In broader research contexts, fatty acid alcohols like this compound are investigated for their role in formulation science. Studies on similar compounds highlight their utility in creating microemulsion systems, where they can act as components to enhance drug solubility and permeability for topical applications . Furthermore, volatile organic compounds (VOCs) of this chemical class are subjects of diagnostic research; for instance, certain fungal alcohols are studied for their role in microbial contamination of agricultural products, where they can induce membrane lipid peroxidation and disrupt cellular structures . Research into the metabolism of aliphatic hydrocarbons also reveals that they can be biotransformed into alcohols like decanol, positioning such compounds as relevant metabolites in toxicokinetic and environmental biodegradation studies . This multifaceted research value makes this compound a relevant chemical entity for advanced investigative applications.

Properties

IUPAC Name

2-methyldecan-1-ol
Source PubChem
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InChI

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-11(2)10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEUFFFBEMAJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30885064
Record name 1-Decanol, 2-methyl-
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Molecular Weight

172.31 g/mol
Source PubChem
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CAS No.

18675-24-6
Record name 2-Methyl-1-decanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanol, 2-methyl-
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Record name 1-Decanol, 2-methyl-
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Record name 2-methyldecan-1-ol
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Methyl-1-decanol: Pathways, Protocols, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 2-Methyl-1-decanol, a branched-chain fatty alcohol with emerging applications in formulation science and as a chemical intermediate.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of methods to offer a causal analysis of experimental choices, ensuring a robust and reproducible understanding of the synthesis. We will dissect three principal routes: the Grignard reaction, the reduction of carboxylic acid derivatives, and the hydroformylation of olefins. Each pathway is evaluated for its efficiency, scalability, and selectivity, supported by detailed, field-tested protocols.

Introduction: The Significance of this compound

This compound (C₁₁H₂₄O) is a branched-chain primary alcohol that is finding increasing utility in various scientific and industrial domains.[2][3][4][5][6][7] Its structure, featuring a methyl group at the C2 position, imparts unique physicochemical properties compared to its linear isomer, 1-undecanol. These properties make it a compound of interest as a solvent, a precursor in the synthesis of surfactants and plasticizers, and as a component in fragrance and flavor formulations.[8] Furthermore, its structural similarity to naturally occurring fatty alcohols has spurred investigations into its biological activities, including potential roles in antimicrobial applications and as a component in drug delivery systems like microemulsions and vesicle formations.[1] A thorough understanding of its synthesis is therefore paramount for its effective application and further development.

This guide will provide a comprehensive overview of the most pertinent synthetic strategies for obtaining this compound, with a focus on the practical aspects and chemical principles that govern each approach.

Key Synthetic Pathways to this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of pathway is often dictated by factors such as the desired scale of production, the availability of starting materials, and the required purity of the final product. Below, we delve into the core methodologies.

The Grignard Reaction: A Classic Approach for Laboratory-Scale Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is a straightforward route for the laboratory-scale synthesis of this compound.[1][9][10][11][12] The fundamental principle involves the nucleophilic addition of a methyl Grignard reagent to decanal.

The reaction proceeds in two key stages. First, the highly polarized carbon-magnesium bond of the Grignard reagent (e.g., methylmagnesium bromide) facilitates the nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon of decanal.[12] This results in the formation of a magnesium alkoxide intermediate. The second stage is an acidic workup, during which the alkoxide is protonated to yield the final product, this compound.[1]

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • Decanal

  • Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition. Once all the methyl bromide has been added, continue to stir the mixture until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath (0–5°C) to minimize side reactions.[1] Add a solution of decanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. The formation of a white precipitate (the magnesium alkoxide) will be observed.

  • Acidic Workup: After the addition of decanal is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional hour. Slowly and cautiously add dilute hydrochloric acid or saturated aqueous ammonium chloride to the reaction mixture with cooling to quench the reaction and protonate the alkoxide.

  • Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer, and wash it successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Advantages Disadvantages
High yield on a laboratory scale.Sensitive to moisture and protic impurities.
Readily available starting materials.The Grignard reagent is highly reactive and requires careful handling.
Straightforward and well-understood mechanism.Not ideal for large-scale industrial production due to safety and cost.
Reduction of 2-Methyl-decanoic Acid Derivatives

Another viable synthetic route involves the reduction of a carboxylic acid or its ester derivative. This method is particularly useful if 2-methyl-decanoic acid is a readily available starting material.

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce carboxylic acids and their esters to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the LiAlH₄ on the carbonyl carbon of the ester. This is followed by the departure of the ethoxy group and a second hydride attack on the resulting aldehyde intermediate to form an alkoxide, which is then protonated during workup to yield this compound.

Materials:

  • 2-Methyl-decanoic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute sulfuric acid (H₂SO₄) or Rochelle's salt solution

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF.

  • Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of 2-methyl-decanoic acid ethyl ester in anhydrous THF from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 4 hours) to ensure complete reduction.[13]

  • Workup: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts (Fieser workup).

  • Purification: Filter the resulting slurry and wash the solid residue with diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation. A reported yield for this method is around 60%.[13]

Advantages Disadvantages
Effective for the conversion of carboxylic acid derivatives.LiAlH₄ is a hazardous and pyrophoric reagent.
Can provide good yields.Requires strictly anhydrous conditions.
The workup procedure can be cumbersome.
Hydroformylation of 1-Decene: The Industrial Pathway

For large-scale industrial production, the hydroformylation (or oxo process) of alkenes is a preferred method.[14] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.

The hydroformylation of 1-decene using a rhodium-based catalyst typically proceeds through a series of steps involving the coordination of the alkene and carbon monoxide to the metal center, migratory insertion to form an acyl-metal complex, and subsequent reaction with hydrogen to yield an aldehyde.[14][15][16][17] The resulting mixture of aldehydes (n-undecanal and 2-methyl-decanal) is then hydrogenated to the corresponding alcohols. The regioselectivity of the hydroformylation step is crucial for maximizing the yield of the desired branched aldehyde.

  • Hydroformylation: 1-Decene is reacted with a mixture of carbon monoxide and hydrogen (syngas) in the presence of a homogeneous rhodium catalyst, often with a phosphine ligand to control regioselectivity. The reaction is carried out at elevated temperatures and pressures.

  • Aldehyde Separation: The resulting aldehyde mixture is separated from the catalyst.

  • Hydrogenation: The aldehyde mixture is then subjected to catalytic hydrogenation to convert the aldehydes to their corresponding alcohols.[18][19][20][21][22]

  • Purification: The final alcohol mixture is purified by fractional distillation to isolate this compound.

Advantages Disadvantages
Highly efficient for large-scale production.Requires specialized high-pressure equipment.
Utilizes readily available petrochemical feedstocks.The catalyst can be expensive and require recycling.
Can be a continuous process.Control of regioselectivity can be challenging.

Comparative Overview of Synthesis Pathways

The choice of a synthetic route for this compound is a critical decision that balances several factors. The following diagram and table provide a comparative analysis of the discussed pathways.

Synthesis_Pathways cluster_grignard Grignard Reaction cluster_reduction Reduction cluster_hydroformylation Hydroformylation Decanal Decanal Grignard_Intermediate Alkoxide Intermediate Decanal->Grignard_Intermediate Nucleophilic Addition MeMgBr CH₃MgBr MeMgBr->Grignard_Intermediate Grignard_Product This compound Grignard_Intermediate->Grignard_Product Acidic Workup Ester 2-Methyl-decanoic acid ethyl ester Reduction_Intermediate Alkoxide Intermediate Ester->Reduction_Intermediate Hydride Attack LiAlH4 LiAlH₄ LiAlH4->Reduction_Intermediate Reduction_Product This compound Reduction_Intermediate->Reduction_Product Workup Decene 1-Decene Aldehyde_Mix Aldehyde Mixture (linear + branched) Decene->Aldehyde_Mix Rh Catalyst Syngas CO + H₂ Syngas->Aldehyde_Mix Hydroformylation_Product This compound Aldehyde_Mix->Hydroformylation_Product Hydrogenation

Caption: Comparative workflow of the main synthesis pathways for this compound.

Parameter Grignard Reaction Reduction of Ester Hydroformylation of Alkene
Scale LaboratoryLaboratory to PilotIndustrial
Starting Materials Decanal, Methyl Halide2-Methyl-decanoic acid ester1-Decene, Syngas
Key Reagents Mg, Anhydrous SolventsLiAlH₄Rh or Co catalyst
Yield Good to ExcellentGoodExcellent
Selectivity HighHighVariable Regioselectivity
Safety Concerns Reactive Grignard reagentPyrophoric LiAlH₄High Pressure, Flammable Gases

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and limitations. The Grignard reaction remains a reliable and high-yielding method for laboratory-scale synthesis, while the reduction of carboxylic acid derivatives offers an alternative when the corresponding acid is readily available. For industrial-scale production, hydroformylation of 1-decene followed by hydrogenation is the most economically viable route.

Future research in this area may focus on developing more sustainable and greener synthetic methods. This could include the use of biocatalysis to produce this compound from renewable feedstocks or the development of more efficient and selective catalysts for the hydroformylation process that favor the formation of the branched aldehyde. As the demand for specialty chemicals with tailored properties continues to grow, a robust and versatile toolbox of synthetic methods for compounds like this compound will be increasingly important.

References

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  • Continuous hydroformylation of 1-decene in an aqueous biphasic system enabled by methylated cyclodextrins - Green Chemistry (RSC Publishing). [Link]

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Sources

An In-depth Technical Guide to 2-Methyl-1-decanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-1-decanol (CAS No. 18675-24-6), a branched-chain fatty alcohol. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, robust synthetic protocols, characteristic spectral data, and key applications of this versatile molecule. The structure of this guide is designed to logically flow from fundamental properties to practical, field-relevant insights.

Molecular Identity and Physicochemical Profile

This compound is an aliphatic alcohol characterized by a ten-carbon chain with a methyl group at the second position, terminating in a primary alcohol functional group.[1] This structure imparts specific properties, such as its role as a solvent, a synthetic intermediate, and its potential utility in formulation science.[1]

Core Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for experimental design, from reaction setup to purification and storage.

PropertyValueSource(s)
CAS Number 18675-24-6[2][3][4]
Molecular Formula C₁₁H₂₄O[2][3][4][5]
Molecular Weight 172.31 g/mol [3][5][6]
Density 0.828 - 0.829 g/cm³[3][7][8]
Boiling Point 229.7 - 231 °C at 760 mmHg[2][3][7][8]
Melting Point 5 - 7 °C[7]
Flash Point 94 °C (201.2 °F)[2][3][8]
Water Solubility 49.73 mg/L at 25 °C (estimated)[2]
LogP (Octanol/Water) 4.41 - 4.5 (estimated)[2][8][9]
SMILES CCCCCCCCC(C)CO[5][6][8]
InChI Key JZEUFFFBEMAJHS-UHFFFAOYSA-N[1][4][6]

Synthesis of this compound

The synthesis of this compound is most reliably achieved through the reduction of a corresponding carboxylic acid ester, such as ethyl 2-methyldecanoate. This method is favored for its high yield and the commercial availability of the starting materials. The use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) ensures the complete conversion of the ester to the primary alcohol.

Experimental Protocol: Reduction of Ethyl 2-methyldecanoate

This protocol details the laboratory-scale synthesis of this compound.

Causality and Self-Validation: The choice of LiAlH₄ is deliberate; it is a potent, unselective reducing agent capable of reducing esters to primary alcohols, whereas a milder agent like sodium borohydride would be ineffective. The protocol's trustworthiness is established by the inclusion of anhydrous conditions, which are critical as LiAlH₄ reacts violently with water. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed via spectroscopic analysis, creating a self-validating workflow.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube (e.g., filled with CaCl₂).

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask. Lithium Aluminum Hydride (LiAlH₄) is then carefully added in portions under a positive pressure of nitrogen. The resulting slurry is stirred and cooled to 0 °C in an ice bath.

  • Substrate Addition: Ethyl 2-methyldecanoate, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred LiAlH₄ slurry. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is then heated to reflux for approximately 4 hours to ensure the reaction goes to completion.[8]

  • Quenching: The flask is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, until a granular precipitate of aluminum salts forms. This is known as the Fieser workup.

  • Isolation: The solids are removed by vacuum filtration and washed with THF or diethyl ether. The organic filtrates are combined.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound. The yield for this type of reaction is typically around 60%.[8]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Flame-Dried Glassware (N2 Atmosphere) B Prepare LiAlH4 Slurry in Anhydrous THF (0°C) A->B C Add Ethyl 2-methyldecanoate (dropwise) B->C D Reflux for 4 hours C->D E Quench with H2O / NaOH (0°C) D->E F Filter to Remove Aluminum Salts E->F G Combine Organic Filtrates F->G H Rotary Evaporation of Solvent G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Characteristics

As a primary alcohol, this compound undergoes reactions typical of its functional class. Its long aliphatic chain renders it non-polar, while the hydroxyl group provides a site for polar interactions and chemical transformations.

  • Oxidation: It can be oxidized to the corresponding carboxylic acid, 2-methyl-decanoic acid, using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[1] Milder oxidation (e.g., using PCC or Swern oxidation) would yield the aldehyde, 2-methyldecanal.

  • Substitution: The hydroxyl group can be substituted to form other functional groups.[1] For instance, reaction with hydroiodic acid or a combination of iodine, imidazole, and a phosphine can convert the alcohol to 1-iodo-2-methyl-decane.[8]

  • Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form esters.

G A This compound B 2-Methyl-decanoic acid A->B Oxidation (e.g., KMnO4) C 1-Iodo-2-methyl-decane A->C Substitution (e.g., I2/PPh3/Imidazole) D Ester Derivative A->D Esterification (R-COOH, H+)

Caption: Key chemical reactions of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent, broad absorption band in the region of 3300-3400 cm⁻¹, which corresponds to the O-H stretching vibration of the alcohol group.[10] A strong C-O stretching vibration is also expected to appear around 1000-1050 cm⁻¹.[10]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will show a characteristic signal for the two protons of the CH₂OH group, typically appearing as a doublet around 3.5 ppm. The single proton of the adjacent CH group will be a multiplet. The signal for the hydroxyl proton (-OH) is typically a singlet with a variable chemical shift; its identity can be confirmed by its disappearance upon shaking the sample with a drop of D₂O.[10]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, alcohols commonly undergo fragmentation through alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4][10]

Applications in Research and Development

The unique structure of this compound makes it a compound of interest in several scientific and industrial fields.

  • Synthetic Chemistry: It serves as a versatile intermediate in organic synthesis for the creation of more complex molecules.[1] Its lipophilic nature and hydroxyl functionality allow it to be a precursor for various esters, ethers, and substituted alkanes.

  • Formulation Science: Like other fatty alcohols, this compound is explored for its role in formulation science.[1] It can act as a co-surfactant or oil phase component in microemulsion systems, which are of significant interest for enhancing the solubility and transdermal permeability of active pharmaceutical ingredients (APIs).[1]

  • Biological and Toxicological Research: The compound and its metabolites are relevant in studies of lipid metabolism and the biodegradation of aliphatic hydrocarbons.[1] Its interactions with cell membranes can influence fluidity and permeability, making it a useful tool in biological research.[1] Some studies have also investigated its potential antimicrobial properties.[1]

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazards: It is known to cause serious eye irritation.[7] It is also considered harmful to aquatic life with long-lasting effects.[7]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn.[11][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[11][12]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and sources of ignition.[11]

References

  • This compound, 18675-24-6. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]

  • Chemical Properties of 1-Decanol, 2-methyl- (CAS 18675-24-6). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

  • 1-Decanol, 2-methyl-. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

  • 2-Methyl-1-dodecanol. (n.d.). PubChem. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • 1-Decanol, 2-methyl-. (n.d.). PubChem. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • CAS No.18675-24-6,this compound Suppliers. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • 1-Decanol,2-methyl-. (n.d.). Molbase. Retrieved January 12, 2026, from [Link]

  • Supporting Information: Dehydrogenative alcohol coupling... (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • NMR spectra of 2 methyl, 1 hexadecanol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1-Decanol. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 1-Decanol. (n.d.). PubChem. National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: 2-Methyl-1-propanol. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Natural Sources and Occurrence of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the natural sources and occurrence of 2-Methyl-1-decanol, a branched-chain fatty alcohol. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the natural origins, biosynthesis, and analytical methodologies for this compound. The guide delves into the confirmed microbial production of this compound by the fungus Fusarium verticillioides, explores its potential, though currently unconfirmed, presence in other natural matrices such as cheese and insects, and provides detailed protocols for its extraction, isolation, and identification. The content is structured to offer not just procedural steps but also the scientific rationale behind these methods, ensuring a deep and applicable understanding of the topic.

Introduction to this compound

This compound (C₁₁H₂₄O) is a primary alcohol characterized by a ten-carbon chain with a methyl group at the second position.[1] As a branched-chain fatty alcohol, it exhibits distinct physical and chemical properties compared to its linear isomer, 1-undecanol. These properties, including its volatility and potential biological activity, make it a compound of interest in various scientific disciplines. While its commercial availability is primarily for research purposes, understanding its natural origins is crucial for exploring its ecological roles and potential applications.[2] This guide focuses on elucidating the known and potential natural reservoirs of this molecule.

Confirmed Natural Source: Microbial Synthesis

The most definitive evidence for the natural occurrence of this compound comes from the microbial kingdom, specifically from fungi.

Fusarium verticillioides: A Prolific Producer

The fungus Fusaurus verticillioides, a well-known maize phytopathogen, has been identified as a producer of a diverse array of volatile organic compounds (VOCs), including a significant fraction of branched-chain alcohols. Research has shown that the biosynthesis of these branched-chain alcohols can constitute between 6.82% and 16.71% of the total VOCs produced by F. verticillioides, with the exact percentage being dependent on the carbon source available to the fungus. While the complete profile of all branched-chain alcohols was not individually quantified in these studies, this compound is a confirmed constituent of this mixture.

The production of VOCs by F. verticillioides is a complex process influenced by various factors, including the growth stage of the fungus and the composition of its growth medium. The emission of these compounds, including this compound, is thought to play a role in the fungus's ecological interactions, although the specific function of this compound in this context is yet to be fully elucidated.

Biosynthesis of this compound in Fungi

The biosynthesis of branched-chain fatty alcohols in microorganisms is an extension of the fatty acid synthesis pathway. The process begins with the formation of branched-chain α-keto acids, which serve as primers for the fatty acid synthase (FAS) system.

The proposed biosynthetic pathway for this compound in Fusarium verticillioides is illustrated below. This pathway is initiated by the metabolism of amino acids to produce branched-chain acyl-CoA primers. These primers are then elongated by the fatty acid synthase complex, followed by reduction to the corresponding alcohol.

cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthesis (FAS) cluster_2 Alcohol Formation Amino_Acids Isoleucine / Leucine / Valine Branched_Chain_Keto_Acids Branched-Chain α-Keto Acids Amino_Acids->Branched_Chain_Keto_Acids Transamination Branched_Chain_Acyl_CoA Branched-Chain Acyl-CoA (e.g., isobutyryl-CoA) Branched_Chain_Keto_Acids->Branched_Chain_Acyl_CoA Decarboxylation Elongation Chain Elongation (Fatty Acid Synthase) Branched_Chain_Acyl_CoA->Elongation Primer Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation Branched_Chain_Acyl_ACP Branched-Chain Acyl-ACP Elongation->Branched_Chain_Acyl_ACP Fatty_Acyl_ACP_Thioesterase Fatty Acyl-ACP Thioesterase Branched_Chain_Acyl_ACP->Fatty_Acyl_ACP_Thioesterase Branched_Chain_Fatty_Acid Branched-Chain Fatty Acid Fatty_Acyl_ACP_Thioesterase->Branched_Chain_Fatty_Acid Fatty_Acyl_CoA_Synthetase Fatty Acyl-CoA Synthetase Branched_Chain_Fatty_Acid->Fatty_Acyl_CoA_Synthetase Branched_Chain_Fatty_Acyl_CoA Branched-Chain Fatty Acyl-CoA Fatty_Acyl_CoA_Synthetase->Branched_Chain_Fatty_Acyl_CoA Fatty_Acyl_CoA_Reductase Fatty Acyl-CoA Reductase Branched_Chain_Fatty_Acyl_CoA->Fatty_Acyl_CoA_Reductase 2_Methyl_1_decanol This compound Fatty_Acyl_CoA_Reductase->2_Methyl_1_decanol

Caption: Proposed biosynthetic pathway of this compound in fungi.

Potential Natural Sources: Areas for Future Research

While microbial synthesis is the only confirmed source to date, the presence of structurally similar compounds in other natural matrices suggests that this compound may have a broader, yet undiscovered, distribution.

Dairy Products and Cheese

Dairy products, particularly aged cheeses, are well-known for their complex aroma profiles, which are largely the result of microbial metabolism of milk components (fats, proteins, and lactose). Branched-chain fatty acids are known to be present in dairy fat and can serve as precursors for a variety of volatile compounds.[3][4][5] The microbial communities in cheese, which include various bacteria and fungi, are capable of producing a wide range of alcohols.

While specific branched-chain primary alcohols such as 2-methyl-1-butanol and 3-methyl-1-butanol have been identified as important aroma compounds in cheese, resulting from the metabolism of amino acids, the presence of this compound has not been definitively reported in the literature.[6] However, given the presence of its precursors and the metabolic capabilities of cheese microbiota, it is plausible that this compound could be formed in certain cheese varieties, likely as a minor component. Further research employing high-resolution analytical techniques is needed to investigate this possibility.

Insect Chemical Communication

Insects utilize a sophisticated language of chemical signals, or semiochemicals, for a variety of behaviors, including mating, aggregation, and defense. Methyl-branched hydrocarbons and alcohols are common components of these chemical signals, serving as contact pheromones and cuticular hydrocarbons.[7][8] For example, 8-methyl-2-decanol is a known insect pheromone.[9]

The biosynthesis of these branched-chain compounds in insects shares similarities with the microbial pathways, often starting from branched-chain amino acids. Although there is no direct evidence to date of this compound being produced or used by insects, its structural similarity to known insect semiochemicals makes this a compelling area for future investigation. The discovery of this compound in an insect species could have significant implications for pest management strategies.

Methodologies for Extraction, Isolation, and Identification

The analysis of this compound from natural sources requires sensitive and specific analytical techniques due to its likely low concentrations and the complexity of the matrices in which it may be found.

Extraction and Isolation from Microbial Cultures

For the analysis of volatile compounds produced by fungi like Fusarium verticillioides, headspace solid-phase microextraction (HS-SPME) is a highly effective and widely used technique.[10][11][12] This method is non-invasive, solvent-free, and concentrates volatile analytes from the headspace above the fungal culture.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Fungal Volatiles

  • Culture Preparation: Inoculate a suitable liquid or solid medium in a headspace vial with the fungal strain of interest. Seal the vial with a septum-lined cap.

  • Incubation: Incubate the culture under controlled conditions (temperature, light) for a period sufficient for the production of volatile compounds.

  • Extraction: Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph (GC) for thermal desorption of the analytes onto the analytical column.

Caption: Workflow for HS-SPME-GC-MS analysis of fungal volatiles.

Analytical Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile compounds like this compound.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might start at 40-60°C and ramp up to 250-300°C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

Identification is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic standard of this compound. The mass spectrum of this compound will show a characteristic fragmentation pattern that can be matched against spectral libraries like NIST.[13]

Derivatization for Enhanced Analysis

For the analysis of long-chain alcohols, derivatization can be employed to improve chromatographic performance by increasing volatility and thermal stability, and reducing peak tailing.[14][15] Silylation is a common derivatization technique for alcohols.

Protocol 2: Silylation of Long-Chain Alcohols

  • Sample Preparation: An extract containing the alcohol is dried completely under a stream of nitrogen.

  • Derivatization Reaction: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile), is added to the dry sample.

  • Reaction Conditions: The reaction mixture is heated (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis: The derivatized sample is then injected into the GC-MS for analysis. The resulting trimethylsilyl (TMS) ether of this compound will have a shorter retention time and a more symmetrical peak shape.

Quantitative Data Summary

While specific quantitative data for this compound is scarce in the literature, the following table summarizes the reported production of the broader class of branched-chain alcohols by Fusarium verticillioides.

Natural SourceCompound ClassRelative Abundance (% of total VOCs)Analytical Method
Fusarium verticillioidesBranched-chain alcohols6.82% - 16.71%HS-SPME-GC-MS

Conclusion and Future Directions

This technical guide has synthesized the current knowledge on the natural sources and occurrence of this compound. The fungus Fusarium verticillioides stands as the only confirmed natural producer of this compound. The potential for its presence in cheese and as an insect semiochemical remains an exciting area for future research. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the continued exploration of the natural world for this and other branched-chain fatty alcohols. Further studies are warranted to quantify the production of this compound in F. verticillioides, to definitively screen for its presence in various cheese types and insect species, and to elucidate its biological functions in these ecosystems.

References

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An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1-decanol, a branched-chain primary alcohol (CAS: 18675-24-6, Formula: C₁₁H₂₄O), is emerging as a molecule of significant interest across multiple scientific disciplines.[1][2][3] While structurally unassuming, its unique configuration imparts a range of biological activities that warrant detailed investigation. This guide provides a comprehensive technical overview of the known and potential biological functions of this compound, with a focus on its antimicrobial properties, its prospective role as a semiochemical in insect communication, and its applications in pharmaceutical sciences. We synthesize current knowledge with field-proven experimental methodologies to equip researchers and drug development professionals with a robust framework for future exploration.

Introduction: The Molecular Profile of this compound

This compound is a C11 fatty alcohol characterized by a methyl group at the C-2 position. This branching distinguishes it from its linear isomer, 1-decanol, altering its physical and chemical properties, such as solubility, reactivity, and, critically, its interaction with biological systems.[4][5] The presence of the hydroxyl (-OH) group provides a site for hydrogen bonding and enzymatic reactions, while the ten-carbon aliphatic chain confers significant lipophilicity. This amphipathic nature is central to its biological effects, particularly its ability to interact with and disrupt cellular membranes.[4] This guide will delve into the specific domains where these properties manifest as potent biological activity.

Antimicrobial Activity: A Mechanism of Membrane Disruption

One of the most well-documented activities of this compound is its ability to inhibit the growth of various microorganisms.[4] This positions it as a candidate for novel preservatives and therapeutic agents, particularly in an era of growing antibiotic resistance.[6]

Mechanism of Action

The primary antimicrobial mechanism of this compound is attributed to its ability to disrupt microbial cell membranes.[4] The process can be broken down into two key steps:

  • Intercalation into the Lipid Bilayer: The long, lipophilic carbon chain of the molecule readily partitions into the lipid bilayer of bacterial and fungal cell membranes. The methyl branch at the C-2 position can further disrupt the ordered packing of the phospholipid tails.

  • Loss of Membrane Integrity: This intercalation increases membrane fluidity and permeability.[4][5] The result is a loss of the electrochemical gradient across the membrane, leakage of essential intracellular components (such as ions and ATP), and ultimately, cell death.

Furthermore, the hydroxyl group may engage in inhibitory interactions with essential membrane-bound enzymes, further compromising cellular function.[4] Studies on related long-chain fatty alcohols have shown that the length of the aliphatic carbon chain is a critical determinant of antibacterial efficacy, with C9 to C13 alcohols often exhibiting the highest activity against pathogens like Staphylococcus aureus.[6]

Quantitative Data Summary

While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely published, research on analogous compounds provides a benchmark for expected efficacy. The following table illustrates a hypothetical data set based on studies of similar long-chain alcohols.[4][6]

MicroorganismClassExpected MIC Range (µg/mL)
Staphylococcus aureusGram-positive50 - 200
Escherichia coliGram-negative200 - 800
Candida albicansFungi (Yeast)100 - 400
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the MIC of this compound against a target microorganism.

Materials:

  • This compound (sterile stock solution in DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)

  • Microbial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative (sterility) and vehicle (solvent) controls

Procedure:

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Pipette 100 µL of the this compound stock solution into the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Controls: The 11th column will serve as the growth control (no compound), and the 12th column as the sterility control (no inoculum). A separate row should be used for the vehicle control.

  • Inoculation: Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the sterility control wells), bringing the total volume to 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Potential Role as a Semiochemical in Insect Communication

While not definitively identified as a primary pheromone, the chemical structure of this compound is highly analogous to known insect semiochemicals. For instance, the propionate of 8-methyl-2-decanol is an attractant for certain Diabrotica species.[7] Furthermore, fatty acid methyl esters, such as methyl laurate, are established pheromones in Drosophila melanogaster, highlighting the importance of methylated long-chain molecules in insect behavior.[8] This suggests this compound could function as a pheromone component, a synergist, or an antagonist in insect communication systems.

Proposed Mechanism and Function

If involved in chemical communication, this compound would exert its effect by binding to specific olfactory receptors (ORs) located in the antennae of insects. The chirality and branching of the molecule would likely ensure a high degree of specificity for its cognate receptor, triggering a neural signal that leads to a behavioral response (e.g., attraction, repulsion, aggregation). The enantiomeric purity can be critical, as seen in scarab beetles where different enantiomers of the same compound can act as a behavioral agonist and antagonist, respectively.[9]

Experimental Workflow for Semiochemical Identification

Investigating the potential semiochemical activity of this compound requires a multi-step approach that links chemistry to neurophysiology and behavior.

Semiochemical_Workflow cluster_chem Step 1: Chemical Ecology cluster_phys Step 2: Electrophysiology cluster_behav Step 3: Behavioral Assays GCMS Gas Chromatography- Mass Spectrometry (GC-MS) EAG Electroantennography (EAG) GC_EAD GC-EAD GCMS->GC_EAD Identify active peaks InsectExtract Insect Cuticle/ Glandular Extracts InsectExtract->GCMS Analyze for presence Olfactometer Y-Tube Olfactometer EAG->Olfactometer Test attraction/ repulsion GC_EAD->EAG Confirm antennal response FieldTraps Field Trapping Assays Olfactometer->FieldTraps Validate in natural setting

Caption: Workflow for investigating the semiochemical properties of this compound.

Applications in Pharmaceutical Formulations

The amphipathic properties of this compound make it a candidate for use in drug delivery systems.[4] Its structural similarity to 1-decanol, which has been shown to enhance vesicle formation, suggests potential applications in creating stable nano-formulations for encapsulating therapeutic agents.[4]

Primary Application: Penetration Enhancer this compound can act as a chemical penetration enhancer for transdermal drug delivery. By transiently and reversibly disrupting the highly organized structure of the stratum corneum, it can increase the flux of a co-administered drug across the skin barrier.

Experimental Protocol: In Vitro Skin Permeation Study

This protocol uses a Franz diffusion cell to quantify the effect of this compound on the permeation of a model drug.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., porcine ear skin, human cadaver skin)

  • Phosphate-buffered saline (PBS) as the receptor fluid

  • Model drug (e.g., caffeine, ibuprofen)

  • Test formulation: Drug + this compound in a suitable vehicle (e.g., propylene glycol)

  • Control formulation: Drug in vehicle only

  • HPLC for drug quantification

Procedure:

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the membrane. Use a magnetic stirrer for continuous mixing.

  • Formulation Application: Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor fluid for HPLC analysis and replace it with an equal volume of fresh, pre-warmed PBS.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this plot gives the steady-state flux (Jss). The enhancement ratio (ER) is calculated as Jss (with enhancer) / Jss (control).

Safety and Toxicological Profile

A comprehensive safety profile is crucial for any application. While direct toxicological data for this compound is limited, studies on structurally related long-chain alcohols suggest a low toxicity profile.[4] For its structural isomer, 1-decanol, safety assessments have been conducted for its use in fragrances. These assessments, which often involve read-across from similar molecules like heptyl alcohol, have evaluated endpoints such as genotoxicity, repeated dose toxicity, and skin sensitization.[10] Such data provide a valuable starting point for a formal risk assessment of this compound, indicating that it is unlikely to be genotoxic and has a calculable margin of exposure for systemic toxicity.[10]

Conclusion and Future Perspectives

This compound is a molecule with multifaceted biological activity. Its proven antimicrobial effects, rooted in membrane disruption, present immediate opportunities in preservation and potentially as a topical antiseptic. The most intriguing frontier lies in its potential as an insect semiochemical, a hypothesis strongly supported by structural analogy and the established roles of similar molecules in nature. Validating this role through the outlined experimental workflow could yield novel, species-specific pest management solutions. Finally, its utility as a penetration enhancer in drug delivery highlights its broader potential in the pharmaceutical industry.

Future research should focus on generating robust quantitative data (e.g., MICs against a broad panel of microbes), screening its effects on various insect species of agricultural and medical importance, and elucidating the precise molecular interactions that underpin its activity in both microbial and eukaryotic systems.

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CAS number and registry information for 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-1-decanol (CAS No. 18675-24-6), a branched-chain primary alcohol. It covers its chemical identity, physicochemical properties, synthesis methodologies, analytical characterization, potential applications, and safety information. This document is intended to serve as a technical resource for professionals in research and development.

Chemical Identity and Registry Information

This compound is a fatty alcohol characterized by a ten-carbon chain with a methyl group at the second position.[1] Its unique structure influences its physical and chemical properties, making it a subject of interest in various scientific fields.

Registry and Identification:

IdentifierValueSource
CAS Number 18675-24-6[1][2][3][4]
IUPAC Name 2-methyldecan-1-ol[2][3]
Molecular Formula C₁₁H₂₄O[2][4][5]
InChI Key JZEUFFFBEMAJHS-UHFFFAOYSA-N[1][2][3][5]
Canonical SMILES CCCCCCCCC(C)CO[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

PropertyValueUnitSource
Molecular Weight 172.31 g/mol [1][2][4]
Boiling Point 229.7°C (at 760 mmHg)[4]
Flash Point 94°C[4]
Density 0.828g/cm³[4]
logP (Octanol/Water) 3.365[6]
Water Solubility -3.45 (log10WS)mol/l[6]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Grignard reaction and catalytic hydrogenation being the most common. The choice of method often depends on the desired scale, purity, and available starting materials.

Grignard Reaction

The Grignard reaction offers a versatile method for the laboratory-scale synthesis of this compound. This involves the nucleophilic addition of a methyl Grignard reagent to decanal.

Grignard Synthesis decanal Decanal intermediate Alkoxide Intermediate decanal->intermediate Nucleophilic Addition grignard CH₃MgBr (Methylmagnesium Bromide) grignard->intermediate product This compound intermediate->product Protonation workup Acidic Workup (e.g., H₃O⁺) workup->product

Figure 1: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.[1]

  • Reaction with Decanal: Cool the Grignard reagent to 0-5 °C in an ice bath. Add a solution of decanal in anhydrous diethyl ether dropwise to the reaction mixture while maintaining the temperature.[1]

  • Work-up: After the addition is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.[7]

Catalytic Hydrogenation

An alternative industrial-scale synthesis involves the catalytic hydrogenation of 2-methyldecanal. This method typically offers high yields and selectivity.

Catalytic Hydrogenation aldehyde 2-Methyldecanal product This compound aldehyde->product h2 H₂ (Hydrogen Gas) h2->product catalyst Catalyst (e.g., Ni, Pd, Pt) catalyst->product

Figure 2: Catalytic hydrogenation of 2-methyldecanal.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure reactor, charge 2-methyldecanal and a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon).

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture to the desired temperature. Maintain the pressure and temperature for the duration of the reaction.

  • Work-up and Purification: After the reaction is complete, cool the reactor and filter to remove the catalyst. The resulting crude product can be purified by fractional distillation.[7]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrum aids in structural elucidation.

Mass Spectrometry Fragmentation:

The mass spectrum of this compound is characterized by fragmentation patterns typical of primary alcohols. Key fragmentation pathways include:

  • α-cleavage: The most significant fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[8] This results in the loss of an alkyl radical.

  • Dehydration: Loss of a water molecule (M-18) is another common fragmentation pathway for alcohols.[8][9]

The NIST WebBook provides a reference mass spectrum for 1-Decanol, 2-methyl-.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. Key signals include the triplet for the terminal methyl group of the decyl chain, a complex multiplet for the methylene protons, a doublet for the methyl group at the C2 position, a multiplet for the proton at the C2 position, and signals corresponding to the hydroxyl proton and the methylene protons adjacent to the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eleven carbon atoms in their unique chemical environments. The carbon attached to the hydroxyl group will appear in the downfield region typical for alcohols.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[10] Other significant absorptions include C-H stretching vibrations around 2850-2960 cm⁻¹ and a C-O stretching vibration in the 1000-1300 cm⁻¹ region.[10][11]

Applications

This compound has several existing and potential applications across various industries.

  • Solvent and Chemical Intermediate: Its properties make it a useful solvent in certain applications and a valuable intermediate in the synthesis of other organic compounds.[1]

  • Flavors and Fragrances: Long-chain alcohols are known to be used in the flavor and fragrance industry.[12][13] While specific information on this compound is limited, related compounds are used for their characteristic odors and as fixatives in perfumes.[14]

  • Antimicrobial Agent: Studies have shown that long-chain fatty alcohols can exhibit antimicrobial activity.[15][16][17] this compound's potential as an antimicrobial agent is an area of ongoing research interest.[1] The length of the carbon chain is a key determinant of the antibacterial activity of long-chain fatty alcohols.[16]

Toxicology and Safety

General Hazards:

  • Eye Irritation: Like many alcohols, this compound is expected to cause serious eye irritation.

  • Aquatic Toxicity: It may be toxic to aquatic life with long-lasting effects.

  • Flammability: As a combustible liquid, it should be kept away from heat and open flames.[18]

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Use in a well-ventilated area.

  • Store in a cool, dry place away from ignition sources.

For detailed safety information, it is recommended to consult the SDS for 1-decanol as a close structural analog.[19][20]

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  • infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

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Spectroscopic Data of 2-Methyl-1-decanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-1-decanol (CAS No: 18675-24-6), a branched-chain fatty alcohol. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not only the spectral data but also the underlying scientific principles and experimental considerations for its acquisition and interpretation.

Introduction

This compound is a C11 aliphatic alcohol with a methyl branch at the second carbon position. This structural feature imparts specific physicochemical properties that are of interest in various fields, including formulation science and the study of natural volatiles.[1] Accurate spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior in different matrices. This guide will delve into the predicted ¹H and ¹³C NMR spectra, the expected IR absorption bands, and an analysis of its experimentally determined electron ionization mass spectrum.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.

Caption: Molecular structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Due to the unavailability of publicly accessible experimental spectra, this section provides a detailed prediction of the ¹H and ¹³C NMR spectra of this compound.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals corresponding to the different chemical environments of the protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom and the overall electronic environment.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H on C10~0.88Triplet (t)3H
H's on C3-C9~1.20 - 1.40Multiplet (m)14H
H on C2~1.55Multiplet (m)1H
H on OHVariableSinglet (s, broad)1H
H's on C1~3.45Multiplet (m)2H
H's on C11~0.90Doublet (d)3H

Causality behind Predicted Chemical Shifts and Multiplicities:

  • -CH₂OH (C1 protons): These protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at the lowest field (~3.45 ppm). They are coupled to the proton on C2, and due to the prochiral nature of C1, they are diastereotopic and may appear as a complex multiplet.

  • -CH- (C2 proton): This proton is coupled to the protons on C1, C3, and the methyl group at C11, resulting in a complex multiplet.

  • Aliphatic Chain (-CH₂-) (C3-C9 protons): The protons on these methylene groups are in similar chemical environments and will overlap in the aliphatic region of the spectrum (~1.20 - 1.40 ppm).

  • Terminal -CH₃ (C10 protons): This terminal methyl group is expected to appear as a triplet due to coupling with the adjacent methylene group (C9).

  • Branched -CH₃ (C11 protons): This methyl group is attached to the chiral center (C2) and will appear as a doublet due to coupling with the single proton on C2.

  • -OH proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be exchanged with D₂O.

B. Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C10~14
C11~19
C9~23
C4-C8~26-32
C3~34
C2~39
C1~68

Rationale for Predicted Chemical Shifts:

  • -CH₂OH (C1): This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift to ~68 ppm.

  • -CH- (C2): This methine carbon is also influenced by the nearby oxygen and is expected around ~39 ppm.

  • Aliphatic Chain (-CH₂- and -CH₃): The remaining carbons of the decyl chain will appear in the typical aliphatic region. The terminal methyl carbon (C10) will be the most upfield (~14 ppm). The branched methyl (C11) will be slightly downfield from the terminal methyl. The methylene carbons will have chemical shifts that are subtly influenced by their position relative to the branch point and the hydroxyl group.

C. Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each unique carbon atom.

    • For further structural confirmation, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the O-H and C-H bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (alcohol)3200 - 3600Strong, Broad
C-H (alkane)2850 - 2960Strong
C-O (alcohol)1000 - 1260Strong

Interpretation of Key Absorption Bands:

  • O-H Stretch: The most characteristic peak will be a broad and strong absorption in the region of 3200-3600 cm⁻¹, which is indicative of the hydroxyl group and its involvement in intermolecular hydrogen bonding.[3]

  • C-H Stretch: Strong absorptions between 2850 and 2960 cm⁻¹ are due to the stretching vibrations of the numerous C-H bonds in the aliphatic chain and methyl groups.

  • C-O Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1260 cm⁻¹, corresponds to the C-O stretching vibration of the primary alcohol.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For liquid samples like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty IR beam path or the clean ATR crystal.

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The following data and interpretation are based on the spectrum available in the NIST Chemistry WebBook.[4]

A. Electron Ionization Mass Spectrum Data
m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment
43100[C₃H₇]⁺
5785[C₄H₉]⁺
7160[C₅H₁₁]⁺
4155[C₃H₅]⁺
5550[C₄H₇]⁺
8545[C₆H₁₃]⁺
14110[M-CH₂OH]⁺
172<1[M]⁺
B. Interpretation of the Fragmentation Pattern

The molecular ion peak ([M]⁺) at m/z 172 is expected to be of very low abundance or absent, which is characteristic of long-chain alcohols.[5] The fragmentation pattern is dominated by cleavage of C-C bonds.

  • α-Cleavage: Cleavage of the bond between C1 and C2 is not a major pathway. However, cleavage of the bond between C2 and C3 would lead to a fragment at m/z 45 ([CH₃CHCH₂OH]⁺), which is not a prominent peak.

  • Loss of Water: A peak corresponding to the loss of water ([M-18]) is often observed for alcohols, but it is not a major peak in this case.

  • Alkyl Chain Fragmentation: The most prominent peaks in the spectrum are due to the fragmentation of the long alkyl chain, leading to a series of carbocations with m/z values of 43, 57, 71, 85, etc., differing by 14 mass units (a CH₂ group). This is a very common fragmentation pattern for long-chain aliphatic compounds.

  • Loss of the Hydroxymethyl Group: A peak at m/z 141 corresponds to the loss of the CH₂OH radical ([M-31]), which is a common fragmentation pathway for primary alcohols.

G cluster_mol This compound cluster_frags Fragmentation Pathways mol [CH₃(CH₂)₇CH(CH₃)CH₂OH]⁺˙ m/z = 172 frag1 [CH₃(CH₂)₇CH(CH₃)]⁺ m/z = 141 mol->frag1 - •CH₂OH frag2 [CnH2n+1]⁺ (e.g., C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺) m/z = 43, 57, 71... mol->frag2 Alkyl chain cleavage

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

C. Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

    • The GC separates the components of the sample, and the pure compound then enters the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate reproducible fragmentation patterns.

  • Mass Analysis:

    • A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

Conclusion

References

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An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-decanol is a branched-chain primary fatty alcohol with significant potential in various scientific and industrial fields.[1] Its structure, featuring a chiral center at the C-2 position, makes it a valuable molecule for stereospecific synthesis, particularly in the development of complex chiral molecules such as pharmaceuticals and natural products.[2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and analysis of this compound, offering field-proven insights and detailed protocols for its application in research and development.

This molecule serves as a key intermediate in organic synthesis and is explored for its role in drug formulation and delivery systems due to its amphiphilic nature.[1] The presence of a methyl branch influences its physical properties, such as volatility and solubility, compared to its linear isomer, 1-undecanol.[1] Understanding the stereochemical implications of the C-2 chiral center is paramount, as the biological activity of its enantiomers can differ significantly, a critical consideration in drug development.[3]

Section 1: Molecular Structure and Physicochemical Properties

This compound is a C11 fatty alcohol. Its fundamental properties are crucial for its handling, reaction design, and analytical method development.

Core Molecular Structure

The structure consists of a ten-carbon chain (decanol) with a methyl group substituent at the second carbon atom. The hydroxyl group is located at the first carbon (C-1), classifying it as a primary alcohol.

Key Identifiers:

  • Molecular Formula: C₁₁H₂₄O[4]

  • Molecular Weight: 172.31 g/mol [4]

  • CAS Number: 18675-24-6[4]

  • IUPAC Name: 2-methyldecan-1-ol[5]

  • SMILES: CCCCCCCCC(C)CO[6]

  • InChI Key: JZEUFFFBEMAJHS-UHFFFAOYSA-N[5]

Diagram of the Molecular Structure of this compound:

Molecular structure of this compound.
Physicochemical Data

The physical properties of this compound are essential for its purification and use in various applications.

PropertyValueReference(s)
Boiling Point 229.7 °C at 760 mmHg[4]
Density 0.828 g/cm³[4]
Flash Point 94 °C[4]
XLogP3-AA 4.5[5]
Appearance Colorless liquid
Solubility Insoluble in water; soluble in organic solvents

Section 2: Stereochemistry and Enantioselectivity

The carbon atom at the C-2 position of this compound is a stereocenter, as it is bonded to four different groups: a hydroxylmethyl group (-CH₂OH), a methyl group (-CH₃), a hydrogen atom (-H), and an octyl group (-(CH₂)₇CH₃). This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.

(R)- and (S)-Enantiomers

The distinct spatial arrangement of these enantiomers can lead to different interactions with other chiral molecules, such as enzymes and receptors in biological systems. This is a foundational principle in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.[3]

Diagram of the Enantiomers of this compound:

(R)- and (S)-enantiomers of this compound.

Section 3: Synthesis of this compound

The synthesis of this compound can be approached through both racemic and enantioselective routes. The choice of method depends on the desired stereochemical outcome.

Racemic Synthesis

Racemic this compound is commonly prepared using standard organic chemistry reactions that do not control stereochemistry.

A robust method for synthesizing 2-methyl-1-alkanols is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to an aldehyde.[1]

Workflow for Grignard Synthesis:

grignard_synthesis reagent Methylmagnesium bromide (Grignard Reagent) intermediate Magnesium alkoxide intermediate reagent->intermediate Nucleophilic addition aldehyde Decanal aldehyde->intermediate workup Acidic Workup (e.g., aq. HCl) intermediate->workup product Racemic this compound workup->product

Grignard synthesis of racemic this compound.

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare methylmagnesium bromide by adding methyl bromide to magnesium turnings in anhydrous diethyl ether.

  • Nucleophilic Addition: Cool the Grignard reagent to 0-5 °C in an ice bath. Add decanal dropwise to the solution while maintaining the temperature to control the exothermic reaction. Stir for 1-2 hours.[1]

  • Acidic Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Another common route is the reduction of 2-methyldecanoic acid or its corresponding ester (e.g., ethyl 2-methyldecanoate) using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Add a solution of ethyl 2-methyldecanoate in THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate and purify the resulting crude alcohol by distillation or column chromatography.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure (R)- or (S)-2-Methyl-1-decanol is crucial for applications in pharmaceutical and pheromone synthesis.[7][8] This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

The enantioselective reduction of the prochiral aldehyde, 2-methyldecanal, can be accomplished using chiral catalysts. Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs) from microorganisms, is a powerful and sustainable method for this transformation.[2][9]

Conceptual Workflow for Asymmetric Reduction:

asymmetric_reduction substrate 2-Methyldecanal product_R (R)-2-Methyl-1-decanol substrate->product_R Prelog-selective enzyme product_S (S)-2-Methyl-1-decanol substrate->product_S Anti-Prelog-selective enzyme catalyst Chiral Catalyst (e.g., ADH from microorganism) catalyst->product_R catalyst->product_S

Enantioselective reduction of 2-methyldecanal.

The choice of microorganism or isolated enzyme determines the stereochemical outcome, with some enzymes following Prelog's rule to yield the (S)-alcohol and others exhibiting anti-Prelog selectivity to produce the (R)-alcohol.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, typically a lipase.[7][10] In the case of racemic this compound, one enantiomer is selectively acylated by the lipase, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Protocol for Lipase-Catalyzed Kinetic Resolution:

  • Reaction Setup: Dissolve racemic this compound in an organic solvent (e.g., hexane or toluene).

  • Enzyme and Acyl Donor: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate).[11]

  • Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached. At this point, the enantiomeric excess of both the remaining alcohol and the formed ester is maximized.

  • Separation: Stop the reaction by filtering off the enzyme. The mixture now contains one enantiomer as the alcohol and the other as an ester. These can be separated by column chromatography due to their different polarities.

  • Hydrolysis: The separated ester can be hydrolyzed (e.g., using NaOH in methanol) to yield the other enantiomer of the alcohol.

Section 4: Spectroscopic and Chromatographic Analysis

Accurate characterization of this compound is essential to confirm its identity, purity, and, in the case of chiral synthesis, its enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 300-400 MHz) Chemical Shifts:

  • ~3.5-3.4 ppm (d, 2H): The two diastereotopic protons of the -CH₂OH group, coupled to the methine proton at C-2.

  • ~1.7-1.5 ppm (m, 1H): The methine proton at the C-2 chiral center.

  • ~1.4-1.2 ppm (m, ~14H): The methylene protons of the long alkyl chain.

  • ~0.9 ppm (d, 3H): The methyl protons at the C-2 position.

  • ~0.88 ppm (t, 3H): The terminal methyl protons of the decyl chain.[1]

  • Variable (br s, 1H): The hydroxyl proton, which may exchange and its chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR (CDCl₃, 75-100 MHz) Chemical Shifts:

  • ~68 ppm: The C-1 carbon (-CH₂OH).[13]

  • ~39-35 ppm: The C-2 methine carbon.

  • ~34-22 ppm: Carbons of the octyl chain.

  • ~16 ppm: The C-2 methyl carbon.

  • ~14 ppm: The terminal methyl carbon of the decyl chain.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for a primary alcohol.

  • Broad, strong O-H stretch: ~3350 cm⁻¹ (due to hydrogen bonding).

  • C-H stretches: ~2950-2850 cm⁻¹.

  • Strong C-O stretch: ~1050 cm⁻¹ (characteristic for primary alcohols).[1]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) will exhibit fragmentation patterns typical for primary alcohols. The NIST database provides a reference mass spectrum for this compound.[14]

  • Molecular Ion (M⁺): A weak or absent peak at m/z 172.

  • Loss of Water (M-18): A peak at m/z 154.

  • Alpha-Cleavage: The most significant fragmentation for primary alcohols is the loss of the alkyl chain, leading to a stable [CH₂OH]⁺ fragment at m/z 31. However, in larger alcohols, rearrangement can lead to other prominent fragments.

  • Other Fragments: A series of peaks corresponding to the loss of alkyl fragments from the long chain.

Chiral Chromatography (GC/HPLC)

To determine the enantiomeric excess (ee) of a chiral sample of this compound, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is required.

General Protocol for Chiral GC Analysis:

  • Column Selection: A chiral stationary phase is necessary. Cyclodextrin-based columns (e.g., derivatized β- or γ-cyclodextrin) are commonly used for the separation of chiral alcohols.[15]

  • Derivatization (Optional but Recommended): To improve resolution and peak shape, the alcohol can be derivatized, for example, by converting it to its trifluoroacetate or isopropyl urethane derivative.[16]

  • Analysis Conditions:

    • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

    • Temperature Program: An optimized temperature program is crucial. Start at a low temperature and ramp up to elute the enantiomers.

    • Carrier Gas: Hydrogen or helium.

  • Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Section 5: Applications in Research and Drug Development

Chiral alcohols are fundamental building blocks in asymmetric synthesis.[2] The enantiomers of 2-methyl-1-alkanols are particularly valuable in the synthesis of insect pheromones, which often have highly specific stereochemistry.[8][17]

While direct application of this compound in a specific commercial drug synthesis is not widely documented, its structural motif is relevant. Long-chain chiral alcohols serve as precursors for chiral acids, esters, and other functional groups that are incorporated into larger, biologically active molecules.[7]

Furthermore, fatty alcohols like this compound are investigated for their roles in drug delivery systems. Their amphiphilic nature allows them to act as penetration enhancers in topical formulations or as components of microemulsions to improve the solubility of poorly water-soluble drugs.[1]

Conclusion

This compound is a chiral building block with significant untapped potential. This guide provides a foundational understanding of its structure, stereochemistry, synthesis, and analysis. For researchers in drug development, the ability to synthesize and analyze enantiomerically pure forms of such molecules is critical. The protocols and insights provided herein serve as a practical resource for harnessing the unique properties of this compound in the pursuit of novel and effective therapeutics. The field would benefit from further research into the specific applications of its enantiomers and the development of optimized, scalable enantioselective synthetic routes.

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  • PubMed Central. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]

  • MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Reddit. (2019). How does GC separate enantiomers : r/chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-decanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2015). Asymmetric reductions of aldehydes and ketones. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Practical Biocatalytic Process for (R)-2-Methylpentanol. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketone Salts. Retrieved from [Link]

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toxicological profile of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile of 2-Methyl-1-decanol

Executive Summary

This compound (CAS No. 18675-24-6) is a branched-chain primary alcohol whose potential applications in various industries, including fragrances and specialty chemicals, necessitate a thorough understanding of its safety profile. Direct toxicological data for this specific molecule is limited in the public domain. Consequently, this guide employs a scientifically robust read-across approach, a cornerstone of modern chemical safety assessment, to construct a comprehensive toxicological profile. By leveraging data from structurally similar and metabolically related analogues, primarily linear 1-decanol and other branched-chain alcohols, we can reliably forecast the toxicological behavior of this compound. This document synthesizes available data on physicochemical properties, toxicokinetics, and key toxicological endpoints, including acute toxicity, irritation, sensitization, repeated dose effects, and genotoxicity. The methodologies detailed herein are grounded in internationally recognized OECD guidelines, ensuring scientific integrity and providing a reliable framework for risk assessment.

Physicochemical Characterization and Toxicokinetic Predictions

A substance's toxicological profile is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Properties

The key properties of this compound are summarized below. These characteristics suggest a lipophilic nature with low water solubility, indicating that dermal absorption would be the primary route of exposure for industrial and consumer applications.

PropertyValueSource
CAS Number 18675-24-6[1][2]
Molecular Formula C₁₁H₂₄O[1][3]
Molecular Weight 172.31 g/mol [1][3]
Boiling Point ~229.7 °C @ 760 mmHg (estimated)[3][4]
Flash Point ~94.0 °C (estimated)[3][4]
Density ~0.828 g/cm³[3]
logP (o/w) ~4.4 - 4.5 (estimated)[1][4]
Water Solubility ~49.73 mg/L @ 25 °C (estimated)[4]
Predicted Metabolic Pathway

Direct metabolic studies on this compound are not available. However, as a primary alcohol, its metabolic fate can be predicted with high confidence based on well-established biochemical pathways for similar long-chain alcohols.[5] The primary pathway involves a two-step oxidation process in the liver.

  • Oxidation to Aldehyde: The cytosolic enzyme Alcohol Dehydrogenase (ADH) is expected to oxidize this compound to its corresponding aldehyde, 2-methyldecanal.

  • Oxidation to Carboxylic Acid: The resulting aldehyde is rapidly converted to 2-methyldecanoic acid by Aldehyde Dehydrogenase (ALDH).

  • Further Metabolism: This carboxylic acid can then enter fatty acid metabolism pathways (e.g., beta-oxidation) and be ultimately broken down into smaller molecules like acetyl-CoA, which enters the citric acid cycle.[5]

This metabolic route is a detoxification pathway, as the resulting carboxylic acid is generally less reactive than the parent alcohol or intermediate aldehyde.

G cluster_Metabolism Predicted Metabolic Pathway of this compound A This compound B 2-Methyldecanal A->B Alcohol Dehydrogenase (ADH) C 2-Methyldecanoic Acid B->C Aldehyde Dehydrogenase (ALDH) D Fatty Acid Metabolism (β-Oxidation) C->D

Caption: Predicted two-step oxidation of this compound.

The Read-Across Justification

Given the absence of direct toxicological data, a read-across approach is the most scientifically sound method for evaluating the safety of this compound. This strategy, endorsed by regulatory bodies worldwide, uses data from one or more tested source chemicals to predict the properties of a similar target chemical that has less data.[6]

The justification for using analogues like 1-decanol rests on three pillars:

  • Structural Similarity: this compound is a structural isomer of other C11 alcohols and is closely related to the linear C10 primary alcohol, 1-decanol. The presence of a methyl group at the C2 position is a minor modification that is not expected to introduce a new toxicological alert.

  • Similar Physicochemical Properties: As shown in their respective data sheets, branched and linear long-chain alcohols share similar properties regarding lipophilicity and low water solubility, suggesting comparable absorption and distribution behavior.

  • Common Metabolic Pathway: Both linear and 2-alkyl branched primary alcohols are expected to undergo the same primary metabolic oxidation pathway, leading to the formation of corresponding carboxylic acids. This shared metabolic fate strongly suggests a similar toxicodynamic profile.

G cluster_Target Target Chemical cluster_Source Source Analogues (Data Rich) cluster_Justification Basis for Read-Across Target This compound (Data Gap) S1 1-Decanol (Linear C10 Analogue) S1->Target Predicts Toxicity S2 Other C9-C12 2-Alkyl-1-Alkanols S2->Target Supports Grouping Trend J1 Structural Similarity J2 Similar Metabolism J3 Similar Physicochemical Properties

Caption: Logic diagram for the read-across approach.

Toxicological Endpoint Assessment

This section details the based on data from appropriate analogues.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a single, high-dose exposure. For long-chain alcohols like this compound, acute toxicity is expected to be low.

EndpointAnalogue(s)ResultConclusion for this compound
Oral LD₅₀ 1-Decanol4,720 mg/kg (rat)Low acute oral toxicity
2-Alkyl-1-Alkanols~2,000 to >5,000 mg/kg (rat)[7]
Dermal LD₅₀ 1-Decanol>5,000 mg/kg (rat); 3,560 mg/kg (rabbit)[8]Low acute dermal toxicity
Inhalation LC₅₀ 1-Decanol>2.05 mg/L (rat)[8]Low acute inhalation toxicity

Causality and Insights: The low acute toxicity is attributed to the molecule's simple structure, which lacks highly reactive functional groups, and its efficient metabolic clearance. At very high doses, non-specific effects related to membrane disruption (narcosis) can occur, typical of long-chain alcohols.[9]

Skin and Eye Irritation

Irritation studies assess the potential for a substance to cause reversible inflammatory effects on the skin or eyes.

EndpointAnalogueResultConclusion for this compound
Skin Irritation 1-DecanolNot irritating[8]Not expected to be a skin irritant
Eye Irritation 1-DecanolCauses serious eye irritation[8]Expected to be an eye irritant

Causality and Insights: Like many surfactants and alcohols, 1-decanol can disrupt the lipid structures of the sensitive eye membranes, leading to irritation. Its lack of skin irritation is consistent with its use in dermal products. This compound is predicted to follow this pattern.

Skin Sensitization

Skin sensitization is an allergic response following skin contact. Data from human and animal studies on 1-decanol indicate a lack of sensitization potential.

EndpointAnalogueResultConclusion for this compound
Skin Sensitization 1-DecanolNot sensitizing in human and animal tests[8][10]Not expected to be a skin sensitizer

Causality and Insights: The mechanism of sensitization often involves the ability of a chemical (or its metabolite) to act as a hapten and covalently bind to skin proteins. Simple saturated alcohols like 1-decanol and, by extension, this compound, lack the chemical reactivity to form such bonds, explaining their low sensitizing potential.

Repeated Dose Toxicity

This endpoint evaluates the effects of long-term, low-dose exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are seen. A read-across from heptyl alcohol was used by RIFM to establish a NOAEL for 1-decanol.[10]

EndpointAnalogue(s)ResultConclusion for this compound
90-Day Oral NOAEL Heptyl Alcohol (for 1-Decanol)Derived NOAEL = 333 mg/kg/day[10]Low repeated dose toxicity expected
2-Propyl-1-heptanolNOAEL = 150 mg/kg/day[7]

Causality and Insights: The NOAEL for long-chain alcohols is typically established based on non-specific effects observed only at high doses, such as changes in body weight or minor adaptive changes in liver enzymes. The lack of specific target organ toxicity is consistent with the molecule's straightforward metabolism and excretion. The NOAEL for this compound is expected to be in a similar range (≥ 125 mg/kg/day).[7]

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA). A standard battery of tests, including a bacterial mutation assay (Ames test) and an in vitro chromosomal aberration test, is used.

EndpointAnalogueResultConclusion for this compound
Bacterial Mutagenicity (Ames Test) Heptyl Alcohol (for 1-Decanol)Negative[10]Not expected to be mutagenic
In Vitro Chromosomal Aberration Heptyl Alcohol (for 1-Decanol)Negative[10]Not expected to be clastogenic

Causality and Insights: The chemical structure of this compound lacks electrophilic "structural alerts" that are commonly associated with DNA reactivity. The negative results for its close analogues confirm that neither the parent molecule nor its primary metabolites are expected to interact with DNA, indicating a lack of genotoxic potential.

Standardized Testing Protocols

To ensure data reliability and regulatory acceptance, toxicological testing must follow standardized protocols. The OECD Guidelines for the Testing of Chemicals are the international gold standard.[11] Below are outlines for key assays relevant to this profile.

Protocol 1: Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study is designed to characterize the toxicity profile of a substance following prolonged exposure and to establish a reliable NOAEL.

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) from 90 days of daily oral administration.

Methodology:

  • Animal Model: Wistar Han rats (10/sex/group).

  • Dose Administration: Test substance administered daily via oral gavage.

  • Dose Groups: At least three dose levels (e.g., 50, 150, 500 mg/kg/day) and a vehicle control group. Dose selection is based on preliminary 28-day studies.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry analyses performed at termination.

  • Pathology: Full gross necropsy on all animals. Organ weights are recorded. Comprehensive histopathological examination of tissues from control and high-dose groups.

  • Data Analysis: Statistical analysis is used to compare treatment groups to the control group to identify any significant, dose-related effects.

G cluster_Workflow Workflow for OECD TG 408 (90-Day Study) A Acclimatization & Randomization (10 rats/sex/group) B Daily Oral Gavage (90 Days) 4 Groups: Control, Low, Mid, High A->B C In-Life Monitoring (Clinical Signs, Body Weight, Food Consumption) B->C D Terminal Procedures (Day 91) C->D E Blood Collection (Hematology, Clinical Chemistry) D->E F Necropsy & Organ Weights D->F H Data Analysis & NOAEL Determination E->H G Histopathology F->G G->H

Caption: High-level workflow for a 90-day repeated dose toxicity study.

Protocol 2: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

Objective: To detect gene mutations induced by the test substance.

Methodology:

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to identify metabolites that may be mutagenic.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations on minimal agar plates.

  • Endpoint: After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine or tryptophan) is counted.

  • Positive Result: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Environmental Profile

Environmental Fate
  • Biodegradation: Primary alcohols with long alkyl chains are generally considered to be readily biodegradable. While specific data for this compound is lacking, related substances like 1-decanol are biodegradable.

  • Bioaccumulation: With a high estimated logP of ~4.5, this compound has a theoretical potential to bioaccumulate in aquatic organisms. However, its expected rapid metabolism would significantly mitigate this potential.

Ecotoxicity

Based on read-across to 1-decanol, this compound is expected to be toxic to aquatic organisms.

EndpointAnalogueResultConclusion for this compound
Acute Fish Toxicity 1-DecanolLC₅₀ (96h): >1 - 10 mg/LToxic to aquatic life
Acute Daphnia Toxicity 1-DecanolEC₅₀ (48h): 3 mg/LToxic to aquatic life

Conclusion and Future Directions

This comprehensive assessment, built upon a scientifically defended read-across methodology, characterizes This compound as a substance with a low order of systemic toxicity.

  • It is expected to have low acute toxicity via oral and dermal routes.

  • It is predicted to be an eye irritant but not a skin irritant or a skin sensitizer .

  • It is not expected to be genotoxic .

  • The repeated dose toxicity is anticipated to be low, with a NOAEL comparable to other long-chain primary alcohols.

Identified Data Gaps: While the read-across approach provides a strong foundation for a safety assessment, direct experimental data on key endpoints such as skin irritation and sensitization would further solidify this profile. Should future applications involve significant and prolonged consumer exposure, confirmatory testing according to the OECD protocols outlined in this guide would be prudent.

References

  • OECD (Organisation for Economic Co-operation and Development). Guidelines for the Testing of Chemicals. [Link][11]

  • RIFM (Research Institute for Fragrance Materials), Inc. (2023). RIFM fragrance ingredient safety assessment, 2-methyldecanal, CAS Registry Number 19009-56-4. Food and Chemical Toxicology, 177, 113849. [Link][12]

  • Schultz, T. W., et al. (2017). Read-across of 90-Day Rat Oral Repeated-Dose Toxicity: A Case Study for Selected 2-Alkyl-1-alkanols. Computational Toxicology. [Link][7]

  • RIFM (Research Institute for Fragrance Materials), Inc. (2025). RIFM fragrance ingredient safety assessment, 1-decanol, CAS registry number 112-30-1. Food and Chemical Toxicology. [Link][10][13]

  • PubChem. Compound Summary for 1-Decanol, 2-methyl-. [Link][1]

  • The Good Scents Company. Information for this compound. [Link][4]

  • Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667-685. [Link][5]

  • Ford, R. A., et al. (2000). Criteria for development of a database for safety evaluation of fragrance ingredients. Regulatory toxicology and pharmacology, 31(2 Pt 1), 166–181. [Link][6]

  • U.S. EPA. Substance Registry Services (SRS): 1-Decanol, 2-methyl-. [Link][2]

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An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2-Methyl-1-decanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: 2-Methyl-1-decanol, a branched-chain fatty alcohol, is a compound of increasing interest in various scientific fields, including pharmaceutical and formulation science.[1] Its molecular structure, featuring a ten-carbon chain with a methyl branch at the second position, imparts a unique balance of lipophilic and hydrophilic characteristics. This guide provides a comprehensive overview of the solubility and solvent compatibility of this compound, offering both theoretical insights and practical methodologies for its application in research and drug development.

The utility of fatty alcohols like this compound in formulation science is noteworthy, with similar compounds being investigated for their role in creating microemulsion systems to enhance drug solubility and permeability for topical applications.[1] Understanding the solubility profile of this compound is paramount for its effective use as a solvent, intermediate in organic synthesis, or as a component in drug delivery systems.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₁₁H₂₄O[2][3][4]
Molecular Weight 172.31 g/mol [2][3][4][5]
Appearance Colorless to pale yellow clear liquid (est.)[6]
Boiling Point 229.7 °C @ 760 mmHg[2][7][8]
Flash Point 94.0 °C (201.2 °F)[2][7][8]
Density 0.828 g/cm³[2][8]
Water Solubility 49.73 mg/L @ 25 °C (estimated)[7]
logP (o/w) 4.410 (estimated)[7][8]

The high logP value indicates a strong lipophilic character, suggesting good solubility in nonpolar solvents and limited solubility in water.[7][8] The presence of a hydroxyl group, however, allows for hydrogen bonding, which can influence its solubility in polar solvents.[1]

Solvent Compatibility Profile

The branched nature of this compound's carbon chain can influence its packing and interaction with solvent molecules, potentially leading to different solubility characteristics compared to its linear isomer, 1-decanol. Below is a qualitative assessment of its expected compatibility with various classes of solvents.

Solvent ClassRepresentative SolventsExpected CompatibilityRationale
Nonpolar Hexane, Toluene, DichloromethaneHigh The long alkyl chain of this compound leads to strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Good to Moderate The hydroxyl group can participate in dipole-dipole interactions, but the dominant lipophilic chain may limit miscibility with highly polar aprotic solvents.
Polar Protic Ethanol, Methanol, IsopropanolHigh The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to good miscibility with other alcohols.[9]
Aqueous WaterVery Low The long, nonpolar carbon chain dominates the molecule's properties, making it sparingly soluble in water.[7] The solubility of alcohols in water decreases as the length of the hydrocarbon chain increases.[9]

Experimental Determination of Solubility

Accurate determination of solubility is a critical step in formulation development. The following section outlines a detailed protocol for assessing the solubility of this compound in various solvents.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Select Solvents B Prepare Saturated Solutions A->B C Equilibrate and Separate B->C D Quantify Solute Concentration C->D E Calculate Solubility D->E F Report Results E->F

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Protocol for Isothermal Solubility Measurement

This protocol employs the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringes and filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to have undissolved solute present to ensure saturation.

    • Prepare each solvent system in triplicate to ensure the reliability of the results.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid material is disturbed.

    • Filter the aliquot through a 0.22 µm filter to remove any remaining particulate matter.

  • Quantification:

    • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent based on the concentration determined from the calibration curve and the dilution factor.

    • Report the solubility in appropriate units (e.g., mg/mL, mol/L) at the specified temperature.

Applications in Drug Development

The solubility characteristics of this compound make it a versatile tool in drug development.

  • Solubilizing Agent: For poorly water-soluble active pharmaceutical ingredients (APIs), this compound can act as a co-solvent in lipid-based formulations, enhancing drug loading and bioavailability.

  • Permeation Enhancer: Its amphipathic nature may allow it to interact with the lipid bilayers of the skin, potentially increasing the permeation of transdermally delivered drugs.[1]

  • Synthetic Intermediate: As a primary alcohol, the hydroxyl group can be readily functionalized, making it a useful building block in the synthesis of novel drug candidates and prodrugs.[1]

Logical Relationship in Formulation Development

G cluster_properties Physicochemical Properties cluster_application Drug Development Application cluster_outcome Desired Outcome A This compound (High logP, H-bond donor/acceptor) C Enhanced Formulation A->C enables B Poorly Soluble API B->C incorporation into D Improved Bioavailability C->D

Caption: The role of this compound in enhancing drug formulations.

Conclusion

This compound possesses a distinct solubility profile characterized by high compatibility with nonpolar and protic organic solvents and very low solubility in water. This guide has provided a detailed overview of its key physicochemical properties, a framework for understanding its solvent compatibility, and a robust experimental protocol for the accurate determination of its solubility. For researchers and professionals in drug development, a thorough understanding of these characteristics is crucial for leveraging the full potential of this compound in creating innovative and effective pharmaceutical formulations.

References

  • The Good Scents Company. (n.d.). This compound, 18675-24-6. Retrieved from [Link]

  • Scribd. (n.d.). Alcohol Solubility Test Results and Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Decanol, 2-methyl- (CAS 18675-24-6). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-decanol methyl octyl carbinol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.18675-24-6,this compound Suppliers. Retrieved from [Link]

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The Metabolic Fate of 2-Methyl-1-decanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-1-decanol, a branched-chain primary alcohol, presents a unique metabolic puzzle due to its structural characteristics. While not as extensively studied as simpler alcohols, its metabolism is presumed to follow established pathways for xenobiotic alcohols and branched-chain fatty acids. This technical guide synthesizes current knowledge to propose a detailed, multi-stage metabolic pathway for this compound. We will delve into the enzymatic processes likely involved, from initial oxidation to eventual entry into central metabolism. Crucially, this guide provides field-proven, detailed experimental protocols for researchers and drug development professionals to validate this hypothesized pathway, identify key metabolites, and characterize the enzymes involved. Our focus is on the causality behind experimental choices, ensuring a self-validating system for robust scientific inquiry.

Introduction: The Significance of Branched-Chain Alcohol Metabolism

This compound (C11H24O) is a long-chain, branched primary alcohol with emerging significance in various fields, including its potential as an antimicrobial agent.[1] Understanding the metabolic fate of such xenobiotics is paramount for assessing their safety, efficacy, and potential for drug-drug interactions. The presence of a methyl group on the second carbon introduces steric hindrance that can influence the kinetics and substrate specificity of metabolizing enzymes compared to their straight-chain counterparts.[2] This guide proposes a plausible metabolic pathway for this compound based on established biochemical principles and provides a comprehensive framework for its experimental validation.

Hypothesized Metabolic Pathway of this compound

The metabolism of this compound is likely a multi-step process primarily occurring in the liver, involving Phase I and potentially Phase II reactions. The proposed pathway involves the sequential oxidation of the alcohol to a carboxylic acid, followed by degradation via pathways equipped to handle branched-chain fatty acids.

Phase I Metabolism: Oxidation

Step 1: Oxidation to 2-Methyl-1-decanal

The initial and rate-limiting step in the metabolism of most primary alcohols is their oxidation to an aldehyde.[3][4] This reaction is predominantly catalyzed by cytosolic enzymes, primarily Alcohol Dehydrogenases (ADHs), using NAD+ as a cofactor.[3] While ADHs show the highest affinity for short-chain alcohols like ethanol, they are capable of oxidizing longer-chain primary alcohols.[2][5][6] The methyl branch at the C2 position may influence the binding affinity and catalytic rate.

Alternatively, the microsomal Cytochrome P450 (CYP) enzyme system, particularly CYP2E1, can also contribute to alcohol oxidation.[7][8] CYP2E1 is known for its broad substrate specificity towards small, hydrophobic molecules and is inducible by alcohol.[9][10]

Step 2: Oxidation to 2-Methyl-decanoic Acid

The resulting aldehyde, 2-methyl-1-decanal, is a reactive and potentially toxic intermediate. It is rapidly oxidized to the corresponding carboxylic acid, 2-methyl-decanoic acid, by Aldehyde Dehydrogenases (ALDHs).[11] ALDHs are a superfamily of enzymes with broad substrate specificity, capable of acting on a variety of aliphatic and aromatic aldehydes, including branched-chain structures.[12][13] This conversion is a critical detoxification step.

Metabolic_Pathway_Phase1 cluster_phase1 Phase I Oxidation This compound This compound 2-Methyl-1-decanal 2-Methyl-1-decanal This compound->2-Methyl-1-decanal ADH / CYP2E1 2-Methyl-decanoic_Acid 2-Methyl-decanoic Acid 2-Methyl-1-decanal->2-Methyl-decanoic_Acid ALDH Metabolic_Pathway_Phase2 cluster_phase2 Branched-Chain Fatty Acid Oxidation 2-Methyl-decanoic_Acid 2-Methyl-decanoic Acid Alpha_Oxidation α-Oxidation in Peroxisomes 2-Methyl-decanoic_Acid->Alpha_Oxidation Beta_Oxidation β-Oxidation in Mitochondria Alpha_Oxidation->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Figure 2: Subsequent metabolism of 2-Methyl-decanoic Acid.

Experimental Validation: A Self-Validating Methodological Framework

To validate the hypothesized metabolic pathway, a multi-pronged approach is necessary, progressing from in vitro enzymatic assays to in vivo metabolite profiling. The causality behind this progression is to first establish biochemical plausibility with isolated enzymes and then to confirm the physiological relevance in a complex biological system.

In Vitro Enzymatic Assays

The primary objective here is to determine if this compound is a substrate for the key oxidative enzymes and to determine the kinetic parameters.

Protocol 1: Alcohol Dehydrogenase (ADH) Activity Assay

  • Rationale: To confirm the first oxidative step and determine the efficiency of ADH in metabolizing this compound. This is a foundational experiment to establish the initial interaction.

  • Methodology:

    • Reagents: Purified horse liver ADH (commercially available), NAD+, this compound, Tris buffer (pH 8.8), spectrophotometer.

    • Procedure: a. Prepare a reaction mixture containing Tris buffer, NAD+, and ADH in a quartz cuvette. b. Initiate the reaction by adding varying concentrations of this compound (e.g., 0.1 mM to 10 mM). c. Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. [14] d. Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

    • Data Analysis: Plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km (substrate affinity) and Vmax (maximum reaction rate). [15]Compare these values to those obtained with a control substrate like ethanol.

Protocol 2: Cytochrome P450 (CYP2E1) Metabolism Assay

  • Rationale: To assess the contribution of the microsomal pathway. Human liver microsomes (HLMs) provide a physiologically relevant mix of CYP enzymes.

  • Methodology:

    • Reagents: Human liver microsomes, NADPH regenerating system (e.g., G6P, G6PD), this compound, phosphate buffer (pH 7.4).

    • Procedure: a. Pre-incubate HLMs with this compound in phosphate buffer at 37°C. b. Initiate the reaction by adding the NADPH regenerating system. c. Incubate for a specified time (e.g., 30-60 minutes). d. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. e. Centrifuge to pellet the protein and collect the supernatant for metabolite analysis by LC-MS/MS.

    • Self-Validation: Run parallel experiments with a known CYP2E1 inhibitor (e.g., disulfiram) to confirm the specific involvement of this enzyme. [16]A significant reduction in metabolite formation in the presence of the inhibitor validates CYP2E1's role.

Metabolite Identification in Biological Matrices

The goal is to identify the predicted metabolites (2-methyl-1-decanal, 2-methyl-decanoic acid) in a biological system.

Protocol 3: In Vitro Hepatocyte Metabolism and Metabolite Identification

  • Rationale: Primary hepatocytes represent the gold standard for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors. [17]* Methodology:

    • Cell Culture: Culture primary human or rat hepatocytes according to standard protocols.

    • Incubation: Treat the cultured hepatocytes with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 24 hours).

    • Sample Preparation: a. Separate the media and the cells. b. For the media, perform a simple protein precipitation with cold acetonitrile. c. For the cells, lyse them and perform a similar protein precipitation. d. Combine the supernatants from the media and cell lysate for a comprehensive metabolite profile.

    • Analytical Method - LC-MS/MS: a. Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with UPLC. [18][19] b. Develop a chromatographic method to separate the parent compound from its more polar metabolites. c. Perform untargeted data acquisition to capture all potential metabolites. d. Analyze the data by comparing treated samples to vehicle controls. Look for new peaks corresponding to the predicted mass-to-charge ratio (m/z) of the aldehyde and carboxylic acid metabolites.

    • Structural Elucidation - NMR: a. For confirmation, if sufficient quantities of metabolites can be generated and isolated, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. [20][21][22] b. 1D ¹H NMR and 2D correlation spectroscopy (COSY) can confirm the structure of the metabolites by identifying proton-proton couplings. [23] Table 1: Predicted Metabolites and their Properties

MetaboliteMolecular FormulaExact Mass (m/z) [M-H]⁻Key Analytical Features
This compoundC₁₁H₂₄O171.1754 (as [M-H]⁻)Parent compound
2-Methyl-1-decanalC₁₁H₂₂O169.1598 (as [M-H]⁻)Loss of 2 Da from parent
2-Methyl-decanoic AcidC₁₁H₂₂O₂185.1547 (as [M-H]⁻)Gain of 14 Da from aldehyde
Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Validation Workflow A Hypothesize Pathway B In Vitro Enzyme Assays (ADH, CYP450) A->B C Determine Kinetic Parameters (Km, Vmax) B->C D In Vitro Hepatocyte Assay B->D G Pathway Validation C->G E Metabolite Identification (LC-MS/MS) D->E F Structural Confirmation (NMR, Standards) E->F F->G

Figure 3: A logical workflow for the validation of the this compound metabolic pathway.

Conclusion and Future Directions

This guide outlines a scientifically grounded, hypothesized metabolic pathway for this compound and provides a robust, self-validating experimental framework for its confirmation. The proposed pathway involves an initial oxidation to 2-methyl-decanoic acid via ADH and/or CYP enzymes, followed by degradation through branched-chain fatty acid oxidation pathways. The provided protocols, from isolated enzyme kinetics to metabolite identification in complex biological matrices, offer a clear roadmap for researchers.

Future work should focus on in vivo studies to confirm these findings in a whole-organism context, quantifying the excretion of metabolites and determining the pharmacokinetic profile of this compound. Additionally, exploring potential Phase II conjugation reactions (e.g., glucuronidation) of the parent alcohol or its acidic metabolite would provide a more complete picture of its biotransformation. This comprehensive understanding is essential for the safe and effective development of any product containing this branched-chain alcohol.

References

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Methodological & Application

Application Notes and Experimental Protocols for 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 2-Methyl-1-decanol (CAS: 18675-24-6). The protocols and notes herein are designed to combine established scientific principles with practical, field-proven insights, ensuring both accuracy and reproducibility.

Introduction: Understanding this compound

This compound is a branched-chain fatty alcohol, a class of molecules gaining significant research interest.[1] Unlike its linear isomer, 1-decanol, the methyl group at the C2 position introduces chirality and alters its physicochemical properties, influencing its function as a solvent, a synthetic intermediate, and a biologically active agent.[1][2] Its characteristics make it a valuable compound for investigation in antimicrobial studies, drug formulation, and chemical ecology.[1][3][4] This guide details validated protocols for its synthesis, analysis, and application in a key biological assay.

Physicochemical Properties and Data

A precise understanding of a compound's physical and chemical properties is fundamental to designing robust experiments. The data for this compound are summarized below.

PropertyValueUnitSource
CAS Number 18675-24-6-[2]
Molecular Formula C₁₁H₂₄O-[2][5]
Molecular Weight 172.31 g/mol [5][6]
Boiling Point 229.7°C (at 760 mmHg)[5]
Density 0.828g/cm³[5]
Flash Point 94°C[5]
logP (Octanol/Water) 3.365-[7]
Water Solubility (log₁₀WS) -3.45mol/L[7]
IUPAC Name 2-methyldecan-1-ol-[2]

Synthesis Protocol

Multiple synthetic routes to this compound exist, including the reduction of corresponding esters or acids.[1][8] The Grignard reaction offers a reliable and scalable method for its preparation from 2-methyldecanal.[1]

Protocol 2.1: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound via the nucleophilic addition of a methylmagnesium bromide Grignard reagent to 2-methyldecanal.

Core Principle: The Grignard reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.

Materials:

  • 2-methyldecanal

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Place magnesium turnings in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

    • Add a small volume of anhydrous diethyl ether.

    • Slowly add a solution of methyl bromide in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and should initiate spontaneously (indicated by bubbling and turbidity). If it does not, gentle warming may be required. Maintain a gentle reflux by controlling the addition rate.

    • Rationale: Anhydrous conditions are critical. Water will protonate and destroy the Grignard reagent. The inert atmosphere prevents reaction with oxygen.

  • Aldehyde Addition:

    • Once the magnesium is consumed, cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2-methyldecanal in anhydrous diethyl ether.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C.

    • Rationale: Dropwise addition at low temperature controls the highly exothermic reaction, preventing side reactions and ensuring safety.

  • Reaction Quenching:

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise while cooling in an ice bath.

    • Rationale: Saturated NH₄Cl is a weak acid that effectively hydrolyzes the magnesium alkoxide complex without causing dehydration of the alcohol product, which can occur with stronger acids.

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel. If solids are present, they can be dissolved by adding 1M HCl.

    • Separate the organic (ether) layer.

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine all organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Rationale: Multiple extractions maximize product recovery. The brine wash removes residual water and inorganic salts.

  • Final Product:

    • The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound. Purity should be validated using methods described in Section 3.0.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Purification MeBr Methyl Bromide + Mg in Anhydrous Ether Grignard Grignard Formation (CH3MgBr) MeBr->Grignard Aldehyde 2-Methyldecanal in Anhydrous Ether Addition Nucleophilic Addition (<10°C) Aldehyde->Addition Grignard->Addition Quench Quenching (sat. NH4Cl) Addition->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Drying & Concentration Extract->Dry Purify Distillation / Chromatography Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Protocols

Accurate quantification of this compound is essential for both quality control and experimental measurements. Due to its relatively low volatility and polar hydroxyl group, direct analysis by Gas Chromatography (GC) can be challenging, leading to poor peak shape and thermal instability.[9] Derivatization is highly recommended to improve analytical performance.[9]

Protocol 3.1: Quantification by GC-MS with Silylation

This protocol employs a derivatization step to convert the alcohol into a more volatile and thermally stable trimethylsilyl (TMS) ether prior to GC-MS analysis.

Core Principle: The active hydrogen of the hydroxyl group is replaced by a non-polar TMS group using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases volatility and reduces interactions with the GC column, resulting in sharper, more symmetrical peaks.

Materials:

  • Sample containing this compound

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Internal Standard (IS) (e.g., 1-dodecanol, if not present in sample)

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

  • Heating block or oven

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample into a volumetric flask and dilute with the chosen solvent to bring the concentration into the expected calibration range (e.g., 1-100 µg/mL).

    • Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL).

  • Derivatization:

    • In a clean GC vial, combine 100 µL of the sample solution and 10 µL of the IS solution.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

    • Rationale: Heating ensures the derivatization reaction proceeds to completion. TMCS acts as a catalyst, especially for sterically hindered alcohols.[9]

  • GC-MS Analysis:

    • Cool the vial to room temperature before analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Typical GC Conditions:

      • Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent)

      • Injector Temp: 250°C

      • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Typical MS Conditions:

      • Ion Source Temp: 230°C

      • Mode: Electron Ionization (EI), 70 eV

      • Scan Range: m/z 40-450

  • Data Analysis:

    • Identify the peaks for the TMS-derivatized this compound and the TMS-derivatized IS based on their retention times and mass spectra.

    • Quantify using a calibration curve constructed from the peak area ratio of the analyte to the IS versus concentration.

    • Rationale: Using an internal standard corrects for variations in injection volume and derivatization efficiency, leading to higher precision and accuracy.

Analytical Workflow Diagram

Analytical_Workflow Sample Sample containing This compound Prep Dilution & Add Internal Standard Sample->Prep Deriv Silylation (BSTFA, 70°C) Prep->Deriv Inject GC-MS Injection Deriv->Inject Analysis Separation (GC) Detection (MS) Inject->Analysis Quant Quantification (Peak Area Ratio) Analysis->Quant Result Concentration Quant->Result

Caption: GC-MS analytical workflow with derivatization.

Application in Antimicrobial Research

Long-chain fatty alcohols are known for their antimicrobial properties.[1] Studies on linear isomers like 1-decanol have demonstrated bactericidal activity against pathogens such as Staphylococcus aureus, with the mechanism often linked to cell membrane damage.[4][10] The branched structure of this compound makes it an interesting candidate for similar investigations.

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium, such as S. aureus.

Core Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a 96-well plate. After incubation, bacterial growth is assessed to find the MIC value. The protocol must include controls to be self-validating.

Materials:

  • This compound, stock solution in a suitable solvent (e.g., DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Plate reader (optional, for quantitative reading)

  • Positive control antibiotic (e.g., Gentamicin)

  • Solvent control (e.g., DMSO)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture S. aureus overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension 1:150 in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the wells.

    • Rationale: A standardized inoculum is crucial for reproducibility and comparability of MIC results between experiments.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of MHB to wells 2 through 12 in a row of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Controls:

      • Well 11 (Growth Control): Add 100 µL of MHB. This well will receive bacteria but no compound.

      • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no bacteria and no compound.

    • Repeat this process for the positive control antibiotic and a solvent control row.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well is now 200 µL, and the compound concentrations are halved to their final test concentrations.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • Validation Check: There should be robust growth in the growth control well (Well 11) and no growth in the sterility control well (Well 12). The MIC of the positive control antibiotic should fall within its expected range.

MIC Assay Logic Diagram

MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Results & Validation Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells (Final Conc. 5x10^5 CFU/mL) Inoculum->Inoculate Dilution Prepare Serial Dilution of Compound in Plate Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read Validate Validation Growth in Positive Control? No Growth in Sterility Control? Read->Validate Final_MIC Final MIC Value Validate->Final_MIC

Caption: Logical flow of the Minimum Inhibitory Concentration assay.

Potential Applications in Development

Beyond direct antimicrobial activity, the properties of this compound suggest its utility in other areas of scientific and pharmaceutical development.

  • Drug Formulation and Delivery: As a fatty alcohol, this compound can act as a co-surfactant or oil phase component in microemulsion systems.[1] Such systems are investigated to improve the solubility and permeability of poorly water-soluble drugs for topical or oral delivery. Its branched structure may offer advantages in disrupting lipid packing and enhancing drug loading compared to linear alcohols.

  • Chemical Ecology and Pheromone Research: Many insect pheromones are branched-chain alcohols or their derivatives.[3][11] For instance, a diastereomeric mixture of 8-methyl-2-decanol is an attractant for certain Diabrotica species.[3] Given its structural similarity, this compound can be used as a synthetic building block or as a tool to probe the structure-activity relationships of insect olfactory receptors, potentially leading to the development of novel pest management strategies.

Safety and Handling

While a specific, comprehensive toxicological profile for this compound is not widely available, data from structurally related long-chain alcohols, such as 1-decanol, should be used to guide handling procedures.

  • Hazards: Assumed to be a serious eye irritant.[12] May be harmful if swallowed or inhaled in large quantities.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

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Definitive Analysis of 2-Methyl-1-decanol: A Comprehensive GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the analysis of 2-Methyl-1-decanol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain fatty alcohol, serves as a key intermediate in organic synthesis and is investigated for its role in formulation science and its potential biological activities.[1] Given its volatility and chemical nature, GC-MS is the gold standard for its identification and quantification.[1] This guide moves beyond a simple recitation of steps to explain the causality behind critical methodological choices, ensuring a robust and reproducible analysis. We will cover optimized sample preparation, instrument configuration, data interpretation based on characteristic fragmentation patterns, and validation against spectral library data.

Introduction: The Analytical Challenge of Branched-Chain Alcohols

This compound (C₁₁H₂₄O, Molar Mass: 172.31 g/mol ) is a branched primary alcohol.[1][2] Its structure influences its physical properties, such as boiling point and solubility, which are critical parameters for chromatographic separation. While GC is an excellent technique for separating volatile compounds like alcohols, definitive identification requires the structural elucidation power of mass spectrometry.[3][4] The hyphenated GC-MS technique provides two orthogonal data points—retention time (from GC) and a mass spectrum (from MS)—delivering unparalleled confidence in analytical results.

The core principle of this method relies on vaporizing the analyte, separating it from other components in a gaseous mobile phase, and then ionizing and fragmenting the molecule to produce a unique mass fingerprint for identification.[3][5] This protocol is designed to be a self-validating system, providing researchers with the tools to achieve accurate and reliable results.

Master Protocol: From Sample to Spectrum

This protocol is divided into two key stages: meticulous sample preparation to ensure system compatibility and integrity, followed by a robust instrumental method for separation and detection.

Part A: Sample Preparation Protocol

The quality of the final data is directly dependent on the quality of the sample injected. The primary objective is to prepare a clean, particulate-free sample diluted in a suitable volatile solvent to a concentration that prevents detector saturation and column overload.[6][7]

Materials & Reagents

  • This compound standard (CAS: 18675-24-6)

  • High-purity Hexane or Dichloromethane (GC or HPLC grade)[8][9]

  • 1.5 mL glass autosampler vials with septa caps[7]

  • Calibrated micropipettes

  • Class A volumetric flasks

  • 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

Step-by-Step Methodology

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Quantitatively transfer the standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with hexane. Cap and invert several times to ensure complete dissolution.

    • Causality: Creating a concentrated stock solution minimizes weighing errors and provides a stable source for preparing more dilute working standards.

  • Working Standard Preparation (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with hexane. Cap and mix thoroughly.

    • Causality: A concentration of approximately 10 µg/mL is ideal for achieving a strong signal-to-noise ratio with a standard 1 µL splitless injection without overloading the analytical column.[7]

  • Sample Filtration & Vialing:

    • Draw the final 10 µg/mL working solution into a syringe.

    • Attach a 0.22 µm syringe filter and dispense the solution into a 1.5 mL glass autosampler vial.[6]

    • Fill the vial to at least the 0.5 mL mark to ensure the autosampler needle can draw the sample.

    • Securely fasten the septa cap.

    • Causality: Filtration is a non-negotiable step to remove any particulates that could block the injection syringe or contaminate the GC inlet and column, preserving instrument performance and extending column lifetime.[6][7] Using glass vials is essential to prevent leaching of plasticizers that could interfere with the analysis.[6]

Part B: GC-MS Instrumental Method

The following parameters have been optimized for the analysis of this compound on a standard capillary GC-MS system.

Table 1: GC-MS Instrument Parameters

Parameter Setting Rationale
Gas Chromatograph (GC)
GC Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness A non-polar column is well-suited for the separation of relatively non-polar analytes like long-chain alcohols, separating them primarily by boiling point.[9]
Carrier Gas Helium An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow) A standard flow rate for a 0.25 mm ID column, providing a good balance between analysis speed and separation efficiency.
Inlet Temperature 250 °C Ensures rapid and complete vaporization of the analyte upon injection without causing thermal degradation.[5]
Injection Volume 1 µL Standard volume for capillary GC.
Injection Mode Splitless Maximizes the transfer of analyte onto the column, ideal for trace analysis or when working with dilute standards (~10 µg/mL).[7]
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) The initial hold allows for sharp peak formation. The temperature ramp effectively separates compounds across a range of boiling points.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) Standard ionization technique that produces reproducible, fragment-rich spectra ideal for library matching.[3]
Electron Energy 70 eV The industry standard energy that creates consistent fragmentation patterns found in spectral libraries like NIST.
Ion Source Temp. 230 °C Hot enough to prevent condensation of analytes while minimizing thermal degradation.
Quadrupole Temp. 150 °C Ensures consistent ion transmission and mass filtering.
Solvent Delay 3 minutes Prevents the high concentration of the injection solvent from reaching and saturating the MS detector, which protects the filament.

| Scan Range | 40 - 350 m/z | Captures the molecular ion (m/z 172) and all significant fragment ions of this compound. |

Data Interpretation: Decoding the Mass Spectrum

The identity of this compound is confirmed by matching both its retention time and its mass spectrum against a known standard or a trusted spectral library.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Stock Solution p2 Dilute to 10 µg/mL Working Standard p1->p2 p3 Filter (0.22 µm) into Glass Vial p2->p3 a1 Inject 1 µL into GC-MS p3->a1 a2 GC Separation (DB-5ms Column) a1->a2 a3 MS Detection (EI, Scan 40-350 m/z) a2->a3 d1 Acquire Total Ion Chromatogram (TIC) a3->d1 d2 Extract Mass Spectrum of Target Peak d1->d2 d3 Confirm Identity: Retention Time & NIST Library Match d2->d3

Caption: GC-MS analysis workflow from sample preparation to final data interpretation.

Expected Results

  • Retention Time: The retention time will be specific to the column and temperature program used but should be highly reproducible.

  • Mass Spectrum: The EI mass spectrum of this compound will be compared against the NIST reference spectrum.[2] The fragmentation of primary alcohols is well-characterized and provides a reliable fingerprint for identification.

Key Fragmentation Pathways

For primary alcohols, the molecular ion peak (M+) is often weak or entirely absent.[10] The most significant fragmentation events include alpha-cleavage and dehydration.

  • Molecular Ion (M+): The molecular ion for this compound is at m/z 172 . This peak may not be observed.[2]

  • Loss of Water (M-18): A fragment at m/z 154 can result from the loss of a water molecule.

  • Alpha-Cleavage: The most prominent fragmentation pathway for primary alcohols involves cleavage of the C-C bond adjacent to the oxygen-bearing carbon.[10] For this compound, this results in the loss of the largest alkyl radical (the octyl group at the C2 position), leading to a stable, resonance-stabilized fragment. However, the most characteristic ion for many primary alcohols is the m/z 31 peak ([CH₂OH]⁺).[10]

  • Other Characteristic Fragments: Based on the NIST library data for this compound, other significant fragments are expected at m/z 43, 57, 71, and 85 , corresponding to the sequential loss of alkyl fragments.[2]

Fragmentation Diagram

Fragmentation cluster_mol cluster_frags mol This compound [C₁₁H₂₄O]˙⁺ m/z = 172 (M⁺) f1 [M-H₂O]˙⁺ m/z = 154 mol->f1 - H₂O f2 [CH₂OH]⁺ m/z = 31 (Alpha-Cleavage) mol->f2 - C₉H₁₉˙ f3 Alkyl Cations m/z = 43, 57, 71... mol->f3 Chain Fragmentation

Caption: Key EI fragmentation pathways for this compound.

Confirmation of Identity

A conclusive identification requires:

  • The retention time of the analyte peak matching that of a pure standard run under identical conditions.

  • A high match score (>800/1000) when comparing the analyte's mass spectrum to the entry in the NIST/EPA/NIH Mass Spectral Library.[2]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By adhering to the detailed steps for sample preparation and utilizing the optimized instrument parameters, researchers can achieve highly accurate, reproducible, and defensible results. The explanation of the causality behind each step empowers the analyst to troubleshoot and adapt the method as needed, ensuring the highest level of scientific integrity.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Jordi Labs. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Oud Academia. (n.d.). 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]

  • University of Maryland Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Decanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Decanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pekin Community High School District 303. (n.d.). Gas Chromatography of an Alcohol Mixture. Retrieved from [Link]

  • Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]

  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methyl-3-decanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The gas chromatogram for the alcohols mixture. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Decanol, 2-methyl-. In PubChem. Retrieved from [Link]

  • Total Organic Chemistry. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

Sources

2-Methyl-1-decanol: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-methyl-1-decanol as a pivotal chiral building block in contemporary organic synthesis. With its defined stereocenter, this long-chain primary alcohol serves as a valuable precursor for the synthesis of a diverse array of stereochemically complex molecules. This document outlines its primary applications, focusing on the synthesis of insect pheromones and as a progenitor for other significant chiral synthons. Detailed, field-proven protocols for key transformations, including stereoretentive oxidation and enantioselective enzymatic synthesis, are presented. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational knowledge and actionable experimental methodologies.

Introduction: The Strategic Importance of this compound

Chirality is a fundamental principle in the biological activity of numerous molecules, dictating their efficacy and specificity. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern pharmaceutical and agrochemical research.[1] Chiral building blocks, such as this compound, offer a strategic advantage by providing a pre-defined stereocenter, thereby simplifying complex synthetic routes and ensuring the desired stereochemical outcome.

This compound, with its chiral center at the C2 position, is a versatile synthon. Its utility stems from the presence of a primary hydroxyl group, which is amenable to a wide range of chemical transformations, and a long alkyl chain that imparts specific physical properties to the target molecules. This guide will delve into two principal applications of this chiral alcohol: its role in the synthesis of insect pheromones and its conversion into other valuable chiral intermediates.

Application I: Synthesis of Insect Pheromones

The precise stereochemistry of insect pheromones is often critical for their biological activity; frequently, only one enantiomer is active, while others may be inactive or even inhibitory.[2] This makes enantioselective synthesis a paramount objective in the development of effective and environmentally benign pest management strategies.[2] The propionate of 8-methyl-2-decanol is a known sex attractant for several species of Diabrotica, a genus of beetles commonly known as cucumber beetles or rootworms, which are significant agricultural pests.[2][3][4] The specific stereoisomer, (2R,8R)-8-methyldecan-2-yl propionate, has been identified as a key component of the pheromone blend.[2] While this compound is not a direct precursor to this specific pheromone, its structural motif is representative of the chiral alcohols utilized in pheromone synthesis.[5][6][7][8]

General Synthetic Strategy for Branched-Chain Pheromones

A common strategy for the synthesis of alkyl-branched insect pheromones involves the coupling of smaller chiral fragments.[4][5] In a representative synthesis of a diastereomeric mixture of 8-methyl-2-decanol, a key intermediate for the Diabrotica pheromone, a multi-step sequence is employed that could be adapted using chiral building blocks like this compound.[4]

A plausible synthetic route to a pheromone component starting from (R)- or (S)-2-methyl-1-decanol would involve its conversion to a suitable electrophile or nucleophile for subsequent coupling reactions. For instance, the alcohol could be converted to an alkyl halide or tosylate, followed by a Grignard or cuprate-mediated coupling with another chiral fragment.

Protocol: Esterification of this compound to its Propionate Ester

The final step in the synthesis of many alcohol-based pheromones is an esterification reaction. The following protocol details the conversion of this compound to its propionate ester, a common functional group in insect pheromones.

Materials:

  • (R)- or (S)-2-Methyl-1-decanol

  • Propionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methyl-1-decyl propionate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expected Outcome:

This procedure should yield the corresponding propionate ester with retention of the stereochemistry at the C2 position. The purity and identity of the product should be confirmed by NMR and mass spectrometry.

Application II: Precursor to Other Chiral Building Blocks

This compound serves as an excellent starting material for the synthesis of other valuable chiral building blocks, most notably the corresponding chiral aldehyde, 2-methyldecanal, and the chiral carboxylic acid, 2-methyl-decanoic acid.[9] These transformations are crucial as they introduce new functionalities while preserving the original stereocenter.

Oxidation to Chiral Aldehydes: (R)- or (S)-2-Methyldecanal

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[9] For a chiral alcohol like this compound, it is imperative to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid and to avoid racemization of the adjacent stereocenter. The Swern and Dess-Martin periodinane (DMP) oxidations are two widely used methods that fulfill these criteria.[10][11][12]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[11][12] It is known for its mild conditions and broad functional group tolerance.[11]

Materials:

  • (R)- or (S)-2-Methyl-1-decanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Triethylamine (Et3N, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), slowly add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM.[13]

  • Stir the mixture for 10 minutes at -78 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Stir for an additional 20 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with dilute aqueous HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-methyldecanal by flash chromatography.

Causality Behind Experimental Choices:

  • The low temperature (-78 °C) is crucial to stabilize the reactive intermediates and prevent side reactions.[13]

  • The order of addition of reagents is critical for the successful formation of the active oxidizing species.

  • Triethylamine acts as a base to facilitate the elimination reaction that forms the aldehyde.

Diagram: Swern Oxidation Workflow

Swern_Oxidation cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification reagents Oxalyl Chloride + DMSO in DCM activation Activation at -78°C (Formation of Chlorosulfonium Salt) reagents->activation addition Slow addition of alcohol to activated DMSO alcohol This compound in DCM alcohol->addition base_add Addition of Triethylamine addition->base_add quench Quench with Water extraction Extraction & Washing quench->extraction purification Drying & Purification extraction->purification product 2-Methyldecanal purification->product Synthesis_Pathway prochiral 2-Methyldecanal bakers_yeast Baker's Yeast Reduction prochiral->bakers_yeast chiral_alcohol (S)-2-Methyl-1-decanol bakers_yeast->chiral_alcohol oxidation Mild Oxidation (Swern or DMP) chiral_alcohol->oxidation esterification Esterification chiral_alcohol->esterification liquid_crystal Incorporation into Liquid Crystal Core chiral_alcohol->liquid_crystal chiral_aldehyde (S)-2-Methyldecanal oxidation->chiral_aldehyde pheromone_analog Pheromone Analog esterification->pheromone_analog chiral_lc Chiral Liquid Crystal liquid_crystal->chiral_lc

Sources

Application Notes & Protocols: The Role of Methyl-Branched Alcohols in Pheromone Research, Focusing on 2-Methyl-1-decanol and its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the application of methyl-branched long-chain alcohols in insect pheromone research. While direct applications of 2-Methyl-1-decanol as a primary pheromone are not extensively documented, its structure is representative of a critically important class of semiochemicals. We delve into the well-established roles of its structural isomers and analogs, such as 8-methyl-2-decanol and 2-methyl-1-butanol, which serve as potent attractants for major agricultural and forest pests. This document offers researchers and drug development professionals detailed protocols for electrophysiological and field bioassays, insights into the causality behind experimental design, and a discussion on the significance of stereochemistry in developing species-specific pest management solutions.

Part 1: Introduction to Methyl-Branched Alcohols in Insect Communication

Chemical signaling is a fundamental language in the insect world, governing behaviors from mating to foraging.[1] These signals, or semiochemicals, are broadly classified based on the sender and receiver. Pheromones mediate communication between individuals of the same species, while allomones are interspecific signals that benefit the emitter, for instance, as a defense mechanism.[1][2][3]

This compound is a naturally occurring, branched-chain fatty alcohol.[4][5] While its direct role as a standalone, potent insect pheromone is not prominent in current literature, its molecular structure—a C10 backbone with a methyl branch—is highly relevant. The efficacy of pheromones is exquisitely sensitive to molecular geometry. Seemingly minor variations, such as the position of a methyl group (e.g., 2-methyl vs. 8-methyl) or the specific stereoisomer (R vs. S enantiomer), can be the difference between a potent attractant, an inactive compound, or even a behavioral inhibitor.[6] This structural specificity is the cornerstone of its use in species-targeted pest management.

This guide will therefore explore the well-documented pheromonal activities of two key structural analogs of this compound to provide a functional and practical framework for researchers.

  • 8-Methyl-2-decanol: A positional isomer whose propionate ester is the sex pheromone for economically significant rootworms of the genus Diabrotica.[6][7][8]

  • 2-Methyl-1-butanol: A shorter-chain analog that is a common aggregation-sex pheromone component for numerous species of longhorn beetles (Cerambycidae).[9][10]

Part 2: Case Study: 8-Methyl-2-decanol Propanoate (A Positional Isomer Analog)

The propanoate ester of 8-methyl-2-decanol is one of the most well-known pheromones in this structural class. It has been identified as a powerful sex attractant produced by virgin females of the Western Corn Rootworm (Diabrotica virgifera virgifera) and is also attractive to males of other related pest species, including the Northern Corn Rootworm (D. barberi) and the Mexican Corn Rootworm (D. virgifera zeae).[8] Its primary applications are in monitoring adult pest populations to forecast larval infestations and in direct control strategies like mass trapping or mating disruption.[8]

Logical Workflow: From Pheromone Discovery to Field Application

The process of identifying and validating a pheromone like 8-methyl-2-decanol propanoate follows a structured, multi-step approach. This ensures that the identified compound is indeed the behavior-modifying chemical and can be practically applied.

Pheromone_Workflow cluster_lab Laboratory Phase cluster_field Field Phase A Pheromone Gland Extraction (e.g., from virgin females) B GC-EAD / GC-MS Analysis (Identify Antennally-Active Compounds) A->B Volatile Collection C Structure Elucidation (Determine Chemical Formula, e.g., 8-methyl-2-decanol propanoate) B->C Spectral Data D Chemical Synthesis (Produce racemic and/or specific stereoisomers) C->D Target Structure E Olfactometer Bioassay (Confirm behavioral response in a controlled environment) D->E Synthetic Compound F Lure Optimization (Test dose, release rate, and isomer ratios) E->F Validated Attractant G Field Trapping Trials (Validate efficacy against wild populations) F->G Optimized Lure H Integrated Pest Management (IPM) (Deployment for monitoring or control) G->H Efficacy Data

Caption: Workflow from pheromone identification to IPM application.

Protocol: Field Trapping Bioassay for Diabrotica spp.

This protocol outlines a standard procedure for evaluating the attractiveness of synthetic 8-methyl-2-decanol propanoate lures to corn rootworm populations in the field.

Objective: To quantify the attractiveness of a synthetic pheromone lure relative to a negative control.

Materials:

  • Sticky traps (e.g., Pherocon® AM).

  • Pheromone lures: Rubber septa or other controlled-release dispensers loaded with a known concentration of synthetic 8-methyl-2-decanol propanoate in a suitable solvent (e.g., hexane).

  • Control lures: Dispensers loaded with solvent only.

  • Stakes or posts for trap deployment.

  • GPS unit for marking trap locations.

  • Field data sheets or digital collection device.

Methodology:

  • Site Selection: Choose a field with a known or suspected population of the target rootworm species (e.g., a cornfield post-silking). Avoid field edges, waterways, or areas with heavy pesticide application.

  • Experimental Design:

    • Use a Randomized Complete Block Design. Establish at least four blocks, separated by a minimum of 100 meters to prevent interference between treatments.

    • Within each block, place one trap for each treatment (pheromone lure vs. control). Traps within a block should be at least 20 meters apart.

  • Trap Deployment:

    • Mount traps on stakes at the height of the corn ear, facing the prevailing wind if possible.

    • Handle lures with clean forceps or gloves to avoid contamination. Place one lure in the center of each sticky trap.

  • Data Collection:

    • Deploy traps for a set period, typically 24-48 hours, to standardize the trapping interval.

    • After the trapping period, collect the traps. Count and record the number of target male beetles captured in each trap.

  • Data Analysis:

    • Analyze the data using an appropriate statistical test, such as a t-test or ANOVA, to determine if there is a significant difference in the mean number of beetles captured between the pheromone-baited traps and the control traps.

Causality and Self-Validation: The inclusion of solvent-only controls is critical. A statistically significant increase in captures in the pheromone traps validates that the synthetic compound, and not the trap itself or random chance, is responsible for attracting the insects. The block design accounts for spatial variability within the field.

Part 3: Case Study: 2-Methyl-1-butanol (A Shorter-Chain Analog)

While structurally simpler than this compound, 2-methyl-1-butanol is a key pheromone component for a wide array of longhorn beetles (Family: Cerambycidae).[11] It often functions as an aggregation-sex pheromone, attracting both males and females. Its effectiveness is frequently enhanced when combined with other compounds, such as 3-hydroxy-2-hexanone or various diols, demonstrating the synergistic nature of many insect pheromone blends.[9][10] For example, it is a known attractant for species like Phymatodes testaceus.[12]

Table 1: Cerambycid Species Attracted to Lures Containing 2-Methyl-1-butanol and Common Synergists
SpeciesSubfamilyOther Key Components in BlendRegion
Phymatodes testaceusCerambycinaeOften attractive as a single componentNorth America, Europe
Pyrrhidium sanguineumCerambycinae3-hydroxy-2-hexanoneEurope
Phymatodes alniCerambycinae3-hydroxy-2-hexanoneEurope
Neoclytus a. acuminatusCerambycinae3-hydroxyhexan-2-one, syn-2,3-hexanediolNorth America

Note: This table is illustrative. The specific ratios and required components can be highly species-dependent. Data synthesized from multiple sources.[9][10][12]

Protocol: Electroantennography (EAG) for Screening Pheromone Components

EAG is a technique used to measure the average electrical response from the olfactory neurons on an insect's antenna to a volatile chemical stimulus. It is an essential tool for rapidly screening compounds to see which ones are biologically active.

Objective: To determine if an insect antenna generates an electrical response to 2-Methyl-1-butanol.

Materials:

  • Live insect specimen (e.g., Phymatodes beetle).

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Electrolyte solution (e.g., insect Ringer's solution).

  • EAG amplifier and data acquisition system (e.g., Syntech EAG system).

  • Charcoal-filtered, humidified air delivery system.

  • Stimulus cartridges (e.g., filter paper in a Pasteur pipette) with known amounts of synthetic 2-methyl-1-butanol and a control (solvent).

Methodology:

  • Antenna Preparation:

    • Immobilize a live insect (e.g., by chilling).

    • Under the microscope, carefully excise one antenna at its base.

    • Cut a small portion from the distal tip of the antenna to ensure good electrical contact.

  • Mounting:

    • Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The recording electrode makes contact with the distal tip, and the reference electrode connects to the base.

  • Signal Acquisition:

    • Place the mounted antenna in a continuous stream of charcoal-filtered, humidified air to keep it viable.

    • Connect the electrodes to the EAG amplifier. The output is a baseline voltage.

  • Stimulus Delivery:

    • Prepare a dilution series of 2-methyl-1-butanol in a high-purity solvent (e.g., hexane) on filter paper strips. Also prepare a solvent-only control.

    • To deliver a stimulus, insert the tip of a stimulus pipette into a hole in the main air delivery tube. A puff of air is passed through the pipette, carrying the odorant over the antenna.

  • Recording and Analysis:

    • The data acquisition software records the change in voltage (depolarization) from the baseline upon stimulation. This negative voltage deflection is the EAG response, measured in millivolts (mV).

    • Present stimuli in order from lowest to highest concentration, with a control puff before each new compound. Allow sufficient time (e.g., 30-60 seconds) between puffs for the antenna to recover.

    • A genuine response is a clear, repeatable depolarization significantly larger than the response to the solvent control.

Causality and Self-Validation: The use of a solvent-only control is mandatory to differentiate a true olfactory response from a mechanical or solvent-induced response. A dose-response curve (testing multiple concentrations) further validates the result; a biologically relevant compound will typically elicit a stronger response at higher concentrations, up to a saturation point.

Diagram: Electroantennography (EAG) Experimental Setup

EAG_Setup cluster_airflow Air Delivery System cluster_stimulus Stimulus Delivery cluster_recording Recording System AirSource Compressed Air CharcoalFilter Charcoal Filter AirSource->CharcoalFilter Humidifier Humidifier (Water) CharcoalFilter->Humidifier Antenna Mounted Insect Antenna Humidifier->Antenna Continuous Airflow StimulusPipette Odor Cartridge (e.g., 2-Methyl-1-butanol) StimulusPipette->Antenna Odor Puff PuffController Solenoid Valve PuffController->StimulusPipette Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier EAG Amplifier Electrodes->Amplifier Computer Data Acquisition (PC with Software) Amplifier->Computer

Caption: Schematic of a typical Electroantennography (EAG) setup.

Part 4: References

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC.[Link]

  • Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones. PubMed.[Link]

  • Common Cerambycid Pheromone Components as Attractants for Longhorn Beetles (Cerambycidae) Breeding in Ephemeral Oak Substrates in Northern Europe. ResearchGate.[Link]

  • Identifying Possible Pheromones of Cerambycid Beetles by Field Testing Known Pheromone Components in Four Widely Separated Regions of the United States. ResearchGate.[Link]

  • Cerambycid Beetle Attractants. Synergy Semiochemicals.[Link]

  • Generic Pheromones Identified from Northern Hemisphere Cerambycidae (Coleoptera) Are Attractive to Native Longhorn Beetles from Central-Southern Chile. MDPI.[Link]

  • Organic Synthesis in Pheromone Science. MDPI.[Link]

  • Examples of insect pheromones and their function in social behaviors. ResearchGate.[Link]

  • This compound, 18675-24-6. The Good Scents Company.[Link]

  • Synthetic pheromone 8-methyl-2-decanol propanoate. Google Patents.

  • Chemical communication in insect communities: A guide to insect pheromones with special emphasis on social insects. ResearchGate.[Link]

  • Blends of Pheromones, With and Without Host Plant Volatiles, Can Attract Multiple Species of Cerambycid Beetles. BioOne.[Link]

  • chemical signals between animals: allomones and. George Happ.[Link]

  • Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella. USDA Forest Service.[Link]

  • Biosynthetic studies of 4,8-Dimethyldecanal, the aggregation pheromone of the red flour beetle, Tribolium castaneum. ResearchGate.[Link]

  • Chemical Communication – ENT 425 – General Entomology. NC State University.[Link]

  • Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies. PubMed Central.[Link]

  • Electroantennography Odor detection for Odor Source Localization | Protocol Preview. JoVE.[Link]

  • 1-Decanol, 2-methyl- | C11H24O | CID 86776. PubChem.[Link]

  • Efficacy of an improved method to screen semiochemicals of insect. PeerJ.[Link]

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The Role of 2-Methyl-1-decanol in Asymmetric Synthesis: A Guide to its Enantioselective Preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-decanol, a chiral long-chain alcohol, represents a potentially valuable building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries. While its direct application as a chiral auxiliary or resolving agent is not extensively documented in peer-reviewed literature, the ability to produce this alcohol in an enantiomerically pure form is a critical first step for its evaluation in such roles or for its use as a chiral starting material. This technical guide provides a comprehensive overview of the principles and a detailed protocol for the enantioselective synthesis of (S)-2-Methyl-1-decanol. The primary focus is on a well-established chemoenzymatic method utilizing the biocatalytic reduction of a prochiral precursor with baker's yeast (Saccharomyces cerevisiae). This approach offers a cost-effective and environmentally benign route to the desired (S)-enantiomer with high optical purity. Additionally, this guide covers the essential techniques for the characterization of enantiomeric excess (ee) and provides insights into the causality behind the experimental design.

Introduction: The Significance of Chiral Alcohols in Synthesis

The three-dimensional arrangement of atoms in a molecule can have profound effects on its biological activity. For this reason, the synthesis of single-enantiomer compounds is a cornerstone of modern drug development and materials science. Chiral alcohols, in particular, are versatile intermediates that can be found in a wide array of natural products and active pharmaceutical ingredients.

This compound possesses a stereogenic center at the C2 position, making it a chiral molecule that can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The strategic value of a molecule like this compound in asymmetric synthesis can be twofold:

  • As a Chiral Building Block: An enantiomerically pure form of this compound can serve as a starting material, incorporating its defined stereocenter into a larger target molecule.

  • As a Chiral Auxiliary (Theoretical): In theory, it could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary would be cleaved and ideally recovered.

Despite its potential, the use of this compound as a chiral auxiliary remains largely unexplored in published research. Therefore, this guide will focus on the foundational step: its preparation in an enantiomerically enriched form.

Foundational Strategies for Asymmetric Alcohol Synthesis

The synthesis of enantiomerically pure alcohols is a well-established field, with several key strategies employed:

  • Asymmetric Reduction of Prochiral Ketones: This is one of the most efficient methods, where a prochiral ketone is reduced to a chiral secondary alcohol using a chiral reducing agent or a catalyst. Biocatalysis, using enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems like baker's yeast, is a powerful tool in this area, often providing high enantioselectivity under mild conditions.[1]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Enzymatic kinetic resolution, often using lipases to selectively acylate one enantiomer of a racemic alcohol, is a common approach. A major drawback is that the maximum theoretical yield for a single enantiomer is 50%.

  • Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials.

This guide will focus on an asymmetric reduction approach using baker's yeast, a method that has been successfully applied to the synthesis of (S)-2-methyl-1-alkanols.[2]

Application Protocol: Enantioselective Synthesis of (S)-2-Methyl-1-decanol

This protocol is based on the baker's yeast-mediated reduction of (E)-2-methyl-2-decenal to (S)-2-Methyl-1-decanol. The yeast provides oxidoreductase enzymes that preferentially reduce the carbon-carbon double bond and then the aldehyde to the corresponding alcohol, with stereocontrol at the newly formed chiral center.

Workflow for Enantioselective Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Biocatalytic Reduction cluster_2 Purification & Analysis start Octanal & Propanal aldol Crossed-Aldol Condensation start->aldol precursor (E)-2-methyl-2-decenal aldol->precursor reduction Fermentation & Reduction precursor->reduction yeast Baker's Yeast (S. cerevisiae) yeast->reduction crude_product Crude (S)-2-Methyl-1-decanol reduction->crude_product purification Column Chromatography crude_product->purification pure_product Pure (S)-2-Methyl-1-decanol purification->pure_product analysis Chiral GC/HPLC Analysis pure_product->analysis ee_determination Enantiomeric Excess (ee) Determination analysis->ee_determination

Caption: Workflow for the chemoenzymatic synthesis of (S)-2-Methyl-1-decanol.

Step-by-Step Experimental Protocol

Part A: Synthesis of (E)-2-methyl-2-decenal (Precursor)

The precursor can be synthesized via a crossed-aldol condensation of octanal and propanal.

  • Reaction Setup: To a stirred solution of octanal (1.0 eq) in ethanol at 0 °C, add propanal (1.2 eq) followed by a catalytic amount of a base (e.g., 10% aqueous NaOH).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, neutralize the reaction with dilute HCl. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to yield (E)-2-methyl-2-decenal.

Part B: Baker's Yeast-Mediated Reduction

  • Yeast Culture Preparation: In a large flask, dissolve sucrose (e.g., 100 g) in warm water (e.g., 1 L). Add active dry baker's yeast (e.g., 50 g) and stir for 30-60 minutes at around 30-35 °C to activate the yeast.

  • Substrate Addition: Add a solution of (E)-2-methyl-2-decenal (1.0 g) dissolved in a minimal amount of ethanol to the yeast culture.

  • Fermentation/Reduction: Stopper the flask with a fermentation lock or a cotton plug to allow CO₂ to escape. Maintain the mixture at a constant temperature (around 30 °C) and stir gently for 3-5 days. The progress of the reduction can be monitored by extracting small aliquots and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete, add a filter aid (e.g., Celite) to the mixture and filter to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Extraction: Saturate the aqueous filtrate with NaCl to reduce the solubility of the product and extract it multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude (S)-2-Methyl-1-decanol can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Results

The chemoenzymatic reduction of α,β-unsaturated aldehydes with baker's yeast is known to produce the corresponding (S)-alcohols with good to excellent enantiomeric excess.

ParameterExpected Outcome
Chemical Yield 30-50% (unoptimized)
Enantiomeric Excess (ee) >95% for the (S)-enantiomer
Physical Appearance Colorless oil

Note: Yields and ee can vary depending on the specific yeast strain, reaction conditions, and substrate purity.[2]

Protocol: Determination of Enantiomeric Excess

The most reliable method for determining the enantiomeric excess of a chiral alcohol is through chiral chromatography (either Gas Chromatography or High-Performance Liquid Chromatography).

Principle of Chiral Chromatography

G racemic_mixture Racemic Mixture ((R)- and (S)-enantiomers) chiral_column Chiral Stationary Phase racemic_mixture->chiral_column Injection detector Detector chiral_column->detector Separation based on diastereomeric interactions chromatogram Chromatogram detector->chromatogram Signal peak1 Peak for (S)-enantiomer peak2 Peak for (R)-enantiomer

Caption: Principle of enantiomer separation by chiral chromatography.

Step-by-Step Protocol for Chiral GC Analysis
  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the alcohol can be derivatized. A common method is to convert it to its acetate ester by reacting with acetic anhydride in the presence of pyridine.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (or its derivative) in a suitable solvent (e.g., hexane or ethyl acetate).

  • Instrument Setup:

    • Column: Install a suitable chiral GC column (e.g., a cyclodextrin-based column like Beta-DEX™).

    • Method: Set up an appropriate temperature program for the oven, as well as injector and detector temperatures.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample onto the GC.

  • Data Interpretation: The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks on the chromatogram. The enantiomeric excess is calculated from the areas of the two peaks using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    (where Area₁ is the area of the major enantiomer's peak and Area₂ is the area of the minor enantiomer's peak).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive yeast; Unfavorable reaction conditions (pH, temperature); Substrate inhibition.Use fresh, active yeast; Optimize temperature (25-35 °C) and pH; Add the substrate slowly over a period of time to avoid high concentrations.
Low Enantioselectivity (ee) Competing enzymes in the whole-cell system; Racemization of the product.Screen different strains of baker's yeast or other microorganisms; Ensure the work-up conditions are mild and non-racemizing.
Poor Peak Resolution in Chiral GC Inappropriate chiral column; Non-optimal temperature program or flow rate.Screen different chiral stationary phases; Optimize the GC method by adjusting the temperature gradient and carrier gas flow rate; Consider derivatization of the alcohol to improve separation.

Conclusion

While this compound is not a commonly cited reagent in asymmetric synthesis literature, its potential as a chiral building block necessitates reliable methods for its enantioselective preparation. The chemoenzymatic protocol detailed in this guide, utilizing the readily available and inexpensive biocatalyst baker's yeast, provides a practical and green approach to synthesizing (S)-2-Methyl-1-decanol with high enantiomeric purity. The successful synthesis and characterization of enantiopure this compound opens the door for its systematic investigation in various applications within asymmetric synthesis and drug development, allowing researchers to build upon this foundational work.

References

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Sources

Application Notes and Protocols for the Quantitative Analysis of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of specific long-chain branched alcohols like 2-Methyl-1-decanol is paramount. This compound and its analogs are integral to various fields, from pharmaceutical formulations, where they can act as solvents or excipients, to the study of natural products and metabolic pathways.[1] The analytical challenge posed by this compound lies in its physicochemical properties, notably its relatively low volatility and the presence of a polar hydroxyl group, which can complicate chromatographic separation and detection.[2]

This document provides a comprehensive guide to the robust analytical techniques for quantifying this compound. Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, ensuring that the protocols are not only followed but understood. By grounding our recommendations in established scientific principles and authoritative sources, we aim to equip you with the expertise to develop and validate reliable analytical methods for this compound.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the analyte is the cornerstone of any successful analytical method development. This compound (C11H24O) is a branched-chain fatty alcohol.[1] Its key properties influencing analytical strategy are summarized below.

PropertyValueImplication for Analysis
Molecular Weight 172.31 g/mol [3][4][5][6]Suitable for both GC and LC-MS analysis.
Boiling Point ~229.7 °C @ 760 mmHg (est.)[3][7]Indicates relatively low volatility, which can be a challenge for GC without derivatization.
logP (o/w) ~4.410 (est.)[3]High hydrophobicity suggests good solubility in organic solvents like hexane and ethyl acetate, ideal for extraction.
Solubility Soluble in water at 49.73 mg/L @ 25 °C (est.)[3]Limited water solubility necessitates organic solvent extraction from aqueous matrices.
Functional Group Primary Alcohol (-OH)The polar hydroxyl group can cause peak tailing in GC. Derivatization is often recommended.[2]

Recommended Analytical Technique: Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.[1][2] GC offers high resolution, sensitivity, and, with MS, definitive identification.

The Rationale for Derivatization

Direct injection of this compound can be problematic due to its polar hydroxyl group, which can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity. To mitigate this, derivatization is highly recommended.[2] The most common approach is silylation, which converts the polar -OH group into a less polar and more volatile silyl ether.

Mechanism of Silylation: Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen of the hydroxyl group to introduce a trimethylsilyl (TMS) group. This process effectively masks the polar nature of the alcohol, improving its thermal stability and chromatographic performance.[2]

G cluster_0 Derivatization Reaction Analyte This compound (R-OH) Reaction + Analyte->Reaction Reagent BSTFA (Silylating Agent) Reagent->Reaction Product TMS-ether Derivative (R-O-TMS) (Volatile & Thermally Stable) GC GC-MS Analysis Product->GC Reaction->Product Heat

Caption: Silylation workflow for GC-MS analysis.

Sample Preparation Protocols

The choice of sample preparation is dictated by the sample matrix. The goal is to extract this compound efficiently while minimizing interferences.

Protocol 2.2.1: Liquid Samples (e.g., oils, formulations)

  • Aliquotting: Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.

  • Dilution: Dilute to the mark with a suitable solvent such as hexane or ethyl acetate.

  • Homogenization: Vortex the solution for 30-60 seconds to ensure it is thoroughly mixed.

  • Internal Standard (IS) Addition: Spike the solution with an appropriate internal standard (e.g., 2-Undecanol) at a known concentration. The IS corrects for variations in injection volume and instrument response.

  • Derivatization:

    • Transfer 100 µL of the diluted sample to a 2 mL autosampler vial with a micro-insert.

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before placing it in the autosampler.

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

Protocol 2.2.2: Solid or Semi-Solid Samples (e.g., creams, tissues)

  • Homogenization: Accurately weigh a representative portion of the sample (e.g., 1 g).

  • Extraction: Add 10 mL of hexane or another suitable organic solvent. Perform solvent extraction using techniques like sonication for 15 minutes or vortexing.[8]

  • Separation: Centrifuge the sample to pellet the solid matrix.

  • Supernatant Transfer: Carefully transfer the supernatant (the liquid extract) to a clean vial.

  • Internal Standard & Derivatization: Proceed with steps 4 and 5 from Protocol 2.2.1.

Protocol 2.2.3: Aqueous Samples (e.g., biological fluids, process water)

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for extracting volatile compounds from aqueous matrices.[9]

    • Pipette 5-10 mL of the aqueous sample into a 20 mL headspace vial.

    • To enhance the partitioning of this compound into the headspace, add a salt (e.g., NaCl) to a concentration of 20-30% (w/v).[10]

    • Add the internal standard.

    • Seal the vial and place it in a thermostatic oven to equilibrate.

    • Expose a conditioned SPME fiber (e.g., Carbowax/DVB) to the headspace for a predetermined time to adsorb the analytes.[9]

  • Desorption and Analysis: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.[9] Derivatization is typically not performed with SPME for this analyte.

GC-MS Instrumental Parameters and Protocol

The following parameters serve as a robust starting point and should be optimized as part of method development.

Protocol 2.3.1: GC-MS Analysis

  • System Preparation: Ensure the GC-MS system is leak-checked and has passed system suitability tests.

  • Instrumental Conditions:

ParameterRecommended SettingRationale
GC System Agilent 7890B GC or equivalent[8]Provides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977A MSD or equivalent[8]Offers high sensitivity and specificity for analyte identification and quantification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[8]A (5%-phenyl)-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min[10]Inert mobile phase to carry the analyte through the column.
Injector Split/Splitless, 250°C, Split ratio 20:1 (can be adjusted)[10]High temperature ensures rapid vaporization. Split ratio can be optimized based on analyte concentration.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min)[10]The temperature program is designed to separate the analyte from the solvent and other matrix components effectively.
MS Source Temp. 230°COptimizes ionization efficiency.
MS Quad Temp. 150°CMaintains ion trajectory and mass accuracy.
Acquisition Mode Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantificationScan mode provides full mass spectra for identification. SIM mode enhances sensitivity and selectivity by monitoring specific ions of the target analyte.
Ions for SIM To be determined from the mass spectrum of the derivatized analyte. Characteristic ions for long-chain TMS-ethers should be selected.Based on the fragmentation pattern of the TMS-derivatized this compound.
  • Sequence Execution:

    • Begin with solvent blanks to ensure system cleanliness.

    • Inject a series of calibration standards (prepared similarly to samples) to establish a calibration curve. A typical range would be 1 µg/mL to 100 µg/mL.[8]

    • Inject quality control (QC) samples at low, medium, and high concentrations.

    • Inject the unknown samples.

    • Conclude with additional QC samples and blanks to verify system stability.

G cluster_1 GC-MS Analytical Workflow A Sample Preparation (Extraction/Derivatization) B GC Injection & Separation (Vaporization & Column Chromatography) A->B Autosampler C Ionization (Electron Impact - EI) B->C Transfer Line D Mass Analysis (Quadrupole Mass Filter) C->D E Detection (Electron Multiplier) D->E F Data Processing (Quantification & Identification) E->F Signal

Caption: Overview of the GC-MS analytical workflow.

Alternative Technique: Liquid Chromatography-Tandem MS (LC-MS/MS)

While GC-MS is the preferred method, LC-MS/MS can be a viable alternative, particularly for complex matrices where extensive cleanup would otherwise be required.[2] Direct analysis of this compound by LC-MS is challenging due to its poor ionization efficiency. Therefore, derivatization is essential to introduce a readily ionizable moiety.

  • Derivatization for LC-MS: Reagents such as Phenyl isocyanate (PIC) can be used to create a derivative that enhances ionization efficiency and chromatographic retention on reverse-phase columns.[2]

  • Advantages: LC-MS can sometimes offer simpler sample preparation and is suitable for less volatile or thermally labile compounds.

  • Challenges: Requires development of a custom derivatization protocol and optimization of MS/MS parameters (e.g., precursor/product ion transitions).

Method Validation and Quality Control

A self-validating system is crucial for trustworthy results. Any protocol for the quantification of this compound must be validated according to established guidelines (e.g., ICH, FDA).

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; RSD ≤ 20%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.

Conclusion

The quantification of this compound is most reliably achieved using GC-MS following silylation. This approach effectively overcomes the challenges associated with the analyte's low volatility and polar nature, yielding excellent sensitivity and specificity. The provided protocols offer a robust framework for method development, but it is imperative that they are tailored and fully validated for the specific sample matrix and intended application. By understanding the chemical principles behind the analytical choices, researchers can ensure the generation of high-quality, defensible data in their scientific endeavors.

References

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Application Note: 2-Methyl-1-decanol as a High-Purity Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Methyl-1-decanol as a reference standard in chromatographic analyses, with a primary focus on Gas Chromatography (GC). This document outlines the fundamental physicochemical properties of this compound, detailed protocols for its implementation as an internal standard, and expert insights into method validation and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and professionals in drug development and quality control.

Introduction: The Rationale for a Branched-Chain Alcohol Standard

In quantitative chromatography, the precision and accuracy of analytical measurements are paramount. The use of an internal standard (IS) is a widely accepted strategy to correct for variations in sample preparation and instrument response.[1][2] An ideal internal standard should be a stable, high-purity compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample matrix.[2]

This compound, a branched-chain fatty alcohol, presents itself as an excellent candidate for an internal standard in the analysis of various organic compounds, particularly in complex matrices.[3] Its branched structure offers a distinct retention time compared to its linear isomer, 1-decanol, and other straight-chain compounds, which is a critical characteristic for effective chromatographic separation.[4] This application note will elucidate the practical and theoretical considerations for employing this compound to enhance the quality of chromatographic data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is crucial for its effective application. This compound is a C11 alcohol with a methyl branch at the second carbon position.[5] These properties influence its solubility, volatility, and chromatographic behavior.

PropertyValueSource
CAS Number 18675-24-6[3][5]
Molecular Formula C₁₁H₂₄O[5][6]
Molecular Weight 172.31 g/mol [3][5][6]
Boiling Point 229.7 °C at 760 mmHg[6]
Density 0.828 g/cm³[6]
Flash Point 94 °C[6]
InChI Key JZEUFFFBEMAJHS-UHFFFAOYSA-N[3][5]
Solubility Low in water; soluble in organic solvents like methanol, ethanol, and hexane.[3][7]

Experimental Protocol: this compound as an Internal Standard in Gas Chromatography

This section provides a step-by-step protocol for the utilization of this compound as an internal standard for the quantification of a hypothetical analyte in a liquid sample matrix.

Materials and Reagents
  • This compound (Purity >99%) : Sourced from a reputable chemical supplier.

  • Analyte of Interest (High Purity) : For calibration curve preparation.

  • Solvent : GC-grade, appropriate for both the analyte and this compound (e.g., hexane, ethyl acetate, methanol).[8]

  • Volumetric flasks, pipettes, and syringes : Calibrated and of appropriate grades.

  • GC vials with caps .

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[3]

Preparation of Standard Solutions

The accurate preparation of standard solutions is fundamental to the success of the internal standard method.[9]

  • Internal Standard Stock Solution (IS Stock) :

    • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This creates a stock solution of approximately 1 mg/mL.

  • Analyte Stock Solution :

    • Prepare a stock solution of the analyte of interest at a similar concentration to the IS Stock.

  • Calibration Standards :

    • Prepare a series of calibration standards by making serial dilutions of the Analyte Stock Solution.

    • To each calibration standard, add a constant volume of the IS Stock solution. For example, add 100 µL of the 1 mg/mL IS Stock to each 1 mL of the calibration standards. This ensures a constant concentration of the internal standard across all calibration levels.[1]

Sample Preparation
  • Accurately measure a known volume or weight of the sample to be analyzed.

  • Add the same constant volume of the IS Stock solution as was added to the calibration standards.

  • Perform any necessary sample extraction or cleanup procedures. The addition of the internal standard early in this process can help to correct for any loss of analyte during sample handling.[10][11]

Gas Chromatography (GC) Conditions

The following are general GC conditions and should be optimized for the specific analyte and sample matrix.

  • Column : A non-polar or mid-polarity column is typically suitable for long-chain alcohols. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a common choice.[3]

  • Injection Volume : 1 µL.

  • Injector Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas : Helium or Hydrogen at a constant flow rate.

  • Detector : FID at 280 °C.

Data Analysis
  • Integrate the peak areas of the analyte and this compound in each chromatogram.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards:

    • Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

    • Concentration Ratio = (Concentration of Analyte) / (Concentration of this compound)

    • Plot the Response Ratio against the Concentration Ratio. The slope of the resulting linear regression is the relative response factor.

  • For the unknown samples, calculate the Response Ratio and use the calibration curve to determine the Concentration Ratio.

  • Calculate the concentration of the analyte in the unknown sample.

Workflow and Logic

The following diagram illustrates the logical workflow for using this compound as an internal standard in a chromatographic analysis.

GC_Internal_Standard_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_is Prepare IS Stock (this compound) prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_sample Prepare Sample (Sample + IS) prep_is->prep_sample prep_analyte Prepare Analyte Stock prep_analyte->prep_cal gc_analysis GC-FID/MS Analysis prep_cal->gc_analysis prep_sample->gc_analysis integrate Integrate Peak Areas (Analyte & IS) gc_analysis->integrate calc_ratio Calculate Response Ratios integrate->calc_ratio plot_curve Generate Calibration Curve calc_ratio->plot_curve quantify Quantify Analyte in Sample plot_curve->quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Application Example: Quantification of Volatile Organic Compounds (VOCs)

This table presents hypothetical performance data for the quantification of a target VOC using this compound as an internal standard.

ParameterResult
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Limit of Quantification (LOQ) Analyte-dependent
Retention Time of this compound ~8.20 min (on DB-5MS)[3]

Troubleshooting and Scientific Considerations

  • Purity of the Standard : The purity of the this compound standard is critical. Impurities can lead to interfering peaks and inaccurate quantification. Always use a standard with a certified purity of >99%.[12]

  • Co-elution : Ensure that the this compound peak is well-resolved from the analyte peaks and any matrix components. Adjusting the GC temperature program or selecting a different column may be necessary.

  • Chemical Inertness : this compound is generally stable, but its potential for oxidation to 2-methyl-decanoic acid should be considered, especially under harsh sample preparation conditions.[3]

  • Consistency of Addition : The precise and consistent addition of the internal standard to all samples and standards is crucial for accurate results.[1] Automated liquid handling systems can improve precision.

Conclusion

This compound is a highly effective internal standard for a range of chromatographic applications. Its distinct chemical structure and physicochemical properties provide for robust and reliable quantification when implemented according to a validated protocol. By following the guidelines presented in this application note, researchers and scientists can significantly enhance the quality and reproducibility of their chromatographic results.

References

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2018). Bioanalysis, 10(15), 1189-1192. Retrieved from [Link]

  • Validation of Chromatographic Methods. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • 1-Decanol, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Properties of 1-Decanol, 2-methyl- (CAS 18675-24-6). (n.d.). Cheméo. Retrieved from [Link]

  • New approach of validation using internal normalization technique for quantification of related substances in raw material, intermediates and pharmaceutical substances by HPLC. (2015). Journal of Pharmaceutical and Biomedical Analysis, 114, 215-222. Retrieved from [Link]

  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. (2009). Rapid Communications in Mass Spectrometry, 23(15), 2393-2400. Retrieved from [Link]

  • 2-Methyl-1-dodecanol. (n.d.). PubChem. Retrieved from [Link]

  • 1-Decanol, 2-methyl-. (n.d.). NIST. Retrieved from [Link]

  • Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns. (1990). Journal of Chromatography A, 499, 477-488. Retrieved from [Link]

  • 1-Decanol, 2-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • This compound, 18675-24-6. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). Crawford Scientific. Retrieved from [Link]

  • BASE Analytical Method No. 09209. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How Can You Analyze Alcohol Content Using Gas Chromatography? (2023, July 27). Chemistry For Everyone. Retrieved from [Link]

  • Quantitation of Flavoring Agents. (2009). 238th National ACS Meeting. Retrieved from [Link]

  • [HPLC] Suggested Internal Standards for Alcohols. (2022, June 27). Chromatography Forum. Retrieved from [Link]

  • When Should an Internal Standard be Used? (2019). LCGC International. Retrieved from [Link]

  • 2.1.5F: Sample Preparation for Gas Chromatography. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Hexanol, 2-methyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for the Analysis of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Branched-Chain Alcohols

2-Methyl-1-decanol is a chiral, long-chain branched alcohol with relevance in various fields, including fragrance, chemical synthesis, and potentially as a biomarker.[1][2] Its analysis, however, presents notable challenges. The inherent properties of long-chain alcohols, such as low volatility and the presence of a polar hydroxyl group, can lead to poor chromatographic performance, including broad peak shapes and thermal decomposition, particularly in Gas Chromatography (GC).[3] Furthermore, its chiral nature necessitates specialized analytical approaches to separate and quantify its enantiomers, which is often critical in pharmaceutical and biological contexts where enantiomeric purity can drastically affect efficacy and safety.[4]

Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these analytical hurdles.[5] By converting the polar hydroxyl group into a less polar and more volatile moiety, derivatization significantly improves chromatographic behavior and detection sensitivity.[5][6] This application note provides a comprehensive guide to the derivatization of this compound for both achiral and chiral analysis, detailing proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Derivatization Strategies for Enhanced Analysis

The choice of derivatization reagent and method is dictated by the analytical objective and the instrumentation available. For this compound, the primary strategies involve silylation for general-purpose GC analysis and esterification for both GC and LC, with specific chiral esters being formed for enantiomeric resolution.

Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as alcohols. The reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, forming a TMS ether.[6][7] This transformation has several key advantages:

  • Increased Volatility: The non-polar TMS group reduces intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and making it more amenable to GC analysis.[5]

  • Improved Thermal Stability: TMS ethers are generally more thermally stable than their parent alcohols, minimizing on-column degradation.[6]

  • Enhanced Chromatographic Performance: The reduction in polarity leads to more symmetrical peak shapes and reduced tailing on common non-polar and mid-polar GC columns.

A common and effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3]

Reaction Scheme: Silylation of this compound

G This compound This compound TMS-ether TMS-ether This compound->TMS-ether BSTFA + TMCS G cluster_0 Sample cluster_1 Derivatization cluster_2 Analysis Racemic this compound Racemic this compound Reaction Reaction Racemic this compound->Reaction Chiral Derivatizing Agent\n((R)-Mosher's Acid Chloride) Chiral Derivatizing Agent ((R)-Mosher's Acid Chloride) Chiral Derivatizing Agent\n((R)-Mosher's Acid Chloride)->Reaction Diastereomeric Esters Diastereomeric Esters Reaction->Diastereomeric Esters Chromatographic Separation\n(GC or HPLC) Chromatographic Separation (GC or HPLC) Diastereomeric Esters->Chromatographic Separation\n(GC or HPLC) Quantification Quantification Chromatographic Separation\n(GC or HPLC)->Quantification

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 2-Methyl-1-decanol

This compound is a branched-chain primary alcohol with a stereocenter at the C2 position, making it a chiral molecule existing as (R)- and (S)-enantiomers. The distinct spatial arrangement of these enantiomers can lead to significantly different biological activities, a critical consideration in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] The synthesis of enantiomerically pure chiral alcohols is of paramount importance as the therapeutic effects of a drug can often be attributed to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or even cause adverse effects.[3] Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective approach to obtain these valuable chiral building blocks.[4]

This guide provides an in-depth exploration of enzymatic reactions involving racemic this compound, with a focus on lipase-catalyzed kinetic resolution and biocatalytic oxidation. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the analytical methods required for monitoring these reactions.

Part 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-1-decanol

Kinetic resolution is a widely employed enzymatic method for the separation of racemates.[4] It relies on the differential reaction rates of the two enantiomers with an enzyme, allowing for the isolation of one enantiomer as the unreacted substrate and the other as the product.[5] For primary alcohols like this compound, lipase-catalyzed transesterification is a common and effective strategy.

Causality of Experimental Choices in Lipase-Catalyzed Transesterification

The success of a lipase-catalyzed kinetic resolution hinges on several key factors:

  • Enzyme Selection: Lipases are serine hydrolases that can function in non-aqueous environments.[4] Lipases from Pseudomonas cepacia (now known as Burkholderia cepacia) have shown notable enantioselectivity towards 2-methyl-substituted primary alcohols.[6][7] For this class of compounds, enantiomeric ratios (E-values) of approximately 10 have been reported, indicating a moderate but useful level of selectivity.[6] An E-value of 10 allows for the production of both the unreacted alcohol and the ester product with high enantiomeric excess (ee) at conversions around 50%.

  • Acyl Donor: Vinyl acetate is a popular acyl donor for irreversible transesterification reactions.[6][8] The enol released upon acylation tautomerizes to acetaldehyde, shifting the reaction equilibrium towards product formation and rendering the reaction essentially irreversible. This irreversibility simplifies the kinetic analysis and often leads to higher enantioselectivity.

  • Solvent: The choice of an organic solvent is critical as it can influence enzyme activity and enantioselectivity. Non-polar, hydrophobic solvents like hexane or methyl tert-butyl ether (MTBE) are generally preferred as they do not strip the essential water layer from the enzyme's surface, which is necessary for maintaining its active conformation.[9]

  • Temperature: Lipase-catalyzed reactions are typically performed at mild temperatures (e.g., 30-45 °C) to ensure enzyme stability and prevent denaturation.[10] Lowering the reaction temperature can sometimes enhance enantioselectivity.[4]

Mechanism: The Ping-Pong Bi-Bi Kinetic Model

Lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism.[11] This two-step process involves the formation of a covalent acyl-enzyme intermediate.

PingPong_BiBi cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Attack E Lipase (E) AcylE Acyl-Enzyme Intermediate (E-Ac) E->AcylE + A AcylDonor Vinyl Acetate (A) AcylE->E Enol Vinyl Alcohol (P) AcylE->Enol - P AcylE2 Acyl-Enzyme Intermediate (E-Ac) Ester 2-Methyl-1-decyl acetate (Q) AcylE2->Ester + B Alcohol (R/S)-2-Methyl-1-decanol (B) E2 Lipase (E) Ester->E2 - Q

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Protocol 1: Kinetic Resolution of (±)-2-Methyl-1-decanol using Pseudomonas cepacia Lipase

This protocol describes a general procedure for the kinetic resolution of racemic this compound via transesterification with vinyl acetate.

Materials:

  • (±)-2-Methyl-1-decanol

  • Immobilized Pseudomonas cepacia lipase (e.g., Amano Lipase PS)

  • Vinyl acetate

  • Anhydrous hexane (or MTBE)

  • Molecular sieves (4Å), activated

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., screw-cap vial or round-bottom flask)

  • Syringes for sampling

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel containing a magnetic stir bar, add (±)-2-Methyl-1-decanol (e.g., 1 mmol, 172.3 mg).

    • Add anhydrous hexane to achieve a substrate concentration of approximately 0.1 M (in this case, 10 mL).

    • Add immobilized Pseudomonas cepacia lipase (e.g., 20 mg/mmol of substrate).

    • Add activated molecular sieves (approx. 100 mg) to ensure anhydrous conditions.

    • Seal the vessel and begin stirring at a constant temperature (e.g., 30 °C).

  • Reaction Initiation and Monitoring:

    • Add vinyl acetate (e.g., 1.5 mmol, 1.5 equivalents) to start the reaction.

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • For each aliquot, filter out the enzyme and dilute with an appropriate solvent (e.g., hexane) before analysis.

    • Analyze the samples by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester, as well as the conversion.

  • Reaction Termination and Work-up:

    • Stop the reaction when the conversion is close to 50% to maximize the ee of both the unreacted alcohol and the ester product.

    • Filter off the immobilized lipase. The enzyme can often be washed with solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting mixture of unreacted this compound and 2-Methyl-1-decyl acetate can be separated by silica gel column chromatography.

Analytical Methods for Monitoring Kinetic Resolution:

The progress of the kinetic resolution must be monitored to determine both the conversion and the enantiomeric excess of the substrate and product.

  • Chiral Gas Chromatography (GC): This is a common method for separating and quantifying the enantiomers of volatile compounds like this compound and its acetate ester. A chiral stationary phase (e.g., a cyclodextrin-based column) is required.

  • Chiral High-Performance Liquid Chromatography (HPLC): For less volatile derivatives, or for higher precision, chiral HPLC can be employed. The alcohol may need to be derivatized with a UV-active group to facilitate detection.

Table 1: Representative Data for Kinetic Resolution of a 2-Methyl-1-alkanol

Time (h)Conversion (%)ee of Alcohol (%)ee of Ester (%)E-value
11517.699+~10
43553.899+~10
84581.899+~10
245099+99+~10

Note: This data is illustrative and based on a typical kinetic resolution with an E-value of approximately 10. Actual results may vary.

Part 2: Biocatalytic Oxidation of this compound

The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. Biocatalytic methods, using enzymes such as alcohol dehydrogenases (ADHs) and alcohol oxidases (AOXs), offer a mild and selective alternative to traditional chemical oxidants.[9]

Alcohol Dehydrogenases (ADHs)

ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of a nicotinamide cofactor (NAD⁺ or NADP⁺).[12]

Mechanism of ADH-catalyzed Oxidation:

The reaction mechanism involves the binding of the alcohol to a zinc atom in the active site, followed by a hydride transfer from the alcohol's α-carbon to NAD⁺.[13]

ADH_Mechanism cluster_binding Substrate Binding cluster_oxidation Hydride Transfer cluster_release Product Release Enzyme_NAD ADH-NAD+ Complex ADH-NAD+-Alcohol Complex Enzyme_NAD->Complex + Alcohol Alcohol This compound Complex2 ADH-NAD+-Alcohol Complex Product_Complex ADH-NADH-Aldehyde Complex Complex2->Product_Complex Hydride Transfer H_plus H+ Product_Complex2 ADH-NADH-Aldehyde Complex Aldehyde 2-Methyl-1-decanal Product_Complex2->Aldehyde - Aldehyde Enzyme_NADH ADH-NADH

Figure 2: Simplified mechanism of alcohol dehydrogenase (ADH) catalyzed oxidation of a primary alcohol.

Alcohol Oxidases (AOXs)

AOXs are flavin-dependent enzymes that use molecular oxygen as the terminal electron acceptor to oxidize primary alcohols to aldehydes, producing hydrogen peroxide as a byproduct.[14]

Mechanism of AOX-catalyzed Oxidation:

The catalytic cycle involves two half-reactions: the reductive half-reaction where the alcohol is oxidized and the FAD cofactor is reduced to FADH₂, and the oxidative half-reaction where FADH₂ is re-oxidized by molecular oxygen.[15]

AOX_Mechanism cluster_reduction Reductive Half-Reaction cluster_oxidation Oxidative Half-Reaction AOX_FAD AOX-FAD AOX_FADH2 AOX-FADH2 AOX_FAD->AOX_FADH2 + Alcohol Alcohol This compound Aldehyde 2-Methyl-1-decanal AOX_FADH2->Aldehyde - Aldehyde AOX_FADH2_2 AOX-FADH2 AOX_FAD_2 AOX-FAD AOX_FADH2_2->AOX_FAD_2 + O2 O2 O2 H2O2 H2O2 AOX_FAD_2->H2O2 - H2O2

Figure 3: Simplified mechanism of alcohol oxidase (AOX) catalyzed oxidation.

Protocol 2: Biocatalytic Oxidation of this compound to 2-Methyl-1-decanal

This protocol provides a general framework for the oxidation of this compound using a commercially available alcohol oxidase.

Materials:

  • This compound

  • Alcohol oxidase from Pichia pastoris

  • Catalase (to decompose the hydrogen peroxide byproduct)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Oxygen supply (air or pure O₂)

  • Magnetic stirrer and temperature-controlled water bath

  • GC or HPLC for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound in the phosphate buffer. Due to its low water solubility, a co-solvent like DMSO or a surfactant may be necessary. The final substrate concentration should be in the low millimolar range (e.g., 1-10 mM) to start.

    • Add catalase to the reaction mixture.

    • Place the vessel in a temperature-controlled water bath (e.g., 30 °C) with vigorous stirring to ensure sufficient oxygen transfer.

    • Start bubbling air or oxygen through the reaction mixture.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the alcohol oxidase.

    • Monitor the formation of the aldehyde product, 2-Methyl-1-decanal, by taking samples at regular intervals and analyzing by GC or HPLC after extraction with an organic solvent (e.g., ethyl acetate).

  • Work-up:

    • Once the reaction has reached completion (or the desired conversion), stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile or by heat treatment).

    • Centrifuge to remove the precipitated protein.

    • Extract the product from the aqueous phase with a suitable organic solvent.

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to isolate the product.

Part 3: Other Relevant Enzymatic Reactions

While lipase-catalyzed resolution and biocatalytic oxidation are primary transformations, other enzyme classes are relevant to the synthesis and modification of this compound.

Alkane Hydroxylation

Cytochrome P450 monooxygenases (CYPs) and alkane monooxygenases (AlkB) are capable of the highly selective hydroxylation of non-activated C-H bonds in alkanes to produce alcohols.[16][17] For instance, enzymes from the CYP153A family can catalyze the terminal hydroxylation of medium-chain n-alkanes to the corresponding primary alcohols.[16] This represents a powerful synthetic route to compounds like this compound from their parent alkanes.

Conclusion and Future Outlook

The enzymatic reactions detailed in this guide highlight the potential of biocatalysis for the synthesis and modification of this compound. Lipase-catalyzed kinetic resolution provides an effective means to access the enantiomerically pure forms of this chiral alcohol, which are valuable for various applications. Furthermore, biocatalytic oxidation offers a mild and selective method for its conversion to the corresponding aldehyde.

Future research in this area will likely focus on the discovery and engineering of novel enzymes with enhanced activity, selectivity, and stability for these transformations. The development of robust and scalable biocatalytic processes will be crucial for the industrial production of enantiomerically pure this compound and its derivatives, paving the way for their broader application in the pharmaceutical and chemical industries.

References

  • Regioselective ω-hydroxylation of medium-chain n-alkanes and primary alcohols by CYP153 enzymes from Mycobacterium marinum and Polaromonas sp. strain JS666. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • n-Alkanes to n-alcohols: Formal primary C H bond hydroxymethylation via quadruple relay catalysis. National Institutes of Health. Available at: [Link]

  • Alcohol dehydrogenase. Proteopedia. Available at: [Link]

  • Amination of ω-Functionalized Aliphatic Primary Alcohols by a Biocatalytic Oxidation–Transamination Cascade. National Institutes of Health. Available at: [Link]

  • Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Structure and mechanism of the alkane-oxidizing enzyme AlkB. National Institutes of Health. Available at: [Link]

  • Biocatalytic Oxidation Reactions: A Chemist's Perspective. National Institutes of Health. Available at: [Link]

  • Kinetic Resolution of Primary 2-Methyl-Substituted Alcohols via Pseudomonas cepacia Lipase Catalyzed Enantioselective Acylation. ResearchGate. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at: [Link]

  • Structure of Alcohol Oxidase from Pichia pastoris by Cryo-Electron Microscopy. PLOS One. Available at: [Link]

  • Alcohol dehydrogenase. Wikipedia. Available at: [Link]

  • Alcohol oxidase: A complex peroxisomal, oligomeric flavoprotein. FEMS Yeast Research. Available at: [Link]

  • Biocatalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. Available at: [Link]

  • An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. National Institutes of Health. Available at: [Link]

  • Biocatalytic Oxidation of Alcohols. MDPI. Available at: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols, amines and acids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Lipase-Catalyzed Resolution of Racemic 2-Alkyl Substituted 1-Alkanolsl. CORE. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. MDPI. Available at: [Link]

  • Enzymatic Hydroxylations of sp3-Carbons. ACS Publications. Available at: [Link]

  • Alcohol Dehydrogenase: Mechanism & Pathway. Study.com. Available at: [Link]

  • Optimization of Pseudomonas cepacia lipase preparations for catalysis in organic solvents. PubMed. Available at: [Link]

  • Structure of Alcohol Oxidase from Pichia pastoris by Cryo-Electron Microscopy. ResearchGate. Available at: [Link]

  • Alcohol Dehydrogenase Mechanism Overview. Scribd. Available at: [Link]

  • Lipase-catalyzed enantioselective resolution of (R,S)-N-2-methylalkanoyl-3-(2-pyridyl)pyrazoles in organic solvents. ResearchGate. Available at: [Link]

  • Enhanced long-chain fatty alcohol oxidation by immobilization of alcohol dehydrogenase from S. cerevisiae. PubMed. Available at: [Link]

  • Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology. PubMed. Available at: [Link]

  • Crystal Structure of Alcohol Oxidase from Pichia pastoris. National Institutes of Health. Available at: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. ResearchGate. Available at: [Link]

  • Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. PubMed. Available at: [Link]

  • Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. ACS Publications. Available at: [Link]

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  • The Significance of Chirality in Drug Design and Development. National Institutes of Health. Available at: [Link]

  • Chiral switch: Pure enantiomers of drugs instead of racemic mixtures. ResearchGate. Available at: [Link]

  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. PubMed. Available at: [Link]

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Application Notes and Protocols for 2-Methyl-1-decanol in the Formulation of Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Methyl-1-decanol in Advanced Drug Delivery

In the ever-evolving landscape of pharmaceutical sciences, the quest for novel excipients that can enhance the efficacy and delivery of therapeutic agents is paramount. This compound, a branched-chain fatty alcohol, has emerged as a compound of significant interest for the formulation of sophisticated drug delivery systems.[1] Its unique physicochemical properties, including its lipophilic nature and potential to interact with biological membranes, position it as a versatile component for overcoming challenges in drug solubility and permeability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the formulation of drug delivery systems, with a focus on nanoemulsions and their role as skin penetration enhancers.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in formulation science.

PropertyValueSource
Chemical Formula C₁₁H₂₄O[2]
Molecular Weight 172.31 g/mol [2]
Appearance Liquid[3]
LogP (o/w) ~4.5[2]
Solubility Practically insoluble in water[1]

The branched alkyl chain of this compound imparts distinct characteristics compared to its linear isomer, 1-decanol, potentially influencing its interaction with other formulation components and biological barriers.

Core Applications in Drug Delivery

This compound's utility in drug delivery systems primarily stems from two key functionalities: its role as an oil phase in nanoformulations and its capacity to act as a chemical penetration enhancer.

Oil Phase in Nanoemulsions and Microemulsions

Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, with droplet sizes typically ranging from 20 to 200 nm.[4][5] Due to its lipophilicity, this compound serves as an excellent oil phase for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs), thereby enhancing their solubility and bioavailability.[1][4]

The selection of an appropriate oil phase is a critical step in nanoemulsion formulation. The oil should possess high solubilizing capacity for the drug to be encapsulated.[4] The branched structure of this compound may offer advantages in solubilizing certain drug molecules compared to linear alkanols.

Chemical Penetration Enhancer for Transdermal Delivery

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the permeation of most therapeutic agents.[6] Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the stratum corneum, facilitating the transport of drugs into the deeper layers of the skin and systemic circulation.[6]

Long-chain alcohols, including decanol, are known to enhance skin permeation.[7] The proposed mechanism of action involves the disruption of the highly ordered lipid lamellae within the stratum corneum.[7] This fluidization of the lipid bilayers creates more permeable pathways for drug molecules to traverse. The branched nature of this compound may lead to a more significant disruption of the ordered lipid packing, potentially resulting in enhanced permeation compared to linear alcohols.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the preparation and characterization of a representative this compound-based drug delivery system.

Protocol 1: Formulation of a this compound-Based Nanoemulsion for Topical Delivery

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenization technique.

Materials:

  • This compound (Oil Phase)

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of the lipophilic API and dissolve it in this compound.

    • Gently warm the mixture if necessary to facilitate complete dissolution.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene Glycol) in purified water.

    • Stir the mixture using a magnetic stirrer until a clear solution is obtained.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.

    • Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.[8]

    • Operate the homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).[8] This step is critical for reducing the droplet size to the nanometer range.

  • Characterization:

    • The resulting nanoemulsion should be a translucent or milky-white liquid.

    • Proceed with the characterization techniques outlined in the following section.

Diagram of the Nanoemulsion Formulation Workflow:

G cluster_oil_phase Oil Phase Preparation cluster_aq_phase Aqueous Phase Preparation API Lipophilic API Dissolve Dissolve API in This compound API->Dissolve MDecanol This compound MDecanol->Dissolve PreEmulsion Formation of Pre-emulsion (Coarse Emulsion) Dissolve->PreEmulsion Add Oil Phase to Aqueous Phase Surfactant Surfactant Mix_Aq Dissolve Surfactant & Co-surfactant in Water Surfactant->Mix_Aq CoSurfactant Co-surfactant CoSurfactant->Mix_Aq Water Purified Water Water->Mix_Aq Mix_Aq->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Nanoemulsion Final Nanoemulsion Homogenization->Nanoemulsion

Caption: Workflow for preparing a this compound-based nanoemulsion.

Protocol 2: Characterization of the this compound Nanoemulsion

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoemulsion.

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Technique: Dynamic Light Scattering (DLS).[9][10]

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a DLS instrument to determine the average droplet size (Z-average) and the PDI.

    • A PDI value below 0.3 indicates a narrow size distribution.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water.

    • Measure the electrophoretic mobility of the droplets to determine the zeta potential.

    • A zeta potential value of ±30 mV or higher is generally indicative of good physical stability due to electrostatic repulsion between droplets.

3. Morphological Examination:

  • Technique: Transmission Electron Microscopy (TEM).[9][11]

  • Procedure:

    • Place a drop of the diluted nanoemulsion on a carbon-coated copper grid.

    • Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

    • Observe the grid under a transmission electron microscope to visualize the shape and morphology of the nanoemulsion droplets.[12] Cryo-TEM can also be employed to observe the sample in its native, hydrated state.[11]

4. Drug Entrapment Efficiency and Loading Capacity:

  • Procedure:

    • Separate the unentrapped drug from the nanoemulsion using a suitable technique such as ultracentrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate using a validated analytical method (e.g., HPLC).

    • Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following equations:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoemulsion] x 100

Protocol 3: In Vitro Skin Permeation Study

This protocol evaluates the effectiveness of the this compound nanoemulsion as a skin penetration enhancer.[13][14]

Materials:

  • Full-thickness animal or human skin

  • Franz diffusion cells[15]

  • Phosphate-buffered saline (PBS, pH 7.4)

  • The formulated this compound nanoemulsion containing the API

  • A control formulation (e.g., an aqueous suspension of the API)

Procedure:

  • Skin Preparation:

    • Excise the skin and carefully remove any subcutaneous fat and hair.

    • Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[15]

    • Fill the receptor compartment with PBS, ensuring there are no air bubbles.

    • Maintain the temperature of the receptor medium at 32 ± 0.5 °C to mimic physiological skin temperature.

  • Application of Formulation:

    • Apply a known quantity of the this compound nanoemulsion or the control formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh PBS.

  • Analysis:

    • Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the enhancement ratio (ER) by dividing the flux of the nanoemulsion formulation by the flux of the control formulation.

Diagram of the Skin Permeation Enhancement Mechanism:

G cluster_SC Stratum Corneum cluster_SC_disrupted Disrupted Stratum Corneum SC_lipids Highly Ordered Lipid Lamellae Barrier to Drug Permeation SC_lipids_disrupted Disordered (Fluidized) Lipid Lamellae Increased Permeability MDecanol This compound MDecanol->SC_lipids:f0 Interacts with and disrupts Drug Drug Molecule Drug->SC_lipids:f1 Low Permeation Drug->SC_lipids_disrupted:f1 Enhanced Permeation

Caption: Mechanism of skin permeation enhancement by this compound.

Investigating the Mechanism of Action: The Role of FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the molecular organization of the stratum corneum lipids.[16][17][18] By analyzing the vibrational frequencies of the C-H stretching bands of the lipid acyl chains, it is possible to assess changes in lipid conformation and packing.[18][19]

  • Asymmetric and Symmetric C-H Stretching: Peaks around 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) are indicative of the lipid acyl chains.[16][19] A shift to higher wavenumbers suggests an increase in the conformational disorder (fluidity) of the lipids.

By treating isolated stratum corneum with formulations containing this compound and acquiring FTIR spectra, researchers can gain insights into the extent of lipid fluidization, thereby providing evidence for the mechanism of permeation enhancement.[17]

Safety and Toxicological Considerations

While this compound holds promise as a pharmaceutical excipient, a thorough evaluation of its safety profile is crucial. Currently, specific toxicological data for this compound in pharmaceutical applications is limited. However, information on related long-chain alcohols, such as 1-decanol, can provide some initial guidance.[20] It is essential to conduct comprehensive in vitro and in vivo studies to assess the potential for skin irritation, sensitization, and systemic toxicity of any new formulation containing this compound.[21] Safety assessments from related fields, such as the fragrance industry, can also offer valuable data.[22]

Conclusion and Future Perspectives

This compound is a promising excipient for the development of advanced drug delivery systems. Its ability to act as an oil phase in nanoemulsions and as a skin penetration enhancer offers a dual advantage for the delivery of challenging APIs. The protocols and characterization techniques outlined in this document provide a solid foundation for researchers to explore the potential of this versatile branched-chain alcohol.

Future research should focus on elucidating the precise structure-activity relationship of branched-chain alcohols as permeation enhancers, conducting comprehensive safety evaluations, and exploring the application of this compound in a wider range of drug delivery systems and for various routes of administration.

References

  • RIFM fragrance ingredient safety assessment, 2-methyldecanal, CAS Registry Number 19009-56-4. (2023). Food and Chemical Toxicology, 176, 113788.
  • A Review on Formulation and Evaluation of Emulgel. (2023).
  • Development and structural characterization of a novel nanoemulsion for oral drug delivery. (2020). SciSpace.
  • DLS and Cryo-TEM data of stored nanoemulsions. (n.d.).
  • A Review on Formulation and Evaluation of Emulgel. (2022).
  • Formulation, Development, and Evaluation of an Emulgel. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(3).
  • A Review on Formulation and Evalu
  • Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetr
  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (2019). PMC.
  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. (2021). PMC.
  • Electron microscopy of nanoemulsions: an essential tool for characterisation and stability assessment. (2011). PubMed.
  • in vitro drug permeation: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • Application Notes and Protocols: Development of Oleanolic Acid-Loaded Nanoformul
  • A: Fourier transform infrared (FTIR) spectra of stratum corneum (SC)... (n.d.).
  • DLS analysis of the nanoemulsion with a droplet size of 196 ± 8 nm and SPAN 0.96. (n.d.).
  • This compound, 18675-24-6. (n.d.). The Good Scents Company.
  • Nanoemulsion prepar
  • Branched polymer-stabilised nanoemulsions as new candidate oral drug delivery systems. (2017). The Royal Society of Chemistry.
  • ATR-FTIR spectroscopy: A chemometric approach for studying the lipid organisation of the stratum corneum. (2019).
  • Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applic
  • Human epidermal in vitro permeation test (IVPT) analyses of alcohols and steroids. (n.d.).
  • RIFM fragrance ingredient safety assessment, 1-decanol, CAS registry number 112-30-1. (2025). Food and Chemical Toxicology.
  • 1-Decanol, 2-methyl- | C11H24O | CID 86776. (n.d.). PubChem.
  • In Vitro Oral Cavity Permeability Assessment to Enable Simul
  • Sensing the Changes in Stratum Corneum Using Fourier Transform Infrared Microspectroscopy and Hyperspectral D
  • Safety Assessment of Methyl Alcohol as Used in Cosmetics. (2022). Cosmetic Ingredient Review.
  • Analytical Electron Microscopy for Characterization of Fluid or Semi-Solid Multiphase Systems Containing Nanoparticulate M
  • Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. (2022). MDPI.
  • Fourier transform infrared absorption (FTIR)
  • Emulgel Approach to Formulation Development: A Review. (2021). Biosciences Biotechnology Research Asia.
  • Appendix C: Commissioned Paper: Topical Dosage Form Development and Evaluation. (2020).
  • Topical Drug Development Excipients & Formul
  • Student safety sheets 66 Higher alcohols. (n.d.). CLEAPSS Science.
  • RIFM fragrance ingredient safety assessment, 1-hexadecanol, CAS Registry Number 36653-82-4. (2024). Food and Chemical Toxicology.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-1-decanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this long-chain branched alcohol. Our goal is to equip you with the knowledge to optimize your purification protocols, ensuring high purity and yield.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound, providing a foundational understanding of the key considerations and techniques.

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation and column chromatography. Fractional distillation is particularly effective for separating compounds with different boiling points and is often the method of choice for large-scale purification.[1] Column chromatography, on the other hand, offers high-resolution separation based on polarity and is ideal for removing impurities with similar boiling points to the target compound.

Q2: What are the typical impurities I might encounter when synthesizing this compound?

A2: Impurities in synthesized this compound can vary depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Such as 2-methyldecanal if the synthesis involves its reduction.

  • Isomeric byproducts: Other long-chain alcohol isomers may form depending on the reaction's selectivity.

  • Oxidation products: The primary alcohol group of this compound can be oxidized to form 2-methyl-decanoic acid, especially if exposed to air at high temperatures.[1]

  • Solvent residues: Residual solvents from the reaction or workup steps.

Q3: What are the key physical properties of this compound that are relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular Weight172.31 g/mol [2][3]
Boiling Point~229.7 °C at 760 mmHg[3]
AppearanceColorless liquid[4]
PolarityNon-polar

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization is generally more suitable for solid compounds. Since this compound is a liquid at room temperature, traditional recrystallization is not a primary purification method. However, for the removal of certain solid impurities, it might be possible to dissolve the crude product in a suitable solvent at a higher temperature and cool it to precipitate the impurity, but this is not a standard approach for purifying the alcohol itself. Long-chain aliphatic compounds can be challenging to crystallize.[5]

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for the most common purification techniques used for this compound.

A. Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For high-boiling-point alcohols like this compound, careful control of the distillation parameters is essential.

Problem 1: Poor separation of this compound from an impurity with a close boiling point.

  • Probable Cause: Insufficient number of theoretical plates in the distillation column, or the distillation is proceeding too quickly, preventing the establishment of a proper vapor-liquid equilibrium.[6][7]

  • Solution:

    • Increase the column efficiency: Use a longer fractionating column or one packed with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.[7]

    • Slow down the distillation rate: Reduce the heating rate to allow for a gradual temperature gradient to be established in the column. A slow takeoff rate at the condenser is crucial.

    • Insulate the column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[6]

    • Consider vacuum distillation: If the impurity is thermally labile or has a very close boiling point, performing the distillation under reduced pressure will lower the boiling points of both compounds, potentially increasing their relative volatility and improving separation.[8]

Problem 2: The temperature fluctuates during distillation, and a stable plateau is not achieved.

  • Probable Cause: Uneven heating, bumping of the liquid, or the presence of multiple impurities with a range of boiling points. Superheating of the liquid can also lead to erratic boiling.[8]

  • Solution:

    • Ensure uniform heating: Use a heating mantle with a stirrer or add boiling chips to the distillation flask to ensure smooth and even boiling.

    • Check for leaks: Ensure all joints in the distillation apparatus are properly sealed to prevent vapor from escaping.

    • Perform a preliminary purification: If the crude material is very impure, consider a preliminary purification step, such as a simple distillation or a solvent wash, to remove lower or higher boiling point impurities before fractional distillation.

Problem 3: The product is degrading or turning dark during distillation.

  • Probable Cause: The high temperature required for atmospheric distillation may be causing thermal decomposition or oxidation of this compound.[1]

  • Solution:

    • Use vacuum distillation: By reducing the pressure, the boiling point of this compound can be significantly lowered, preventing thermal degradation.

    • Inert atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

B. Column Chromatography

Column chromatography is a powerful technique for separating this compound from impurities with similar polarities.

Problem 1: this compound co-elutes with a non-polar impurity.

  • Probable Cause: The solvent system (mobile phase) is too polar, causing both the product and the impurity to move too quickly through the column without sufficient interaction with the stationary phase.

  • Solution:

    • Decrease the solvent polarity: Use a less polar mobile phase. For silica gel chromatography of this compound, a common eluent system is a mixture of hexane and ethyl acetate.[1] To improve separation from a non-polar impurity, decrease the proportion of ethyl acetate.

    • Optimize the solvent gradient: If using a gradient elution, a shallower gradient around the elution point of your compound can improve resolution.

    • Change the stationary phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina (which can be basic, neutral, or acidic) or a reverse-phase silica gel (e.g., C18) with a polar mobile phase.[9]

Problem 2: The compound streaks or "tails" on the column, leading to broad peaks and poor separation.

  • Probable Cause: The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. Acidic impurities in the silica gel can also cause tailing of polar compounds like alcohols.

  • Solution:

    • Reduce the sample load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material relative to the amount of stationary phase.

    • Add a modifier to the eluent: For alcohols that tail on silica gel, adding a small amount of a more polar solvent (e.g., a few drops of triethylamine or methanol) to the eluent can help to block the highly active sites on the silica and improve peak shape.

    • Use a different stationary phase: As mentioned previously, switching to a different adsorbent like alumina might resolve the issue.[9]

Problem 3: How do I remove the acidic impurity, 2-methyl-decanoic acid?

  • Probable Cause: Oxidation of the primary alcohol to a carboxylic acid.

  • Solution:

    • Aqueous wash: Before column chromatography, dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The acidic impurity will be deprotonated and extracted into the aqueous layer.

    • Column chromatography with a basic modifier: If residual acid remains, adding a small amount of a non-nucleophilic base like triethylamine to the chromatography eluent can help to neutralize the acidic sites on the silica gel and ensure the carboxylic acid remains at the baseline.

III. Experimental Protocols

A. Protocol for Fractional Distillation of this compound

This protocol outlines the steps for purifying this compound using fractional distillation.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate by controlling the heat input.

    • Collect any low-boiling impurities as the first fraction.

    • Once the temperature stabilizes at the boiling point of this compound (approx. 229.7 °C at 760 mmHg), collect the main fraction in a clean receiving flask.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

B. Protocol for Column Chromatography of this compound

This protocol provides a general procedure for purifying this compound using silica gel column chromatography.

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

IV. Visualizations

A. Purification Workflow

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation High boiling impurities Chromatography Column Chromatography Crude->Chromatography Polar/Non-polar impurities Pure_Product Pure this compound Distillation->Pure_Product Purity > 95% Chromatography->Pure_Product High Purity

Caption: General purification workflow for this compound.

B. Troubleshooting Decision Tree for Fractional Distillation

DistillationTroubleshooting Start Poor Separation Check_Rate Is distillation rate slow? Start->Check_Rate Check_Column Is column efficient? Check_Rate->Check_Column Yes Slow_Distillation Reduce heating rate Check_Rate->Slow_Distillation No Check_Temp Is temperature stable? Check_Column->Check_Temp Yes Increase_Plates Increase column length/packing Check_Column->Increase_Plates No Use_Stirrer Use stir bar/boiling chips Check_Temp->Use_Stirrer No Check_Leaks Check for system leaks Check_Temp->Check_Leaks No

Caption: Decision tree for troubleshooting poor separation in fractional distillation.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Crystallization Solvents. [Link]

  • Recrystallization of an Unknown. [Link]

  • Columbia University. Column chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Google Patents. (1962). US3028435A - Separation and purification of fatty alcohols.

  • Google Patents. (1957). US2816903A - Purification of long chain fatty acids.

  • Jack Westin. Distillation - Separations And Purifications - MCAT Content. [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Link]

  • Fractional Distillation. [Link]

  • Reddit. (2024, April 23). Fractional distillation and compounds with bp >150 degrees. [Link]

  • Recrystallization1. [Link]

  • National Center for Biotechnology Information. (2017). Cadmium–BINOL Metal–Organic Framework for the Separation of Alcohol Isomers. [Link]

  • National Center for Biotechnology Information. 1-Decanol, 2-methyl-. [Link]

  • The Good Scents Company. This compound, 18675-24-6. [Link]

  • National Institute of Standards and Technology. 1-Decanol, 2-methyl-. [Link]

  • Royal Society of Chemistry. (2022, May 20). Semi-continuous and continuous processes for enantiomeric separation. [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound? [Link]

  • Cheméo. Decanoic acid, 2-methyl, methyl ester. [Link]

  • Organic Syntheses. a general synthetic method for the oxidation of primary alcohols to aldehydes. [Link]

  • Google Patents. (1997). US5658436A - Separation of 2-methyl-1-butanol from 3-methyl-1-butanol by extractive distillation.

  • YouTube. (2017, May 23). Dehydration of 2-methyl-2-butanol. [Link]

  • National Center for Biotechnology Information. (2016). Production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum. [Link]

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Technical Support Center: Optimizing Reaction Yield for 2-Methyl-1-decanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Methyl-1-decanol. Our focus is on maximizing reaction yield and purity through a detailed understanding of the underlying chemical principles and practical, field-proven insights.

Introduction to Synthetic Strategies

This compound is a valuable branched-chain alcohol with applications in various fields, including its use as a solvent and as an intermediate in organic synthesis.[1] Several synthetic routes can be employed for its preparation, each with its own set of advantages and challenges. The most common laboratory-scale methods include the Grignard reaction, while industrial-scale production may favor hydroformylation followed by hydrogenation. A third viable route involves the reduction of a corresponding ester. This guide will delve into the intricacies of these methods to empower you to optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.

Scenario 1: Grignard Reaction Route

The Grignard reaction offers a straightforward method for forming the carbon-carbon bond necessary for the 2-methyl branch.[1][2] The typical approach involves the reaction of a methylmagnesium halide with decanal.

Question: My Grignard reaction to synthesize this compound has a persistently low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Grignard reactions are a frequent issue, often stemming from a few critical factors. By systematically addressing each, you can significantly improve your outcomes.

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, such as water, which will quench the reagent and reduce the amount available to react with your aldehyde.[3][4]

    • Causality: The carbanionic character of the Grignard reagent makes it highly susceptible to protonation by water, forming methane and an unreactive magnesium salt.

    • Solution:

      • Rigorous Drying of Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

      • Anhydrous Solvents: Use freshly opened anhydrous solvents (typically diethyl ether or THF) or solvents dried over an appropriate drying agent (e.g., sodium/benzophenone ketyl).

      • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can become coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide from initiating.

    • Causality: The magnesium oxide layer acts as a physical barrier, inhibiting the oxidative addition of magnesium to the alkyl halide.

    • Solution:

      • Activation of Magnesium:

        • Mechanically crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

        • Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of ethene gas indicates activation.

  • Side Reactions:

    • Enolization of the Aldehyde: Although less common with unhindered aldehydes like decanal, the Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, forming an enolate. This leads to the recovery of starting material upon workup.[2]

      • Solution: Maintain a low reaction temperature (0-5°C) during the addition of the aldehyde to the Grignard reagent to favor nucleophilic addition over enolization.

    • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.

      • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the presence of the forming Grignard reagent.

Question: I am observing a significant amount of an impurity with a similar boiling point to this compound in my final product after a Grignard synthesis. What could it be and how can I remove it?

Answer:

The most likely impurity with a similar boiling point is the isomeric alcohol, 1-undecanol.

  • Causality: This can arise if your starting decanal is contaminated with nonanal. The Grignard reaction of methylmagnesium bromide with nonanal would produce 1-decanol, which has a boiling point close to your target compound. Another possibility is the presence of unreacted starting material, decanal, which can be difficult to separate by simple distillation.

  • Solution:

    • Starting Material Purity: Ensure the purity of your decanal using techniques like GC-MS before starting the reaction.

    • Fractional Distillation: Careful fractional distillation is the most effective method for separating this compound from isomeric impurities or unreacted aldehyde.[5][6] A column with a high number of theoretical plates will be necessary.

    • Chromatographic Purification: If distillation is ineffective, column chromatography on silica gel can be employed for purification.

Scenario 2: Hydroformylation-Reduction Route

This industrial-scale approach involves the hydroformylation of 1-decene to produce a mixture of aldehydes, followed by hydrogenation to the corresponding alcohols.[7]

Question: My hydroformylation of 1-decene is producing a low ratio of the desired linear aldehyde (undecanal) to the branched isomer. How can I improve the regioselectivity?

Answer:

Controlling the regioselectivity in the hydroformylation of α-olefins is a well-known challenge. The choice of catalyst and reaction conditions is paramount.

  • Causality: The regioselectivity is determined by the steric and electronic properties of the catalyst, specifically the ligands attached to the rhodium or cobalt center. Bulky ligands tend to favor the formation of the linear aldehyde by sterically hindering the formation of the branched isomer.[1]

  • Solution:

    • Ligand Selection: Employ bulky phosphine or phosphite ligands. For example, the use of ligands like triphenylphosphine (TPP) or more specialized ligands such as those based on xantphos can significantly enhance the selectivity for the linear aldehyde.

    • Reaction Conditions:

      • Pressure: Lower carbon monoxide partial pressures generally favor the formation of the linear aldehyde.

      • Temperature: The effect of temperature is catalyst-dependent, but often lower temperatures can improve linear selectivity.

    • Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt-based catalysts.[8][9]

Question: After the hydrogenation of the aldehyde mixture, I am finding it difficult to separate the this compound from other byproducts. What are the likely side products and how can I purify my target alcohol?

Answer:

The hydrogenation step can also introduce impurities if not carefully controlled.

  • Causality of Byproducts:

    • Isomeric Alcohols: The primary byproduct will be 1-undecanol, resulting from the hydrogenation of the linear undecanal formed during hydroformylation.

    • Unreacted Aldehydes: Incomplete hydrogenation will leave residual undecanal and 2-methyldecanal.

    • Over-reduction Products: Under harsh hydrogenation conditions, the aldehydes can be reduced to the corresponding alkanes (undecane and 2-methyl decane).

  • Purification Strategy:

    • Fractional Distillation: As with the Grignard route, precise fractional distillation is the key to separating the isomeric alcohols and removing any lower-boiling unreacted aldehydes.[5][10]

    • Monitoring the Reaction: Use GC or TLC to monitor the hydrogenation reaction to ensure complete conversion of the aldehydes without over-reduction.

Scenario 3: Ester Reduction Route

This method involves the reduction of an ester, such as methyl 2-methyldecanoate, to the desired alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.[11]

Question: My LiAlH₄ reduction of methyl 2-methyldecanoate is giving a low yield, and the workup is problematic, resulting in a gelatinous precipitate that is difficult to filter.

Answer:

These are classic challenges associated with LiAlH₄ reductions.

  • Low Yield:

    • Causality:

      • Moisture: LiAlH₄ reacts violently with water, so anhydrous conditions are essential.[12]

      • Incomplete Reaction: Insufficient LiAlH₄ or reaction time can lead to incomplete reduction. The intermediate aldehyde is more reactive than the starting ester, so it is unlikely to be isolated.

    • Solution:

      • Anhydrous Conditions: Use dry solvents (ether or THF) and perform the reaction under an inert atmosphere.

      • Stoichiometry: Use a slight excess of LiAlH₄ to ensure complete reduction.

      • Reaction Monitoring: Monitor the reaction by TLC or GC to confirm the disappearance of the starting ester.

  • Problematic Workup:

    • Causality: The workup of LiAlH₄ reactions with water and/or acid generates aluminum salts that can form gelatinous precipitates, trapping the product and making filtration difficult.[13]

    • Solution: Fieser Workup: A widely adopted and effective procedure to obtain a granular, easily filterable precipitate is the Fieser workup. For a reaction containing 'x' grams of LiAlH₄:

      • Cool the reaction mixture in an ice bath.

      • Slowly and cautiously add 'x' mL of water.

      • Add 'x' mL of 15% aqueous sodium hydroxide solution.

      • Add '3x' mL of water.

      • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

      • The resulting granular precipitate can be easily removed by filtration.[14]

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for a small-scale laboratory synthesis of this compound?

A1: For laboratory-scale synthesis, the Grignard reaction is generally the most convenient and straightforward method.[1] It involves readily available starting materials (decanal and a methylmagnesium halide) and does not require the high-pressure equipment needed for hydroformylation.

Q2: What are the main safety precautions to consider when working with Grignard reagents and LiAlH₄?

A2: Both Grignard reagents and LiAlH₄ are highly reactive and require careful handling.

  • Grignard Reagents: They are highly flammable and react vigorously with water. Always work in a well-ventilated fume hood, under an inert atmosphere, and away from sources of ignition.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is also highly flammable and reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[12] Handle it in a fume hood, under an inert atmosphere, and add it to reaction mixtures in small portions. The quenching process must be done slowly and with extreme caution, especially on a large scale.

Q3: Can I use sodium borohydride (NaBH₄) to reduce methyl 2-methyldecanoate to this compound?

A3: No, sodium borohydride is not a strong enough reducing agent to reduce esters to primary alcohols.[15] You must use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of your sample and identify any impurities by comparing their mass spectra to a database.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the connectivity of the atoms in your molecule.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.

Q5: What is the expected boiling point of this compound, and how can I use this for purification?

A5: The boiling point of this compound is approximately 229.7°C at 760 mmHg. This relatively high boiling point allows for purification from lower-boiling solvents and some impurities by distillation. For separating it from isomeric alcohols with similar boiling points, fractional distillation is necessary.[5]

III. Experimental Protocols and Visualizations

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis from decanal and methylmagnesium bromide.

Step 1: Preparation of the Grignard Reagent

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under a positive pressure of argon or nitrogen.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Decanal

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Prepare a solution of decanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the decanal solution dropwise to the stirred Grignard reagent, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Workflow Visualization

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Mg Mg Turnings Grignard Methylmagnesium Bromide (CH3MgBr) Mg->Grignard MeBr Methyl Bromide in Ether Activation Activation (Iodine) MeBr->Activation Activation->Mg Addition Addition at 0-5°C Grignard->Addition Decanal Decanal in Ether Decanal->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Quench (aq. NH4Cl) Alkoxide->Quench Extraction Ether Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Grignard synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield in Grignard Synthesis Moisture Moisture Contamination? Start->Moisture Mg_Activity Inactive Magnesium? Start->Mg_Activity Side_Reactions Side Reactions? Start->Side_Reactions Moisture_Yes Yes Moisture->Moisture_Yes Check Moisture_No No Moisture->Moisture_No Check Mg_Activity_Yes Yes Mg_Activity->Mg_Activity_Yes Check Mg_Activity_No No Mg_Activity->Mg_Activity_No Check Side_Reactions_Yes Yes Side_Reactions->Side_Reactions_Yes Check Side_Reactions_No No Side_Reactions->Side_Reactions_No Check Dry_Glassware Dry Glassware & Solvents Moisture_Yes->Dry_Glassware Inert_Atmosphere Use Inert Atmosphere Moisture_Yes->Inert_Atmosphere Improved_Yield Improved Yield Dry_Glassware->Improved_Yield Inert_Atmosphere->Improved_Yield Activate_Mg Activate Mg (Iodine/Crushing) Mg_Activity_Yes->Activate_Mg Activate_Mg->Improved_Yield Low_Temp Low Temp. Addition Side_Reactions_Yes->Low_Temp Slow_Addition Slow Reagent Addition Side_Reactions_Yes->Slow_Addition Low_Temp->Improved_Yield Slow_Addition->Improved_Yield

Sources

improving enantiomeric excess of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chiral technologies. As a Senior Application Scientist, I've designed this guide to provide you, my fellow researchers and drug development professionals, with practical, in-depth solutions for a common yet critical challenge: improving the enantiomeric excess (ee) of 2-Methyl-1-decanol.

This guide moves beyond simple protocols. It delves into the causality of experimental outcomes, offering troubleshooting frameworks and foundational knowledge to empower you to not only solve immediate issues but also to strategically design more effective experiments in the future.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategies available for obtaining enantiomerically pure this compound.

Q1: What are the primary methods for improving the enantiomeric excess of this compound?

A1: There are three principal strategies, each with distinct advantages:

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other.[1][2] This leaves behind the unreacted, enantiomerically enriched alcohol. It is a widely used technique due to the high selectivity of many commercially available enzymes.[3]

  • Stereoselective Synthesis: This is the most elegant approach, aiming to create only the desired enantiomer from a prochiral starting material, thereby avoiding the separation of a racemic mixture. Key methods include the asymmetric reduction of 2-methyldecanal or the catalytic asymmetric addition of a Grignard reagent to decanal.[4][5][6]

  • Chiral Chromatography: This physical separation technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to resolve the racemic mixture.[7][8] While highly effective for both analytical and preparative scales, it can be more resource-intensive for large-scale production.[9][10]

Q2: How does Dynamic Kinetic Resolution (DKR) improve upon standard Enzymatic Kinetic Resolution (EKR)?

A2: Standard EKR is fundamentally limited to a maximum theoretical yield of 50% for a single enantiomer, as the other enantiomer is consumed or separated.[11] Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating a second catalyst that continuously racemizes the slow-reacting enantiomer back into the racemic mixture in situ.[11][12] This racemization allows the enzyme to continually act on its preferred substrate, theoretically enabling a 100% yield of the single, desired enantiomeric product.[11][13] This is typically achieved by combining a lipase with a compatible metal catalyst, such as a ruthenium or vanadium complex.[11][13][14]

Q3: For analytical purposes, how do I accurately measure the enantiomeric excess of my this compound sample?

A3: The most reliable and widely accepted method is chiral chromatography.

  • Chiral Gas Chromatography (GC): Often uses capillary columns with a chiral stationary phase, such as a derivatized cyclodextrin, to separate the enantiomers.[15]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It employs a column packed with a chiral stationary phase (CSP). For alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective, typically used with a normal-phase mobile phase like hexane/isopropanol.[9][10]

In some cases, derivatization with a chiral agent like Mosher's acid followed by NMR analysis can also be used to determine ee, but this is a more complex, indirect method.[8]

Troubleshooting Guide

This section provides a structured, cause-and-effect approach to solving specific experimental problems.

Issue 1: Low Enantiomeric Excess (ee) in Lipase-Catalyzed Kinetic Resolution

Q: My lipase-catalyzed acylation of racemic this compound is resulting in a low ee for both the remaining alcohol and the ester product. What are the potential causes and how can I improve it?

A: Low enantiomeric excess is a common challenge that can almost always be resolved by systematically optimizing reaction parameters. The enantioselectivity of a lipase is not an immutable property; it is highly dependent on its environment.[16][17][18]

Troubleshooting Workflow for Low Enantiomeric Excess```dot

G start Low ee Observed enzyme Step 1: Evaluate Enzyme & Acyl Donor - Is the lipase selective for this substrate? - Is the acyl donor optimal? start->enzyme conditions Step 2: Optimize Reaction Conditions - Is the temperature too high? - Is the solvent appropriate? enzyme->conditions If ee remains low sub1 Action: - Screen different lipases (e.g., CALB, PCL). - Try vinyl acetate as acyl donor. enzyme->sub1 conversion Step 3: Control Reaction Conversion - Has the reaction gone past 50%? conditions->conversion If ee remains low sub2 Action: - Lower temperature (-20°C to RT). - Screen non-polar organic solvents (hexane, toluene). - Control water activity. conditions->sub2 analysis Step 4: Verify Analysis Method - Is the chiral HPLC/GC method baseline-resolved? conversion->analysis If ee remains low sub3 Action: - Monitor reaction over time. - Stop at 40-50% conversion for optimal ee. conversion->sub3 success High ee Achieved analysis->success If resolved sub4 Action: - Re-optimize chiral separation method. analysis->sub4

Sources

stability and storage conditions for 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-1-decanol (CAS: 18675-24-6). This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues. Our goal is to ensure the integrity of your experiments through proper handling and storage of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

While a specific expiration date should always be referenced from the manufacturer's Certificate of Analysis (CoA), long-chain primary alcohols like this compound are generally stable for extended periods if stored correctly. For instance, the structurally similar compound 1-decanol is often cited with a shelf life of 36 months or longer.[1] Proper storage is the most critical factor in maximizing the effective shelf life of this compound.

Q2: How should this compound be stored to ensure its stability?

To maintain the chemical integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature).[4] Containers should be tightly sealed to prevent moisture absorption and oxidation.[5][6]

Q3: What are the signs of degradation in this compound?

The primary degradation pathway for this compound, a primary alcohol, is oxidation.[2][7] This process can form 2-methyldecanal and subsequently 2-methyl-decanoic acid.[4] While subtle in the early stages, this degradation may be indicated by:

  • A change in odor: A shift from a mild, fatty alcohol scent to a sharper, more acrid, or acidic smell.

  • Discoloration: The appearance of a yellowish tint in the normally clear, colorless liquid.

  • Analytical confirmation: Purity can be verified using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4]

Q4: Is this compound sensitive to light?

Although specific photostability data for this compound is not extensively published, it is best practice for long-term storage of organic compounds to protect them from light.[1] UV radiation can provide the energy to initiate oxidation. Therefore, storing the compound in an amber glass bottle or in a dark cabinet is recommended.[5]

Q5: What materials are suitable for storing this compound?

For optimal chemical resistance, borosilicate glass is the preferred container material.[5] If plastic containers are used, High-Density Polyethylene (HDPE) and Polypropylene (PP) are excellent choices due to their compatibility with alcohols.[5][8][9] Ensure that the container cap provides an excellent seal; caps with F-217 liners are effective at preventing leaks and evaporation.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to improper storage or degradation of this compound.

Issue 1: Reduced yield in a reaction where this compound is a reactant (e.g., esterification).

  • Plausible Cause: The most likely culprit is the presence of water in the alcohol. Long-chain alcohols can be hygroscopic if not stored in tightly sealed containers. Water can interfere with many reactions, particularly those involving water-sensitive reagents. Another possibility is that the alcohol has partially oxidized to 2-methyl-decanoic acid, which would not participate in the desired reaction, thus lowering the effective concentration of the starting material.

  • Troubleshooting Steps:

    • Dry the Alcohol: If water contamination is suspected, consider drying the alcohol using a suitable drying agent like anhydrous magnesium sulfate or molecular sieves, followed by filtration.

    • Verify Purity: If the issue persists, verify the purity of the this compound stock via GC or HPLC to check for significant impurities.[4]

    • Use a Fresh Stock: If significant degradation is confirmed or suspected, it is best to use a new, unopened bottle of the reagent.

Issue 2: Unexpected side products in a Grignard or organolithium reaction.

  • Plausible Cause: this compound that has been oxidized will contain aldehyde (2-methyldecanal) and carboxylic acid (2-methyl-decanoic acid) impurities. Both of these functional groups are reactive towards strong nucleophiles like Grignard or organolithium reagents. This will consume your reagent and lead to the formation of undesired secondary alcohols or other byproducts.

  • Troubleshooting Steps:

    • Assess the Reagent: Perform a visual and olfactory inspection of the this compound. Any sharp, acidic odor is a strong indicator of oxidation.

    • Purification: If the material is valuable and the contamination is minor, it may be possible to purify the alcohol via distillation. However, this is often not practical for small quantities.

    • Replace the Reagent: The most reliable solution is to discard the suspect bottle and begin the experiment with a fresh, verified stock of this compound.

Issue 3: Inconsistent results in biological or formulation studies.

  • Plausible Cause: In biological assays or formulation science, even small amounts of impurities can have significant effects. The presence of aldehydes or carboxylic acids due to degradation can alter the physicochemical properties of a formulation, such as pH or surface tension. In biological systems, these impurities could exhibit unintended cellular toxicity or reactivity.[4]

  • Troubleshooting Steps:

    • Establish a Quality Control (QC) Protocol: Before use in sensitive applications, establish a QC check for incoming this compound. This could be a simple pH measurement of an aqueous suspension or a more rigorous analytical test like GC-MS.

    • Inert Atmosphere Storage: For long-term storage of high-purity material for sensitive applications, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing. This will displace oxygen and minimize the risk of oxidation.

Storage and Handling Summary

ParameterRecommendationRationale
Temperature Cool, ambient temperature (e.g., 15-25°C)Avoids accelerated degradation and pressure buildup.[2][3]
Light Store in the dark or in amber containersPrevents potential light-induced degradation.[1][5]
Atmosphere Tightly sealed container; consider inert gas overlay for high-purity applicationsPrevents oxidation by atmospheric oxygen and absorption of moisture.[5][6]
Container Material Borosilicate glass, HDPE, PPEnsures chemical compatibility and prevents leaching of impurities.[5][8][9]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydridesTo prevent vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol 1: Visual and Olfactory Quality Check of this compound

This is a simple, preliminary check to be performed before using the reagent.

  • Visual Inspection:

    • Observe the liquid in a clear, appropriate container (e.g., a glass vial).

    • The liquid should be clear and colorless.

    • Note the presence of any yellowing, cloudiness, or particulate matter. These are indicators of potential contamination or degradation.

  • Olfactory Inspection:

    • Carefully waft the vapors towards your nose. Do not inhale directly from the bottle.

    • Fresh this compound should have a mild, characteristic fatty alcohol odor.

    • A sharp, pungent, or acidic smell suggests the presence of aldehyde or carboxylic acid oxidation products.

  • Action:

    • If the alcohol fails either of these checks, it should be flagged as suspect.

    • For non-critical applications, it may still be usable, but for sensitive or stoichiometric reactions, it should be purified or replaced.

Protocol 2: Purity Verification by Gas Chromatography (GC)

This protocol provides a general guideline. Specific parameters should be optimized for the available instrumentation.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as hexane or ethyl acetate.

  • GC Parameters (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to this compound.

    • The presence of earlier eluting peaks may indicate volatile impurities, while later eluting peaks could correspond to oxidation products like 2-methyl-decanoic acid. The peak area percentage can be used to estimate purity.

Decision Workflow for Handling this compound

The following diagram outlines the decision-making process from receiving a new sample to its use in an experiment.

G cluster_0 Receiving & Storage cluster_1 Pre-Experiment Check cluster_2 Troubleshooting Receive Receive New Bottle of This compound CheckSeal Check for Intact Seal and Valid CoA Receive->CheckSeal SealOK Seal Intact? CheckSeal->SealOK LogSample Log Sample Information (Date, Lot #) SealOK->LogSample Yes Discard Quarantine/Discard and Order New Stock SealOK->Discard No Store Store in Cool, Dry, Dark Place in Appropriate Container LogSample->Store Retrieve Retrieve for Experiment Store->Retrieve QC_Check Perform Visual & Olfactory Check Retrieve->QC_Check PassQC Passes QC? QC_Check->PassQC Use Use in Experiment PassQC->Use Yes SensitiveApp Is Application Sensitive (e.g., Stoichiometric, Biological)? PassQC->SensitiveApp No AnalyticalQC Perform Analytical QC (e.g., GC/HPLC) SensitiveApp->AnalyticalQC Yes SensitiveApp->Discard No AnalyticalQC->Use Purity >99% AnalyticalQC->Discard Purity <99%

Caption: Decision workflow for handling this compound.

References

  • Reddit. (2023, December 24). what makes a primary alcohol less stable than a secondary or a tertiary one? Retrieved from [Link]

  • Air Sea Containers. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Retrieved from [Link]

  • GTeek. (n.d.). Chemical Resistance of Plastics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Litesmith. (n.d.). Plastic Container Guide. Retrieved from [Link]

  • ResearchGate. (2013, September). Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst. Retrieved from [Link]

  • Aaron Packaging. (2024, May 9). Plastic Container Chemical Resistance – Selecting the right plastic for your product. Retrieved from [Link]

  • Culinary Solvent. (n.d.). Safe Storage Tips for 200 Proof Food Grade Ethanol. Retrieved from [Link]

  • LookChem. (n.d.). This compound, CasNo.18675-24-6. Retrieved from [Link]

  • MilliporeSigma. (2025, May 26). Safety Data Sheet. Retrieved from a representative SDS for this compound.
  • Fisher Scientific. (2010, September 20). Safety Data Sheet. Retrieved from a representative SDS for 1-Decanol.
  • Loba Chemie. (n.d.). 1-DECANOL FOR SYNTHESIS. Retrieved from a representative product page. (Note: A direct link to a specific product page may not be stable; users should consult the supplier's website.)
  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • University Handout. (n.d.). REACTIONS OF ALCOHOLS. Retrieved from a representative university chemistry resource.

Sources

Technical Support Center: Resolving Separation Challenges for 2-Methyl-1-decanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enantiomeric separation of 2-Methyl-1-decanol. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is separating the isomers of this compound a challenge?

The isomers of this compound are enantiomers, which are non-superimposable mirror images of each other.[1][2] Enantiomers possess identical physical and chemical properties such as boiling point, polarity, and solubility in achiral environments.[2] Consequently, standard chromatographic techniques cannot distinguish between them. Separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP), which allows for differential interaction with each enantiomer.[1][3]

Q2: What are the most effective analytical techniques for separating this compound enantiomers?

Due to the volatility of this compound, Chiral Gas Chromatography (GC) is the most common and effective method for its enantioseparation.[4] Supercritical Fluid Chromatography (SFC) is another powerful technique that can be applied, offering advantages in speed and reduced solvent consumption, especially for preparative-scale work.[5][6][7][8]

Q3: Which type of Chiral Stationary Phase (CSP) is recommended for separating chiral alcohols like this compound?

For chiral GC, cyclodextrin-based CSPs are the industry standard and most effective choice for separating chiral alcohols.[3][9][10] These stationary phases, which are cyclic oligosaccharides, form transient inclusion complexes with the analytes.[11] The separation is based on the subtle differences in the stability of the diastereomeric complexes formed between each enantiomer and the chiral cyclodextrin selector.[4] Derivatized β- and γ-cyclodextrins are particularly common.[11][12][13]

Section 2: Troubleshooting Guide - Chiral Gas Chromatography (GC)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: I see only a single peak for this compound; the enantiomers are not separating at all.

  • Q: My enantiomers are co-eluting. What is the first thing I should check?

    • A: First, confirm you are using the correct column. Ensure that a chiral stationary phase , such as a derivatized cyclodextrin column (e.g., β-DEX or γ-DEX), is installed. Standard achiral columns (like a DB-5 or HP-1) will not resolve enantiomers.[1] Second, verify your oven temperature program. Enantioselectivity is highly temperature-dependent; if the temperature is too high, the subtle interaction differences required for separation are lost, leading to co-elution.

  • Q: I've confirmed I'm using a chiral column. How should I adjust my method to achieve separation?

    • A: The most critical parameter to adjust is the oven temperature . Lowering the temperature almost always increases the separation factor (α) and, therefore, resolution. Start by running a slow temperature ramp (e.g., 1-2°C/min) from a low initial temperature (e.g., 50-60°C) to determine the approximate elution temperature.[14] Once identified, you can optimize an isothermal or shallow gradient method around that temperature for the best results.

Problem: I see two peaks, but they are poorly resolved (Resolution, Rs < 1.5).

  • Q: My peaks are overlapping. How can I improve the baseline separation?

    • A: To improve resolution, you can take several steps:

      • Lower the Oven Temperature: As stated above, reducing the temperature is the most effective way to increase enantioselectivity. Even a 5-10°C reduction can have a significant impact.

      • Optimize Carrier Gas Flow Rate: Resolution is a function of both selectivity and column efficiency. Ensure your carrier gas (typically Hydrogen or Helium) linear velocity is set to its optimal range to maximize efficiency (minimize peak broadening). For hydrogen, this can be around 60-80 cm/s.[14]

      • Reduce Sample Amount: Overloading the column is a common cause of peak broadening and reduced resolution in chiral separations.[15] Dilute your sample or increase the split ratio to inject less analyte on-column. Chiral phases are sensitive, and on-column amounts of 50 ng or less are often recommended.[14]

Problem: My peaks are asymmetric (tailing or fronting).

  • Q: My this compound peaks are tailing. What causes this?

    • A: Peak tailing for an alcohol is often caused by unwanted secondary interactions with active sites in the GC system.[14]

      • Cause 1: Active Sites: The hydroxyl group of the alcohol can interact with active sites in the injector liner, at the column inlet, or within the column itself.

      • Solution: Use a deactivated injector liner. If the column is old or has been exposed to dirty samples, it may be contaminated; try trimming 10-20 cm from the column inlet.[16]

      • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[14]

      • Solution: Dilute the sample or increase the split ratio.

  • Q: My peaks are fronting. What does this indicate?

    • A: Peak fronting is less common than tailing but typically points to either severe column overload or poor sample solubility in the injection solvent.[14]

      • Solution: First, try significantly diluting the sample. If that does not resolve the issue, ensure the sample is fully dissolved in a suitable volatile solvent like hexane or isopropanol.

Section 3: Detailed Experimental Protocols & Data

Protocol 1: Chiral GC Method Development for this compound

This protocol provides a systematic approach to developing a robust separation method.

1. Column Selection & Installation:

  • Column: Select a cyclodextrin-based chiral capillary column. A good starting point is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase (e.g., CP Chirasil-DEX CB or similar).[9]

  • Installation: Ensure a clean, square cut on the column ends before installation to prevent peak distortion.[16]

2. Instrument Conditions (Starting Point):

  • Injector: 230°C, Split mode (50:1 ratio)

  • Carrier Gas: Hydrogen or Helium, set to an optimal linear velocity (e.g., ~40 cm/s for He, ~70 cm/s for H₂).

  • Oven Program (Scouting Gradient):

    • Initial Temp: 60°C, hold for 1 min.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 min.

  • Detector (FID): 250°C

3. Optimization Workflow:

  • Step 1 (Scouting Run): Inject the racemic standard using the scouting gradient. This will establish the approximate elution temperature of the enantiomers.

  • Step 2 (Isothermal Optimization): Based on the elution temperature from Step 1 (e.g., if they elute at 115°C), set up an isothermal run at a temperature about 5-10°C lower (e.g., 105°C).

  • Step 3 (Fine-Tuning): Adjust the isothermal temperature in 2-5°C increments to maximize resolution (Rs). Lower temperatures will increase resolution but also analysis time. Find the best balance for your needs.

Data Presentation

Table 1: Influence of GC Parameters on this compound Enantiomer Separation

ParameterChangeExpected Effect on Resolution (Rs)Rationale
Oven Temperature DecreaseIncrease Enhances the stability difference between the transient diastereomeric complexes formed on the CSP.
Carrier Gas Flow OptimizeIncrease Maximizes column efficiency (N) by minimizing band broadening, leading to sharper peaks.
Column Length IncreaseIncrease Resolution is proportional to the square root of column length (L).
Sample Load DecreaseIncrease Prevents saturation of the chiral stationary phase, reducing peak broadening and tailing.

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Poor GC Resolution

This flowchart provides a logical path for diagnosing and solving poor peak resolution.

G start_node start_node decision_node decision_node process_node process_node end_node end_node start Poor Resolution (Rs < 1.5) q_any_sep Is there any peak splitting (partial separation)? start->q_any_sep check_column Verify Chiral Column is Installed q_any_sep->check_column NO lower_temp Lower Oven Temperature (e.g., by 5-10°C) q_any_sep->lower_temp YES no_sep NO check_temp Ensure Oven Temp is not too high check_column->check_temp resolved Resolution Improved check_temp->resolved yes_sep YES optimize_flow Optimize Carrier Gas Linear Velocity lower_temp->optimize_flow reduce_load Reduce Sample Load (Dilute or Increase Split) optimize_flow->reduce_load reduce_load->resolved

Caption: A workflow for troubleshooting poor GC peak resolution.

References

  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • BenchChem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Wikipedia. (2023). Supercritical fluid chromatography. Retrieved from [Link]

  • García-López, E., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Molecular Sciences, 14(11), 21913-21925. Available from: [Link]

  • Pharmaceutical Technology. (2003). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • Chiralpedia. (n.d.). Cyclodextrin-based CSPs. Retrieved from [Link]

  • Li, L., et al. (2021).
  • Restek Corporation. (n.d.). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

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  • Nogueira, R., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed. Retrieved from [Link]

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  • ResearchGate. (n.d.). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. Retrieved from [Link]

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  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • LCGC International. (2005). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Retrieved from [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]

  • Reddit. (2024). Chiral alcohol separation. Retrieved from [Link]

  • Wang, Y., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1191(1-2), 263-268. Available from: [Link]

  • ResearchGate. (2025). Enantioselective analysis of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enal and alpha-campholene aldehyde. Retrieved from [Link]

  • König, W. A., et al. (1982). Gas chromatographic enantiomer separation of chiral alcohols.
  • Weber Consulting. (n.d.). GC applications - chiral separations. Retrieved from [Link]

  • ResearchGate. (2015). Separation of Enantiomers by Inclusion Gas Chromatography: On the Influence of Water in the Molecular Complexation of Methyl 2-Chloropropanoate Enantiomers and the Modified γ-Cyclodextrin Lipodex-E | Request PDF. Retrieved from [Link]

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troubleshooting low yield in Grignard synthesis of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of 2-Methyl-1-decanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this valuable C-C bond-forming reaction. Here, we move beyond simple procedural lists to explore the underlying chemistry, helping you diagnose issues and improve your experimental outcomes.

Troubleshooting Guide: Low Yield Diagnosis

Low yield is the most common challenge in Grignard synthesis. The following question-and-answer section addresses specific symptoms you might encounter, their probable causes, and robust solutions.

Q1: My reaction mixture never turned cloudy/gray, and no exotherm was observed. After workup, I only recovered my starting alkyl halide. What went wrong?

A1: This is a classic symptom of Grignard reagent formation failure. The Grignard reagent (RMgX) is the nucleophilic powerhouse of this synthesis, and if it doesn't form, the reaction cannot proceed.[1] The primary culprits are contaminants that are reactive toward the highly basic Grignard reagent.

Possible Causes & Solutions:

  • Presence of Protic Contaminants: Grignard reagents are exceptionally strong bases and are readily destroyed by even trace amounts of water, alcohols, or any compound with an acidic proton.[2][3] This acid-base reaction is significantly faster than the desired reagent formation.

    • Solution: Ensure all glassware is rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is standard practice.[2][3] All solvents (typically diethyl ether or THF) must be anhydrous.[2] Use fresh, sealed anhydrous solvents and transfer them via syringe or cannula under an inert atmosphere (Nitrogen or Argon).

  • Passive Magnesium Surface: Magnesium metal is naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl halide from reacting with the metal surface.

    • Solution: Activate the magnesium turnings immediately before use. This can be achieved by adding a small crystal of iodine (which will disappear as the reaction initiates), a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings in the reaction flask under an inert atmosphere to expose a fresh surface.[2][4]

  • Poor Quality Alkyl Halide: The purity of your alkyl halide (e.g., isobutyl bromide) is crucial. Contaminating water or corresponding alcohol will quench the reaction.[5]

    • Solution: Use a freshly distilled or newly purchased alkyl halide. If in doubt, dry the halide over a suitable drying agent (e.g., CaH₂) and distill before use.

Q2: The Grignard reagent seemed to form, but my yield of this compound is low, and I've isolated a significant amount of a high-boiling, non-polar byproduct.

A2: This points to a Wurtz coupling side reaction. This occurs when the formed Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled byproduct (R-R).[6][7][8] For the synthesis of this compound from isobutylmagnesium bromide, this byproduct would be 2,5-dimethylhexane.

Causality & Prevention:

The Wurtz reaction is often promoted by high local concentrations of the alkyl halide and elevated temperatures.[9] The Grignard formation itself is exothermic, which can accelerate this side reaction if not controlled.[10]

Mitigation StrategyRationale
Slow, Dropwise Addition Add the alkyl halide solution to the magnesium turnings dropwise to maintain a low, steady concentration of the halide in the reaction flask.[11]
Temperature Control Maintain a gentle reflux during reagent formation. If the reaction becomes too vigorous, use a water bath to cool the flask.[10]
Efficient Stirring Ensure the mixture is stirred efficiently to quickly disperse the added alkyl halide and promote its reaction with the magnesium surface rather than with another Grignard molecule.
Q3: My yield is low, and I've recovered a large amount of my starting aldehyde (decanal) after the workup. What's happening?

A3: This strongly suggests that enolization of the aldehyde is outcompeting the desired nucleophilic addition. Decanal has acidic α-hydrogens (protons on the carbon adjacent to the carbonyl). The Grignard reagent, being a strong base, can abstract one of these protons to form a magnesium enolate.[11][12] This consumes the Grignard reagent and, upon aqueous workup, the enolate is simply protonated back to the starting aldehyde.[11]

Solutions to Favor Nucleophilic Addition:

  • Lower the Reaction Temperature: Perform the addition of the decanal solution to the Grignard reagent at a low temperature (0 °C is common, but -78 °C may be necessary for stubborn cases).[11] This disfavors the acid-base enolization reaction, which typically has a higher activation energy than nucleophilic addition.

  • Reverse Addition: Add the Grignard reagent slowly to the aldehyde solution (instead of the other way around). This keeps the concentration of the strong base low at any given moment, minimizing the chance of enolization.

  • Use a Lewis Acid Additive: Adding cerium(III) chloride (CeCl₃) can be highly effective. The CeCl₃ coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack over enolization (Luche reaction conditions).

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure. All operations must be conducted under an inert atmosphere (N₂ or Ar).

1. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
  • Add a single crystal of iodine.
  • In the dropping funnel, prepare a solution of isobutyl bromide (1.1 eq.) in anhydrous diethyl ether.
  • Add a small portion (~10%) of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[11]
  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
  • After the addition is complete, stir the gray/cloudy Grignard reagent solution for an additional 30-60 minutes.[11]

2. Reaction with Decanal:

  • Cool the Grignard solution to 0 °C using an ice-water bath.[11]
  • Prepare a solution of decanal (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
  • Add the decanal solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[11]
  • After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

3. Workup and Purification:

  • Cool the reaction flask back to 0 °C.
  • Slowly and carefully quench the reaction by adding it to a beaker containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring.[11]
  • Transfer the entire mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether.[11]
  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[11]
  • Filter the solution and remove the solvent under reduced pressure.
  • The crude this compound can be purified by vacuum distillation or column chromatography.[13]
Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing the cause of low yield in your synthesis.

TroubleshootingWorkflow Start Low Yield of this compound CheckReagent Was Grignard Reagent Formation Successful? (Color change, exotherm) Start->CheckReagent CheckAldehyde Was Starting Aldehyde Recovered? CheckReagent->CheckAldehyde Yes Failure Cause: Reagent Formation Failure - Check for moisture - Activate Mg - Use pure reagents CheckReagent->Failure No CheckByproduct High-Boiling Byproduct Present? CheckAldehyde->CheckByproduct No Enolization Cause: Aldehyde Enolization - Lower reaction temp - Use reverse addition - Consider CeCl₃ CheckAldehyde->Enolization Yes Wurtz Cause: Wurtz Coupling - Slow halide addition - Control temperature CheckByproduct->Wurtz Yes Other Other Issues: - Impure reagents - Incorrect stoichiometry - Workup losses CheckByproduct->Other No

Caption: A decision tree for troubleshooting low yields in Grignard synthesis.

Reaction Mechanism & Side Reactions

Understanding the desired reaction pathway in contrast to potential side reactions is key to optimization.

Desired Pathway: Nucleophilic Addition

The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[1][14] This forms a magnesium alkoxide intermediate, which is then protonated during the acidic workup to yield the final secondary alcohol.[15]

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product RMgX R-MgX (Grignard) Alkoxide [R-CH(R')-O]⁻ MgX⁺ (Alkoxide) RMgX->Alkoxide Nucleophilic Attack Aldehyde R'-CHO (Decanal) Aldehyde->Alkoxide Alcohol R-CH(R')-OH (this compound) Alkoxide->Alcohol Acidic Workup (H₃O⁺)

Caption: The desired reaction mechanism for Grignard synthesis of a secondary alcohol.

Competing Side Reactions

SideReactions Start Grignard Reagent (R-MgX) + Alkyl Halide (R-X) + Aldehyde (R'-CHO) Desired Desired Product: Secondary Alcohol Start->Desired Nucleophilic Addition (Low Temp) Wurtz Wurtz Coupling: R-R Start->Wurtz Reaction with R-X (High Temp / Conc.) Enolate Enolization: Recovered Aldehyde Start->Enolate Proton Abstraction (Steric Hindrance / High Temp)

Caption: Key competing pathways in the Grignard reaction with aldehydes.

Frequently Asked Questions (FAQs)

Q: Why is diethyl ether or THF used as the solvent? A: Ethers are essential for Grignard synthesis. They are aprotic, meaning they won't react with the Grignard reagent.[2] Furthermore, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom, forming a soluble complex that stabilizes the reagent and enhances its reactivity.[16]

Q: Can I determine the concentration of my Grignard reagent before using it? A: Yes, and it is highly recommended for reproducible results. The concentration of a freshly prepared Grignard reagent can be determined by titration against a known concentration of a compound that reacts with it, often using an indicator.[3][17] A common method involves titrating with a solution of I₂ or using a titrant like sec-butanol with 1,10-phenanthroline as an indicator.[17]

Q: How do I properly quench the reaction? A: Quenching must be done carefully to avoid excessive heat generation. The reaction mixture should be cooled in an ice bath and then slowly added to a cold, saturated aqueous solution of a weak acid, like ammonium chloride (NH₄Cl).[11] Using strong acids like HCl or H₂SO₄ can sometimes lead to dehydration of the secondary alcohol product to form an alkene, especially if the mixture heats up.

Q: My final product is contaminated with the starting aldehyde. How can I purify it? A: If a significant amount of unreacted aldehyde remains, purification can be achieved via vacuum distillation, as the alcohol product (this compound) will have a significantly higher boiling point than decanal. Alternatively, column chromatography on silica gel is an effective method for separating the more polar alcohol from the less polar aldehyde.[13]

References

  • Deitmann, E., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Available from: [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. Available from: [Link]

  • Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available from: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]

  • Clark, J. (2023). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available from: [Link]

  • Mondal, B., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[6][10] Addition and Oxidative Coupling Reactions. ACS Omega. Available from: [Link]

  • Chemistry Stack Exchange. (2017). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Available from: [Link]

  • Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available from: [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Available from: [Link]

  • Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?. Available from: [Link]

  • Quora. (2024). What is the process for obtaining an enolate from a Grignard reaction?. Available from: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available from: [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available from: [Link]

  • Chemistry LibreTexts. (2019). 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. Available from: [Link]

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • ScienceMadness.org. (2016). Grignard successes and failures. Available from: [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. Available from: [Link]

  • University Course Website. Grignard Reaction. Available from: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. Available from: [Link]

  • ScienceMadness.org. (2010). Synthesis of longer chain tertiary alcohols. Available from: [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Available from: [Link]

  • PSZ Chemistry. (2024). Preparation of alcohols | From Grignard Reagents [Video]. YouTube. Available from: [Link]

  • Organic Syntheses. chlorodiisopropylphosphine. Available from: [Link]

  • Le, L. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory. Available from: [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

  • BYJU'S. General Methods of Preparation of Alcohols. Available from: [Link]

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Technical Support Center: Oxidation of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective oxidation of 2-Methyl-1-decanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the oxidation of this sterically hindered primary alcohol. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent common side reactions and optimize your experimental outcomes.

Introduction: The Challenge of Oxidizing a Sterically Hindered Alcohol

This compound presents a unique challenge in organic synthesis. As a primary alcohol, it can be oxidized to the corresponding aldehyde (2-methyl-decanal) or further to the carboxylic acid (2-methyl-decanoic acid). The steric hindrance provided by the methyl group at the C2 position can influence the reaction rate and selectivity. The primary goal is often the selective synthesis of the aldehyde, which requires careful selection of reagents and reaction conditions to prevent over-oxidation. This guide will provide you with the necessary information to achieve this selectivity and troubleshoot any issues that may arise.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the oxidation of this compound.

Problem 1: Low or No Conversion of this compound

Symptoms:

  • TLC or GC analysis shows a significant amount of unreacted starting material.

  • The expected color change associated with the oxidizing agent is not observed (e.g., the orange color of dichromate does not turn green).[1]

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficiently Active Oxidizing Agent The steric hindrance of this compound may require a more potent or less sterically demanding oxidizing agent.Consider switching to a more reactive system. For instance, if PCC is giving low conversion, a Swern or Dess-Martin oxidation might be more effective due to their different activation mechanisms.[2][3]
Low Reaction Temperature While many mild oxidations are run at low temperatures to improve selectivity, this can also slow down the reaction rate for a hindered substrate.For Swern oxidations, ensure the reaction is allowed to warm to room temperature after the addition of the base.[4] For other oxidations, a modest increase in temperature may be necessary, but this should be done cautiously to avoid side reactions.
Degraded Reagents Oxidizing agents can degrade over time, especially if not stored properly. For example, Dess-Martin Periodinane (DMP) can be sensitive to moisture.Use freshly opened or properly stored reagents. The activity of some reagents like DMP can be affected by their purity and age.[5]
Inadequate Activation of DMSO (Swern Oxidation) The formation of the reactive chlorodimethylsulfonium salt is crucial for the Swern oxidation to proceed.Ensure that the oxalyl chloride and DMSO are added at a sufficiently low temperature (typically -78 °C) and allowed to stir for the recommended time before the addition of the alcohol.[6]
Problem 2: Over-oxidation to 2-Methyl-decanoic Acid

Symptoms:

  • The desired product, 2-methyl-decanal, is contaminated with the corresponding carboxylic acid.

  • The reaction mixture becomes acidic.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Use of a Strong Oxidizing Agent Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are known to oxidize primary alcohols directly to carboxylic acids.[7]Switch to a milder oxidizing agent specifically designed to stop at the aldehyde stage, such as Pyridinium Chlorochromate (PCC), Swern oxidation reagents, or Dess-Martin Periodinane (DMP).[8]
Presence of Water In many oxidation reactions, the presence of water can facilitate the hydration of the intermediate aldehyde to a gem-diol, which is then readily oxidized to the carboxylic acid.Use anhydrous solvents and reagents. For chromium-based oxidations, using PCC in an anhydrous organic solvent like dichloromethane is a common strategy to prevent over-oxidation.[9]
Prolonged Reaction Time or Elevated Temperature Even with milder oxidizing agents, extended reaction times or higher temperatures can lead to over-oxidation, especially if the aldehyde product is sensitive.Monitor the reaction progress closely using TLC or GC. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily high temperatures.
Problem 3: Formation of Ester Byproducts

Symptoms:

  • NMR or MS analysis of the product mixture shows the presence of an ester, likely 2-methyl-decyl 2-methyl-decanoate.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Oxidative Esterification Some oxidation conditions, particularly with certain metal catalysts or when using reagents like calcium hypochlorite and acetic acid, can promote the oxidative condensation of the starting alcohol to form an ester.[10]Avoid conditions known to promote esterification. If using a chromium-based oxidant, the Jones reagent is known to sometimes produce significant amounts of esters.[2] Sticking to milder, more selective methods like Swern or DMP oxidation will minimize this side reaction.
Hemiacetal Formation and Subsequent Oxidation The aldehyde product can react with the starting alcohol to form a hemiacetal, which can then be oxidized to the ester.This is more likely at higher concentrations of the alcohol. Using a slight excess of the oxidizing agent and ensuring a reasonably fast conversion of the alcohol can help minimize this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" method for oxidizing this compound to 2-Methyl-decanal with high selectivity?

For a sterically hindered primary alcohol like this compound, both the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation are excellent choices.[2][3]

  • Swern Oxidation: This method is known for its mild conditions and high tolerance for various functional groups.[2] It typically provides high yields of the aldehyde without over-oxidation. The main drawback is the formation of the foul-smelling byproduct dimethyl sulfide.[11]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is also a very mild and selective reagent that works at room temperature and typically gives high yields.[3][12] The workup is often simpler than for the Swern oxidation. However, DMP is more expensive and can be explosive under certain conditions.[5]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the this compound starting material on a silica gel plate. The aldehyde product will be less polar than the alcohol and will have a higher Rf value. A suitable eluent system might be a mixture of hexane and ethyl acetate.

Q3: My Swern oxidation is giving a low yield and a complex mixture of byproducts. What could be the issue?

The most critical parameter in a Swern oxidation is temperature control. The initial activation of DMSO with oxalyl chloride must be done at a very low temperature (typically -78 °C) to prevent decomposition of the reactive intermediate. Adding the alcohol and then the triethylamine base should also be done at this low temperature before allowing the reaction to slowly warm to room temperature.[4][6] Deviation from this temperature profile can lead to a host of side reactions.

Q4: Are there any "greener" alternatives to the classic oxidation methods?

Yes, catalytic aerobic oxidation methods are gaining prominence. These methods use molecular oxygen from the air as the ultimate oxidant in the presence of a catalyst.

  • Copper/TEMPO Catalyzed Aerobic Oxidation: This system uses a copper(I) salt and a nitroxyl radical catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to selectively oxidize primary alcohols to aldehydes.[13] These reactions can often be run under ambient conditions. For sterically hindered alcohols, modified nitroxyl catalysts like AZADO or ABNO may show improved activity.[14]

  • Palladium-Based Catalysts: Heterogeneous palladium catalysts, sometimes in combination with other metals like bismuth and tellurium, can also be used for the aerobic oxidation of alcohols.[15][16]

Q5: What is the best way to purify the 2-Methyl-decanal product?

Given that 2-Methyl-decanal is a relatively volatile aldehyde, purification should be done carefully to avoid product loss.

  • Work-up: The work-up procedure will depend on the oxidation method used. For Swern oxidations, an aqueous wash is typically used to remove the triethylammonium salts, followed by drying of the organic layer.[11] For DMP oxidations, the reaction is often quenched with a solution of sodium bicarbonate and sodium thiosulfate.[17]

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of hexane and ethyl acetate is a good starting point for the eluent system. Due to the volatility of the product, it is advisable to use a rotary evaporator with controlled temperature and pressure to remove the solvent after chromatography.

Visualizing the Oxidation Landscape

Decision Workflow for Oxidant Selection

The choice of oxidizing agent is critical for a successful and selective reaction. The following workflow can guide your decision-making process.

oxidant_selection start Start: Oxidize This compound goal Goal: Selective formation of 2-Methyl-decanal start->goal overoxidation Is over-oxidation to carboxylic acid a concern? goal->overoxidation mild_oxidants Use Mild Oxidants: Swern, Dess-Martin, PCC, TEMPO overoxidation->mild_oxidants  Yes strong_oxidants Avoid Strong Oxidants: KMnO4, Jones Reagent overoxidation->strong_oxidants  No, but still  not recommended functional_groups Are other sensitive functional groups present? mild_oxidants->functional_groups swern_dmp Swern or Dess-Martin are highly recommended functional_groups->swern_dmp  Yes pcc_tempo PCC or TEMPO-based methods are also good choices functional_groups->pcc_tempo  No scale What is the reaction scale? swern_dmp->scale pcc_tempo->scale dmp_lab DMP is convenient for lab scale scale->dmp_lab Small swern_larger Swern is often preferred for larger scale (cost-effective but requires careful handling) scale->swern_larger Large

Caption: Decision tree for selecting an appropriate oxidizing agent.

General Reaction Pathway and Potential Side Reactions

Understanding the potential reaction pathways is key to troubleshooting and optimizing your reaction.

reaction_pathway alcohol This compound (Starting Material) aldehyde 2-Methyl-decanal (Desired Product) alcohol->aldehyde Mild Oxidation (e.g., Swern, DMP) acid 2-Methyl-decanoic Acid (Over-oxidation Product) alcohol->acid Strong Oxidation (e.g., Jones Reagent) ester 2-Methyl-decyl 2-Methyl-decanoate (Esterification Byproduct) alcohol->ester Oxidative Esterification aldehyde->acid Further Oxidation (Strong Oxidant or Harsh Conditions) aldehyde->ester + this compound (Hemiacetal route)

Caption: Potential reaction pathways in the oxidation of this compound.

Detailed Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is adapted for a generic sterically hindered primary alcohol and should be optimized for this compound.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • This compound

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.5 equiv) in anhydrous DCM to the oxalyl chloride solution via the addition funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equiv) in anhydrous DCM dropwise, again keeping the internal temperature below -60 °C. Stir for 30-45 minutes at this temperature.

  • Slowly add triethylamine (5.0 equiv) to the reaction mixture. A thick white precipitate will form.

  • After the addition of triethylamine is complete, stir the reaction mixture at -78 °C for an additional 15 minutes, then remove the cooling bath and allow the mixture to warm to room temperature over about 1 hour.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-decanal.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a general procedure for DMP oxidations.

Materials:

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add Dess-Martin Periodinane (1.2-1.5 equiv) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a vigorously stirred solution of saturated sodium bicarbonate containing sodium thiosulfate.

  • Stir until the solid byproducts dissolve and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-methyl-decanal by flash column chromatography.

References

  • Swern, D. et al. (1978). Oxidation of alcohols by dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482. [Link]

  • Stevens, R. V. et al. (1976). A useful and convenient procedure for the oxidative cleavage of alpha-dicarbonyl compounds. Journal of the American Chemical Society, 98(20), 6313-6317. [Link]

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  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Angewandte Chemie International Edition, 50(41), 9578-9582. [Link]

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  • Goodman, A. I., & Stahl, S. S. (2018). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. ACS Catalysis, 8(11), 10640-10645. [Link]

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Technical Support Center: Navigating the Scale-Up of 2-Methyl-1-decanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1-decanol production. This guide is designed for researchers, process chemists, and manufacturing professionals navigating the complexities of scaling this valuable branched-chain alcohol from the lab bench to pilot and industrial scales. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Route Selection & Optimization

The successful scale-up of this compound begins with the strategic selection of a synthesis route. Each pathway presents a unique set of advantages and challenges that become more pronounced as production volume increases.

Q1: What are the primary synthesis routes for this compound, and how do they compare for industrial scale-up?

A1: There are three principal routes for synthesizing this compound: the Grignard reaction, the hydroformylation (Oxo) process, and the Guerbet condensation. The choice of route is a critical decision dictated by factors such as desired scale, feedstock availability, capital investment, and safety considerations.

  • Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to decanal.[1][2] While straightforward and reliable for laboratory and small-scale synthesis, its industrial application is often limited. The primary reason is the stringent requirement for anhydrous (water-free) conditions and the use of volatile ether solvents, which introduce significant safety and handling challenges at scale.[1] Furthermore, the atom economy is less favorable compared to catalytic routes.

  • Hydroformylation (Oxo Process): This is a major industrial method for producing aldehydes and alcohols.[3][4] The process involves reacting an alkene (in this case, a C10 olefin) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt.[3][4][5][6] The resulting 2-methyldecanal is then hydrogenated to this compound.[6][7] This route is highly efficient for large-scale production due to its continuous nature and high throughput. The main challenge lies in controlling regioselectivity to favor the desired branched aldehyde over linear isomers.[1][3]

  • Guerbet Reaction: This pathway involves the base-catalyzed self-condensation of a primary alcohol to produce a larger, β-branched alcohol.[8][9] For this compound, this would typically involve a cross-condensation. The Guerbet reaction is gaining significant interest as it can utilize bio-based alcohol feedstocks, aligning with green chemistry principles.[8][10] However, scaling this reaction is challenging due to the formation of byproducts like esters and carboxylates, which can poison the catalyst.[8] The reaction also produces water, which can impede the reaction rate and must be continuously removed.[10]

The following table provides a comparative summary of these synthesis routes for scale-up:

FeatureGrignard ReactionHydroformylation (Oxo Process)Guerbet Reaction
Typical Scale Lab to PilotLarge IndustrialLab to Industrial
Primary Feedstocks Decanal, Methyl Halide, MgC10 Olefin, Syngas (CO + H₂)Primary Alcohols
Key Advantages High selectivity for the target structure, well-understood mechanism.High efficiency, continuous process, suitable for bulk chemicals.[3][4]Utilizes renewable feedstocks, produces only water as a byproduct.[9]
Scale-Up Challenges Strict anhydrous conditions, hazardous solvents, waste disposal (Mg salts).[1]High pressure/temperature, catalyst cost and recovery, regioselectivity control.[1][4]Catalyst deactivation by water and byproducts, complex reaction network.[8][10]
Typical Yield 65-75% (Lab-scale)[1]80-95% (as aldehyde)Variable, highly catalyst and condition dependent.
Section 2: Troubleshooting Synthesis & Reaction Control

Controlling reaction parameters and minimizing side reactions are paramount for achieving high yield and purity during scale-up. This section addresses common issues encountered during synthesis.

Q2: During a Grignard synthesis scale-up, my yield of this compound is consistently low and I'm seeing significant byproduct formation. What are the likely causes and troubleshooting steps?

A2: Low yields in a scaled-up Grignard reaction are almost always traced back to three core issues: presence of moisture, poor temperature control, and competing side reactions.

Causality: The Grignard reagent is a potent nucleophile but also a very strong base. It will react readily with any protic source (like water) before it can react with the aldehyde's carbonyl carbon.[2][11] Exothermic reactions can also "run away" at larger scales if not managed, leading to side reactions like enolization of the aldehyde or Wurtz coupling.

Troubleshooting Workflow:

The following decision tree outlines a systematic approach to diagnosing and resolving low yields in your Grignard reaction scale-up.

G Troubleshooting Low Yield in Grignard Scale-Up start Low Yield (<70%) of This compound check_moisture 1. Verify Anhydrous Conditions start->check_moisture check_reagents Are all reagents and solvents rigorously dried? check_moisture->check_reagents dry_reagents Action: Dry solvents (e.g., over Na/benzophenone). Dry glassware in oven. Use fresh, high-quality Mg. check_reagents->dry_reagents No check_kf Action: Perform Karl Fischer titration on solvent and aldehyde. Water content should be <50 ppm. check_reagents->check_kf Unsure check_temp 2. Analyze Temperature Control check_reagents->check_temp Yes dry_reagents->check_temp check_kf->check_temp temp_profile Was the reaction temperature maintained at 0-5°C during Grignard reagent addition? check_temp->temp_profile improve_cooling Action: Improve reactor cooling efficiency. Use a jacketed reactor with a chiller. Slow the addition rate of the aldehyde. temp_profile->improve_cooling No check_byproducts 3. Identify Byproducts via GC-MS temp_profile->check_byproducts Yes improve_cooling->check_byproducts byproducts What are the major impurities? check_byproducts->byproducts unreacted_decanal Unreacted Decanal byproducts->unreacted_decanal High Decanal wurtz_product Wurtz Coupling Product (e.g., Ethane from MeMgBr) byproducts->wurtz_product High Alkane enolization_product Enolization Byproducts byproducts->enolization_product Other Isomers reagent_issue Indicates poor Grignard formation or premature quenching. Re-evaluate Step 1. unreacted_decanal->reagent_issue hotspot_issue Indicates local hotspots. Improve stirring and slow addition. Re-evaluate Step 2. wurtz_product->hotspot_issue slow_addition_issue Action: Use inverse addition (add Grignard to aldehyde) or use a non-enolizing Grignard variant if possible. enolization_product->slow_addition_issue reagent_issue->start hotspot_issue->start success Yield Improved slow_addition_issue->success G Guerbet Reaction Pathway and Byproduct Formation cluster_main Desired Guerbet Pathway cluster_side Side Reactions RCH2OH Primary Alcohol Aldehyde Aldehyde Intermediate RCH2OH->Aldehyde - H₂ (Dehydrogenation) Aldol Aldol Adduct Aldehyde->Aldol + Aldehyde (Aldol Condensation) Carboxylate Carboxylate Salt (Byproduct) Aldehyde->Carboxylate Disproportionation (e.g., Cannizzaro) Ester Ester (Byproduct) Aldehyde->Ester + Alcohol, Oxidation Unsat_Aldehyde α,β-Unsaturated Aldehyde Aldol->Unsat_Aldehyde - H₂O (Dehydration) Guerbet_OH Guerbet Alcohol (Product) Unsat_Aldehyde->Guerbet_OH + 2H₂ (Hydrogenation)

Caption: The Guerbet reaction pathway and competing side reactions.

Mitigation Strategies:

  • In-Situ Water Removal: Water is a product of the aldol condensation step and an inhibitor of the initial dehydrogenation. [10]At scale, incorporating a method for continuous water removal (e.g., a Dean-Stark trap for solvent-based systems, or operating in the vapor phase) is critical to drive the reaction forward and prevent catalyst poisoning. [10]2. Catalyst Selection: The ideal catalyst must balance acidic, basic, and hydrogenation/dehydrogenation functionalities. [8]Using heterogeneous catalysts, such as hydrotalcites or mixed metal oxides, can offer better control and easier separation compared to homogeneous bases, which can promote side reactions. [12]3. Hydrogen Atmosphere: While hydrogen is produced in the first step, performing the reaction under a hydrogen atmosphere can promote the final hydrogenation step of the α,β-unsaturated aldehyde, pushing the equilibrium towards the desired Guerbet alcohol and minimizing the residence time of the reactive aldehyde intermediate. [12]4. Temperature and Pressure Optimization: Higher temperatures generally favor the reaction rate but can also promote side reactions. [12]A thorough Design of Experiments (DoE) approach is necessary to find the optimal process window that maximizes selectivity to this compound.

Section 4: Analytical & Quality Control (QC)

Robust analytical methods are essential to monitor reaction progress, identify impurities, and ensure the final product meets specifications.

Q4: What analytical methods are crucial for the quality control of this compound during and after production?

A4: A multi-faceted analytical approach is required for comprehensive quality control. No single technique can provide all the necessary information.

Recommended QC Methods:

Analytical TechniquePurposeKey Parameters to Monitor
Gas Chromatography (GC) Purity and Impurity Profiling: The primary tool for assessing purity and quantifying byproducts.Area % Purity: To determine the concentration of this compound. Impurities: Quantify levels of starting materials (e.g., decanal), isomers, and reaction byproducts (e.g., esters, other alcohols).
High-Performance Liquid Chromatography (HPLC) Purity of Non-Volatile Components: Useful for confirming purity, especially for trace non-volatile impurities or when derivatization is used. Often cited as a method for validating purity >99%. [1]Purity Confirmation: Orthogonal technique to GC to ensure no co-eluting peaks are missed.
Karl Fischer Titration Water Content: Essential for ensuring the final product meets dryness specifications, which is critical for many applications.ppm H₂O: Typically, specifications for such alcohols are in the low ppm range (<100-200 ppm).
Fourier-Transform Infrared Spectroscopy (FTIR) Functional Group Identification: Quick confirmation of the product's identity and absence of key impurities.O-H Stretch: Broad peak around 3300 cm⁻¹ confirming the alcohol. C=O Stretch: Absence of a sharp peak around 1700-1750 cm⁻¹ confirms removal of aldehyde/ester/acid impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation: Unambiguous confirmation of the this compound structure.¹H and ¹³C Spectra: Confirms the exact structure, branching, and absence of isomeric impurities.
Mass Spectrometry (MS) Impurity Identification: When coupled with GC (GC-MS), it is the most powerful tool for identifying unknown peaks in the chromatogram.Mass-to-Charge Ratio (m/z): Provides molecular weight and fragmentation patterns to elucidate the structure of unknown impurities. [13]

Self-Validation System: A robust QC program uses these methods in conjunction. For example, an unknown peak observed in a GC run should be identified by GC-MS. If an FTIR scan shows a residual carbonyl peak, HPLC or GC should be used to quantify the specific impurity. This cross-validation ensures the reliability and accuracy of the final product Certificate of Analysis. [14]

References
  • CAS No.18675-24-6,this compound Suppliers - LookChem. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

  • Towards the sustainable synthesis of branched-chain higher alcohols from bio-based feedstock using catalytic processes. (2017). Lirias - KU Leuven. Retrieved January 13, 2026, from [Link]

  • Review of catalytic systems and thermodynamics for the Guerbet condensation reaction and challenges for biomass valorization. (2015). CORE. Retrieved January 13, 2026, from [Link]

  • Hydroformylation Process and Applications. (n.d.). Mettler Toledo. Retrieved January 13, 2026, from [Link]

  • Alcohol Synthesis by Cobalt-Catalyzed Visible-Light-Driven Reductive Hydroformylation. (2020). ACS Publications. Retrieved January 13, 2026, from [Link]

  • WO2018210720A1 - Hydroformylation method for the large-scale production of aldehydes and/or alcohols. (2018). Google Patents.
  • Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. (2022). Frontiers. Retrieved January 13, 2026, from [Link]

  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (2023). MDPI. Retrieved January 13, 2026, from [Link]

  • Hydroformylation - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Production of alcohols via hydroformylation. (2012). Catalysis Science & Technology (RSC Publishing). Retrieved January 13, 2026, from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ScienceDirect. Retrieved January 13, 2026, from [Link]

  • 1-Decanol, 2-methyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]

  • Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved January 13, 2026, from [Link]

  • Chapter 15: Quality Assurance. (n.d.). An Introduction to Analytical Chemistry. Retrieved January 13, 2026, from [Link]

  • 1-Hexanol, 2-methyl- - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

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Technical Support Center: Optimizing Reactions with 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 2-Methyl-1-decanol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction parameters. We will move beyond simple protocols to explain the underlying principles governing temperature and pressure, enabling you to troubleshoot effectively and enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and general reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound that are relevant for reaction optimization?

A1: Understanding the fundamental properties of this compound is critical for designing experiments, particularly for purification and handling. It is a branched-chain fatty alcohol, a structural feature that influences its reactivity and physical state.[1]

Key properties are summarized in the table below:

PropertyValueSignificance in Experiments
CAS Number 18675-24-6Unique identifier for ensuring correct reagent sourcing.[2][3]
Molecular Formula C₁₁H₂₄OEssential for calculating molar quantities and reaction stoichiometry.[2]
Molecular Weight 172.31 g/mol Used for mass-to-mole conversions.[3]
Boiling Point ~229.7-235°C at 760 mmHgCritical for purification via fractional distillation and for setting maximum reaction temperatures in open systems to avoid solvent loss.[1][4]
Density ~0.828 g/cm³Important for volume-to-mass conversions and for solvent selection.[4]
Structure Primary alcohol with a methyl branch at the C2 position.The branched structure can introduce steric hindrance, affecting reaction rates and catalyst interactions compared to its linear isomer, 1-undecanol.
Q2: What are the primary classes of reactions involving this compound?

A2: this compound, as a primary alcohol, participates in several fundamental organic reactions. The hydroxyl (-OH) group is the primary site of reactivity.

  • Oxidation: The alcohol can be oxidized. Mild oxidation can yield the corresponding aldehyde (2-methyl-decanal), while stronger oxidizing agents like potassium permanganate (KMnO₄) will produce the carboxylic acid (2-methyl-decanoic acid).[1]

  • Substitution: The hydroxyl group can be replaced in nucleophilic substitution reactions, allowing for the introduction of other functional groups.[1]

  • Guerbet Condensation: this compound can serve as a reactant in the Guerbet reaction to produce even larger, more complex β-alkylated dimer alcohols.[5][6] This self-condensation or cross-condensation reaction is highly relevant for producing specialty chemicals like lubricants and surfactants.[6][7]

  • Esterification: It readily reacts with carboxylic acids or their derivatives to form esters, a common transformation in the synthesis of fragrances, flavorings, and plasticizers.

Section 2: Troubleshooting and Optimization Guides

This section provides in-depth, scenario-based guidance for specific challenges encountered during reactions.

Guide 1: The Guerbet Reaction - Maximizing Yield of Higher Alcohols

The Guerbet reaction converts primary alcohols into their β-alkylated dimer alcohols.[5] It is a thermodynamically challenging, multi-step process involving dehydrogenation, aldol condensation, and hydrogenation, making it highly sensitive to reaction conditions.[7]

Q: My Guerbet reaction using this compound shows low conversion. How can I increase it?

A: Low conversion is typically tied to insufficient reaction rate or catalyst deactivation. Temperature is the most critical parameter to address first.

  • Problem: The reaction is endothermic and requires high temperatures, often in the range of 180-360°C, to proceed at a reasonable rate.[5][7] If your temperature is too low, the initial, rate-limiting dehydrogenation step will be slow.

  • Solution: Incrementally increase the reaction temperature in 10-15°C steps. Monitor the conversion at each step. Be aware that excessively high temperatures can lead to side reactions.[8][9]

  • Causality: Increasing temperature provides the necessary activation energy for the initial alcohol dehydrogenation. This step is often catalyzed by transition metals (e.g., Ru, Ir) or requires catalysts like Raney Nickel to facilitate hydrogen transfer.[5][9]

Q: I'm observing significant by-product formation (olefins, ethers, acids). How do I optimize for selectivity?

A: Poor selectivity is a classic challenge in Guerbet chemistry and is directly linked to temperature, pressure, and catalyst choice.

  • Problem: High temperatures that favor conversion can also promote side reactions.[8] The primary competing pathways are:

    • Dehydration: Forming olefins or ethers.

    • Cannizzaro/Tishchenko Reactions: Unreacted aldehyde intermediates can disproportionate to form carboxylic acids and alcohols, especially if the hydrogenation step is slow.[5] These acid by-products can poison basic catalysts.[6][8]

  • Optimization Strategy:

    • Temperature Control: Find the "sweet spot." There is often an optimal temperature where the rate of the desired reaction is maximized relative to side reactions. For ethanol-to-butanol conversion, a maximum butanol selectivity was observed between 340-360°C, after which hydrocarbon formation increased.[9] A similar principle applies here; systematically screen temperatures to find the optimal window for your specific substrate and catalyst.

    • Pressure Management (Hydrogen): The Guerbet mechanism involves both hydrogen release (dehydrogenation) and consumption (hydrogenation).[7] Applying a partial pressure of hydrogen can sometimes suppress dehydration side reactions and favor the final hydrogenation step to the desired alcohol. However, this must be optimized, as excessive H₂ can inhibit the initial dehydrogenation.

    • Water Removal: Water is a by-product of the condensation step.[8] Its accumulation can inhibit catalyst activity.[8] If feasible with your reactor setup, consider methods for in-situ water removal.

Troubleshooting Flowchart: Guerbet Reaction Issues

Below is a logical workflow for diagnosing and solving common issues in Guerbet reactions.

G start Low Yield or Poor Selectivity check_conversion Is reactant conversion low (<50%)? start->check_conversion check_selectivity Is selectivity to desired alcohol low? check_conversion->check_selectivity No temp_low Problem: Temperature too low. Solution: Increase temp in 15°C increments. check_conversion->temp_low Yes temp_high Problem: Temp too high, favoring side reactions. Solution: Decrease temp; find optimal window. check_selectivity->temp_high Yes catalyst_issue Problem: Catalyst inactive/poisoned. Solution: Check catalyst handling; verify base co-catalyst integrity. temp_low->catalyst_issue If no improvement water_issue Problem: Water by-product inhibiting catalyst. Solution: Consider inert gas sparging or other water removal methods. temp_high->water_issue If olefin/ether formation persists pressure_issue Problem: Aldehyde intermediates disproportionating. Solution: Optimize H₂ partial pressure to promote hydrogenation. water_issue->pressure_issue If acid by-products are significant

Caption: Troubleshooting logic for Guerbet reaction optimization.

Guide 2: Hydroformylation & Carbonylation Reactions

While this compound is the product of hydroformylation/hydrogenation, understanding the optimization of this industrial process is crucial for professionals in the field. Hydroformylation (oxo synthesis) involves the addition of a formyl group (-CHO) and a hydrogen atom to an alkene, producing an aldehyde precursor.[10]

Q: What are the typical temperature and pressure ranges for the hydroformylation of a C10 alkene to produce a C11 aldehyde?

A: The optimal conditions depend heavily on the catalyst system used. Rhodium-based catalysts are generally more active and allow for milder conditions than cobalt-based catalysts.[11]

Catalyst SystemTypical Temperature (°C)Typical Pressure (atm)Key Characteristics
Cobalt Carbonyl (Co₂(CO)₈) 150 - 180°C200 - 300 atmThe original "oxo process" catalyst. High pressure is required. Lower temperatures can favor linear aldehyde products.[10][11]
Rhodium-phosphine complexes 40 - 120°C10 - 100 atm10³-10⁴ times more active than cobalt.[11] Allows for significantly lower temperature and pressure, reducing energy costs. Ligand choice (e.g., phosphines) is critical for controlling selectivity.[12]
Shell Process (Co-phosphine) 150 - 190°C40 - 80 atmUsed for C7-C14 olefins. The aldehydes are directly hydrogenated to alcohols. Good selectivity for linear products.[10]
Q: How does carbon monoxide (CO) pressure affect a hydroalkoxycarbonylation reaction?

A: Carbon monoxide is both a reactant and a key ligand in the catalytic cycle. Its pressure is a critical optimization parameter.

  • Too Low Pressure: Insufficient CO can lead to a low reaction rate. The catalytic cycle may stall, and side reactions like alkene isomerization can become dominant.

  • Optimal Pressure: In a study on the hydroalkoxycarbonylation of hexene-1, increasing CO pressure from 1.5 MPa (15 atm) to 2.5 MPa (25 atm) significantly increased product yield from ~41% to ~92%.[13] This is because higher CO concentration favors the carbonylation step.

  • Too High Pressure: The same study found that further increasing pressure to 3.0 MPa (30 atm) caused the yield to decrease.[13]

  • Causality: Excessively high CO pressure can lead to the formation of inactive catalyst species by occupying all available coordination sites on the metal center, preventing the alkene from binding and entering the catalytic cycle. This creates an inhibitory effect. Therefore, pressure must be carefully optimized for each specific catalyst and substrate.

Section 3: Experimental Protocols & Workflows

Protocol 1: Temperature Optimization for a Guerbet Reaction

This protocol provides a framework for systematically determining the optimal temperature for the self-condensation of this compound.

Objective: To identify the reaction temperature that maximizes the yield of the C22 Guerbet alcohol while minimizing the formation of by-products.

Materials:

  • This compound

  • Catalyst system (e.g., Ru-based pincer complex with NaOH co-catalyst)

  • High-pressure reactor (e.g., Parr autoclave) equipped with temperature control, pressure monitoring, and mechanical stirring.

  • Inert gas (Nitrogen or Argon)

  • GC-MS for product analysis

Procedure:

  • Reactor Setup: Charge the reactor with this compound, catalyst, and co-catalyst under an inert atmosphere.

  • Seal and Purge: Seal the reactor and purge several times with inert gas to remove all oxygen.

  • Initial Conditions: Pressurize the reactor if required (e.g., with H₂ or inert gas to a set starting pressure). Begin stirring.

  • Temperature Screening (Run 1): Set the temperature controller to the low end of the expected range (e.g., 180°C). Hold for a predetermined reaction time (e.g., 6 hours).

  • Sampling and Analysis: After the reaction time, cool the reactor to room temperature, vent carefully, and take a sample for GC-MS analysis. Quantify the conversion of the starting material and the selectivity to the desired product and major by-products.

  • Iterative Increase: For subsequent runs (Run 2, 3, 4...), repeat steps 1-5, but increase the temperature by 15°C for each run (e.g., 195°C, 210°C, 225°C).

  • Data Analysis: Plot the conversion, desired product selectivity, and major by-product selectivity as a function of temperature. The optimal temperature is the point where the yield (Conversion x Selectivity) of the desired product is maximized.

Workflow Visualization: Guerbet Reaction Mechanism

The following diagram illustrates the accepted four-step mechanism for the Guerbet reaction.

G cluster_0 Core Catalytic Cycle cluster_1 A 1. Dehydrogenation B 2. Aldol Condensation A->B C 3. Dehydration B->C D 4. Hydrogenation C->D C->D - H₂O released here Product β-Alkylated Dimer Alcohol D->Product + H₂ Reactant 2x Primary Alcohol (e.g., this compound) Reactant->A - H₂

Caption: The four-step catalytic cycle of the Guerbet reaction.

References

  • This compound | High-Purity Reference Standard - Benchchem. Benchchem.
  • Minimizing by-product formation in long-chain Guerbet alcohol synthesis. Benchchem.
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  • Guerbet reaction - Grokipedia. Grokipedia.
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Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 2-Methyl-1-decanol Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 2-Methyl-1-decanol's potential, contextualized by the performance of established chiral building blocks.

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, chirality is a paramount concept. The spatial arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers of the same compound often exhibiting vastly different pharmacological or toxicological profiles.[1] Chiral alcohols, in particular, are foundational building blocks, serving as key intermediates, chiral auxiliaries, or precursors to complex ligands used in asymmetric catalysis.[2][3] Their utility in constructing enantiomerically pure molecules is critical for producing safe and effective drugs.[4]

This guide provides a comparative analysis of this compound, a chiral primary alcohol, evaluating its structural and chemical properties against other well-established chiral alcohols. Due to the relative scarcity of performance data on this compound in peer-reviewed literature, this document establishes a framework for its evaluation. We will present its known properties and then provide detailed, field-proven experimental protocols for benchmark reactions and analytical techniques, using data from widely-recognized chiral alcohols to create a performance baseline. This approach allows researchers to objectively assess the potential of this compound as a novel tool in asymmetric synthesis.

Physicochemical Profile: this compound and Selected Comparators

The performance of a chiral alcohol is intrinsically linked to its physical properties. These attributes—such as boiling point, density, and solubility—influence reaction conditions, solvent choice, and purification strategies. This compound is a branched-chain fatty alcohol with a stereocenter at the C2 position.[5] For a robust comparison, we have selected two other chiral alcohols:

  • (S)-2-Methyl-1-butanol: A shorter-chain structural analog, useful for understanding the impact of alkyl chain length on performance and analytical behavior.

  • (R)-1-Phenylethanol: A widely studied secondary aryl alcohol, representing a different structural class and serving as a common benchmark in asymmetric reductions and resolutions.

The table below summarizes their key physicochemical properties.

PropertyThis compound(S)-2-Methyl-1-butanol(R)-1-Phenylethanol
CAS Number 18675-24-6[6]1565-80-61445-91-6
Molecular Formula C₁₁H₂₄O[7]C₅H₁₂OC₈H₁₀O
Molecular Weight 172.31 g/mol [7]88.15 g/mol 122.16 g/mol
Boiling Point ~229.7 °C @ 760 mmHg (est.)[6][8]128 °C @ 760 mmHg204 °C @ 760 mmHg
Density ~0.828 g/cm³[6]~0.819 g/cm³~1.012 g/cm³
Structure Type Primary, AliphaticPrimary, AliphaticSecondary, Aryl

Performance Benchmark I: Application as a Chiral Auxiliary

One of the most powerful applications of a chiral alcohol is its use as a chiral auxiliary.[9] The auxiliary is temporarily attached to a prochiral substrate, directing a subsequent reaction to occur with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered, yielding an enantiomerically enriched product. The Evans oxazolidinones, derived from chiral amino alcohols, are a gold standard in this field, particularly for asymmetric alkylation and aldol reactions.[10][11]

Causality in Experimental Design:

To evaluate this compound as an auxiliary, one would first convert it into a derivative, such as an ester, to form a chiral enolate. The steric bulk of the auxiliary's side chain (the nonyl group) is intended to shield one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. The choice of base (like Lithium Diisopropylamide, LDA) and low temperature (-78 °C) is critical to ensure rapid and complete formation of the kinetic enolate, preventing equilibration that could erode stereoselectivity.

G cluster_workflow Workflow: Asymmetric Alkylation Using a Chiral Auxiliary A Step 1: Attach Auxiliary (R)-2-Methyl-1-decanol + Propionyl Chloride -> Chiral Ester B Step 2: Form Chiral Enolate Add LDA at -78°C A->B C Step 3: Diastereoselective Alkylation Add Electrophile (e.g., Benzyl Bromide) B->C D Step 4: Cleavage & Purification LiOH hydrolysis or LiAlH4 reduction C->D E Product: Enantiomerically Enriched Carboxylic Acid or Alcohol D->E Yield & d.e. Analysis F Recovered Auxiliary (R)-2-Methyl-1-decanol D->F Recovery

Caption: Workflow for evaluating a chiral alcohol as an auxiliary.

Experimental Protocol: Diastereoselective Alkylation

This protocol outlines how one would test the efficacy of (R)-2-Methyl-1-decanol as a chiral auxiliary.

  • Preparation of the Chiral Ester:

    • To a solution of (R)-2-Methyl-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere, add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C and add propionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the alcohol.

    • Quench the reaction with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify by column chromatography to yield the chiral propionate ester.

  • Enolate Formation and Alkylation:

    • To a solution of the chiral ester (1.0 eq) in anhydrous THF (0.3 M) at -78 °C under argon, add freshly prepared LDA (1.1 eq) dropwise. Stir for 30 minutes.

    • Add benzyl bromide (1.5 eq) and stir at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, dry over MgSO₄, and concentrate. Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio (d.e.).

  • Auxiliary Cleavage:

    • To a solution of the purified alkylated ester in a THF/water mixture (3:1), add LiOH (2.0 eq).

    • Stir at room temperature for 3 hours.

    • Acidify the mixture with 1N HCl and extract to isolate the enantiomerically enriched carboxylic acid.

    • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Benchmark Performance Data

For context, established chiral auxiliaries achieve exceptional levels of stereocontrol in similar reactions.

Chiral Auxiliary SystemElectrophileDiastereomeric Excess (d.e.)Reference
Evans' (S)-Valinol derivativeBenzyl Bromide>99%[11]
Evans' (1S,2R)-Norephedrine derivativeMethyl Iodide98%[11]

An effective performance for this compound in this context would be a d.e. exceeding 90%, demonstrating its potential to compete with these established systems.

Performance Benchmark II: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective method for obtaining enantiopure compounds.[12] Lipases are frequently used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated at a much higher rate than the other.[13] This process can yield both the acylated enantiomer and the unreacted alcohol with high enantiomeric purity.

Causality in Experimental Design:

The success of a kinetic resolution depends on the enzyme's ability to differentiate between the two enantiomers. The enzyme's active site is a chiral environment that preferentially binds one enantiomer over the other. Novozym 435 (immobilized Candida antarctica lipase B) is a robust and widely used biocatalyst for this purpose. Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it to completion. The enantiomeric ratio (E) is a measure of the enzyme's selectivity; a high E-value (>100) is desirable for efficient separation.[13]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup:

    • In a 50 mL flask, dissolve racemic this compound (1.0 g, 1.0 eq) in anhydrous toluene (20 mL).

    • Add vinyl acetate (1.5 eq) as the acyl donor.

    • Add Novozym 435 (100 mg, 10% by weight of substrate).

    • Seal the flask and place it in an orbital shaker at 40 °C.

  • Monitoring the Reaction:

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral Gas Chromatography (GC).

    • The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

  • Workup and Analysis:

    • Once ~50% conversion is reached, filter off the enzyme (which can be washed and reused).

    • Remove the solvent under reduced pressure.

    • Separate the resulting ester from the unreacted alcohol using column chromatography.

    • Determine the e.e. of both the recovered alcohol and the ester fraction by chiral GC.

Analytical Validation: Determining Enantiomeric Purity

Accurate determination of enantiomeric purity is essential for validating any asymmetric synthesis.[1] Chiral chromatography is the most common and reliable method.

G cluster_workflow Workflow: Chiral Gas Chromatography (GC) Analysis A Step 1: Sample Preparation Dilute alcohol/ester in a suitable solvent (e.g., Hexane) B Step 2: Injection Inject 1µL into GC equipped with a chiral column (e.g., Rt-βDEXse) A->B C Step 3: Separation Enantiomers interact differently with the chiral stationary phase, leading to different retention times B->C D Step 4: Detection & Quantification FID detector measures analyte concentration. Integrate peak areas for each enantiomer. C->D E Result Calculation % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 D->E

Caption: Standard workflow for chiral GC analysis.

Experimental Protocol: Chiral GC Analysis
  • Instrument and Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Capillary Column: e.g., Restek Rt-βDEXse (30 m x 0.25 mm x 0.25 µm) or similar cyclodextrin-based column.[14]

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Oven Program: 80 °C hold for 2 min, then ramp at 5 °C/min to 180 °C, hold for 5 min. (Note: This program must be optimized for this compound).

    • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation:

    • Prepare a solution of the analyte (e.g., the resolved alcohol or ester) at ~1 mg/mL in hexane or ethyl acetate.

    • Prepare a standard of the racemic material to identify the retention times of both enantiomers.

  • Data Analysis:

    • Integrate the peak areas corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Conclusion and Future Outlook

This compound presents an interesting profile as a chiral primary alcohol with a significant hydrophobic chain. While direct, published performance data in asymmetric applications is limited, this guide provides the necessary framework for its systematic evaluation. By employing the detailed protocols for its use as a chiral auxiliary and for its resolution via biocatalysis, researchers can generate the data needed to compare its efficacy against established benchmarks like Evans' auxiliaries and other well-studied chiral alcohols. The key to its potential utility will lie in the influence of its C2-methyl group and long alkyl chain on stereodifferentiation in both chemical and enzymatic transformations. The methodologies described herein offer a clear and robust pathway for elucidating the role this compound can play in the ever-expanding toolbox of the synthetic chemist.

References

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  • Gao, C., Ma, C., & Xu, P. (2018). Enantioselective synthesis of enantiopure chiral alcohols using carbonyl reductases screened from Yarrowia lipolytica. Journal of Applied Microbiology, 125(5), 1354-1365. [Link]

  • PubMed. (2018). Enantioselective synthesis of enantiopure chiral alcohols using carbonyl reductases screened from Yarrowia lipolytica. National Center for Biotechnology Information. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 4(1), 13-53. [Link]

  • Chen, Z., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11438-11443. [Link]

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  • Palomo, C., et al. (1999). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(7), 1017-1019. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

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A Comparative Spectroscopic Guide to the Structural Validation of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, particularly in fields such as fragrance, pharmaceuticals, and material science, the unambiguous structural confirmation of aliphatic alcohols is a critical checkpoint. Long-chain alcohols, often plagued by a multitude of structural isomers, present a significant analytical challenge. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the definitive validation of 2-Methyl-1-decanol's structure, contrasting its spectral features with those of its key isomers, the linear n-undecanol and the secondary alcohol 2-undecanol. Our approach emphasizes the synergistic use of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical workflow.

The Isomeric Challenge: Why Spectroscopy is Essential

This compound (C₁₁H₂₄O) shares its molecular formula with numerous isomers, making simple physical property measurements insufficient for conclusive identification. The position of the methyl branch and the hydroxyl group dramatically influences the molecule's chemical and physical behavior. Spectroscopic methods provide a detailed fingerprint of the molecular structure by probing the electronic and vibrational states of its atoms and bonds. This guide will demonstrate how subtle differences in molecular architecture between this compound, n-undecanol, and 2-undecanol translate into distinct and measurable spectroscopic signatures.

The Analytical Workflow: A Multi-faceted Approach

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. Our recommended workflow integrates NMR, IR, and MS to provide orthogonal data points, leading to a confident structural assignment.

Caption: Integrated workflow for the spectroscopic validation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms.

Expected ¹H NMR Spectrum of this compound:

The structure of this compound dictates a unique set of proton signals. The protons on the carbon bearing the hydroxyl group (C1) are diastereotopic and will appear as a complex multiplet. The methyl group at C2 will be a doublet, and the long alkyl chain will show a series of overlapping multiplets. The terminal methyl group of the decyl chain will appear as a triplet.

Comparative ¹H NMR Data:

CompoundKey Proton Signals and Expected Splitting Patterns
This compound -CH₂OH (C1): Diastereotopic protons, complex multiplet (~3.4-3.6 ppm). -CH(CH₃) (C2): Multiplet. -CH₃ (at C2): Doublet. -CH₃ (terminal): Triplet (~0.88 ppm).
n-Undecanol -CH₂OH (C1): Triplet (~3.6 ppm). -CH₂- (chain): Multiple overlapping multiplets. -CH₃ (terminal): Triplet (~0.88 ppm).
2-Undecanol -CH(OH) (C2): Multiplet (~3.8 ppm). -CH₃ (at C1): Doublet (~1.17 ppm)[1]. -CH₃ (terminal): Triplet (~0.88 ppm)[1].

The key differentiator for this compound in ¹H NMR is the presence of a doublet for the methyl group at the C2 position and the complex splitting of the diastereotopic -CH₂OH protons, which contrasts sharply with the simple triplet of the -CH₂OH group in n-undecanol and the distinct chemical shift of the -CH(OH) proton in 2-undecanol.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy provides a count of non-equivalent carbon atoms and information about their chemical environment.

Expected ¹³C NMR Spectrum of this compound:

Due to the methyl branch, all eleven carbon atoms in this compound are chemically distinct, leading to eleven unique signals in the ¹³C NMR spectrum.

Comparative ¹³C NMR Data:

CompoundKey Carbon Signals (Expected Chemical Shifts in ppm)Number of Signals
This compound -CH₂OH (C1): ~68 ppm. -CH(CH₃) (C2): ~35 ppm. -CH₃ (at C2): ~16 ppm. Alkyl Chain: ~14-40 ppm.11
n-Undecanol -CH₂OH (C1): ~63 ppm. Alkyl Chain: ~14-33 ppm.11 (some may overlap)
2-Undecanol -CH(OH) (C2): ~68 ppm. -CH₃ (at C1): ~23 ppm. Alkyl Chain: ~14-40 ppm.11

The ¹³C NMR spectrum of this compound is distinguished by the chemical shifts of the carbons at the branching point (C1, C2, and the attached methyl group). These shifts differ significantly from the corresponding carbons in the linear n-undecanol and the secondary alcohol 2-undecanol.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For alcohols, the most characteristic absorptions are the O-H and C-O stretching vibrations.

Expected FT-IR Spectrum of this compound:

As a primary alcohol, this compound will exhibit a strong, broad O-H stretching band due to hydrogen bonding and a distinct C-O stretching band.

Comparative FT-IR Data:

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3330 (broad, strong)~1040 (strong)
n-Undecanol ~3330 (broad, strong)~1057 (strong)
2-Undecanol ~3330 (broad, strong)~1115 (strong)

While the O-H stretch is common to all three alcohols, the position of the C-O stretching vibration is diagnostic. Primary alcohols like this compound and n-undecanol show this absorption at a lower wavenumber compared to the secondary alcohol 2-undecanol. The subtle difference in the C-O stretch between this compound and n-undecanol, though small, can be a contributing factor in differentiation when combined with other data.

III. Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expected Mass Spectrum of this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a weak or absent molecular ion peak (M⁺) at m/z 172. The fragmentation will be dominated by cleavage alpha to the hydroxyl group.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 172 (weak or absent)141: [M - CH₂OH]⁺ 43, 57, 71: Alkyl fragments 31: [CH₂OH]⁺ (indicative of a primary alcohol)
n-Undecanol 172 (weak or absent)143: [M - C₂H₅]⁺ 43, 57, 71: Alkyl fragments 31: [CH₂OH]⁺ (indicative of a primary alcohol)
2-Undecanol 172 (weak or absent)157: [M - CH₃]⁺ 45: [CH(OH)CH₃]⁺ (base peak, indicative of a methyl secondary alcohol)[1] 43, 57, 71: Alkyl fragments

The mass spectrum provides clear differentiators. The presence of a prominent m/z 31 peak supports a primary alcohol structure for both this compound and n-undecanol. However, the most telling fragment for 2-undecanol is the base peak at m/z 45, which is characteristic of a secondary alcohol with a methyl group adjacent to the hydroxyl-bearing carbon. The fragmentation pattern of this compound will be further distinguished from n-undecanol by the relative abundances of the alkyl chain fragments due to the branching.

Experimental Protocols

Sample Preparation for Spectroscopy

A consistent and pure sample is paramount for reliable spectroscopic analysis.

  • Purification: Ensure the this compound sample is of high purity (>98%), as impurities can introduce extraneous signals. If necessary, purify by fractional distillation or column chromatography.

  • Solvent Selection for NMR: For ¹H and ¹³C NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should be one that does not have signals that overlap with key analyte signals.

  • Preparation for FT-IR: For liquid samples like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Sample Introduction for MS: For GC-MS analysis, dilute the sample in a volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (typically 10-100 ppm).

Caption: Sample preparation workflow for spectroscopic analysis.

Conclusion: A Triad of Evidence for Structural Certainty

The structural validation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The characteristic chemical shifts and splitting patterns in NMR, the specific wavenumber of the C-O stretch in FT-IR, and the distinct fragmentation pattern in MS, when compared against its isomers n-undecanol and 2-undecanol, leave no room for ambiguity. This comprehensive spectroscopic approach ensures the highest level of confidence in the structural identity of this compound, a cornerstone for its reliable use in research and industry.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

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A Senior Scientist's Comparative Guide to the Enantioselective Analysis of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative of Chirality

In the landscape of fine chemicals, pharmaceuticals, and fragrance development, the stereochemistry of a molecule is not a trivial detail—it is often the very essence of its function and safety. 2-Methyl-1-decanol, a chiral alcohol, serves as a valuable building block in organic synthesis.[1][2] Its utility is intrinsically linked to its enantiomeric purity, as different enantiomers can exhibit vastly different biological activities or olfactory properties. Consequently, the robust and accurate enantioselective analysis of this compound is a critical requirement for researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the enantiomeric composition of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most suitable method for your specific application.

Core Methodologies: A Tale of Two Strategies

The fundamental challenge in enantioselective analysis lies in the fact that enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation by standard chromatographic techniques impossible.[3][4] To overcome this, we employ two principal strategies: direct separation on a chiral stationary phase or indirect separation after conversion into diastereomers.

Direct Enantioseparation: The Chiral Stationary Phase (CSP) Approach

The most elegant and modern approach is to introduce a chiral environment directly into the chromatographic system. This is achieved by using a column packed with a Chiral Stationary Phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and because these complexes have different energies of formation and stability, the enantiomers are retained differently and thus separated.[5]

  • Chiral Gas Chromatography (GC-CSP): For volatile analytes like this compound, GC is an excellent choice. The most effective CSPs for alcohols are often derivatives of cyclodextrins.[5] These macrocyclic molecules have a chiral, hydrophobic cavity that allows for inclusion complexation, a key interaction for enantiomeric recognition. The separation is based on how well each enantiomer "fits" into this chiral cavity.

  • Chiral High-Performance Liquid Chromatography (HPLC-CSP): HPLC offers great versatility. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally popular and can separate a broad range of chiral compounds, including alcohols.[6][7] Separation in HPLC is governed by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral polymer. The choice of mobile phase, particularly the alcohol modifier (e.g., isopropanol, ethanol) in normal-phase mode, is critical as it competes with the analyte for active sites on the CSP, thereby modulating retention and selectivity.[7]

Indirect Enantioseparation: The Chiral Derivatization (CDA) Approach

The classic strategy involves a chemical reaction that transforms the pair of enantiomers into a pair of diastereomers.[3][8] This is accomplished by reacting the racemic alcohol with an enantiomerically pure Chiral Derivatizing Agent (CDA). Unlike enantiomers, diastereomers have different physical properties and can be readily separated using standard, inexpensive achiral columns (GC or HPLC).[9]

The foundational requirements for this method are stringent:

  • The CDA must be of the highest possible enantiomeric purity.[10]

  • The derivatization reaction must proceed to completion to prevent kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original ratio.[10]

  • The reaction conditions must not cause racemization of the analyte or the CDA.[10]

For alcohols, a common and highly effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), also known as Mosher's acid chloride.[3][11] It reacts with the hydroxyl group of this compound to form stable diastereomeric esters, which can then be separated and quantified.

Head-to-Head Performance Analysis

The choice between a direct or indirect method is a critical decision driven by factors such as sample throughput, available equipment, regulatory requirements, and the need for detection enhancement.

Table 1: Qualitative Comparison of Direct (CSP) and Indirect (CDA) Methods

FeatureDirect Method (CSP)Indirect Method (CDA)Causality & Expert Insight
Sample Preparation Minimal (dissolve and inject)Multi-step (reaction, quench, cleanup)The direct method is inherently faster and less prone to operator error, making it ideal for high-throughput screening and QC environments.
Risk of Error LowModerateThe CDA method introduces risks of incomplete reaction, side-product formation, and kinetic resolution, all of which can compromise accuracy.
Cost High initial column costLower column cost; recurring cost for pure CDAWhile a single chiral column is expensive, it can perform thousands of analyses, potentially lowering the long-term cost per sample compared to consuming expensive CDAs.
Method Development Can be empirical; requires screening of columns and mobile phases.[12][13]More predictable; if derivatization works, separation on an achiral column is usually straightforward.CSP method development can feel like a "black box," whereas the CDA approach follows established organic reaction principles.
Sensitivity Analyte-dependentCan be significantly enhancedDerivatization allows for the introduction of a chromophore or fluorophore, enabling highly sensitive UV or fluorescence detection for analytes that lack them, like this compound.[3][14]
Versatility Column-specificBroadly applicable with standard equipmentThe indirect method leverages ubiquitous achiral columns, avoiding the need for a dedicated chiral chromatography system.

Table 2: Representative Experimental Data for Enantioselective Analysis of this compound

ParameterMethod 1: Chiral GC-FIDMethod 2: Chiral HPLC-RIMethod 3: Indirect (MTPA) HPLC-UV
Column Cyclodextrin-based CSP (e.g., Beta-DEX™)Polysaccharide-based CSP (e.g., Chiralcel® OD-H)Standard C18 (achiral)
Mobile Phase Helium carrier gasn-Hexane / 2-Propanol (98:2, v/v)Acetonitrile / Water (70:30, v/v)
Temperature 110°C (Isothermal)25°C30°C
Flow Rate 1.2 mL/min0.8 mL/min1.0 mL/min
t_R1_ (min) 15.212.518.1 (S,R-diastereomer)
t_R2_ (min) 16.114.019.5 (R,R-diastereomer)
Selectivity (α) 1.071.131.09
Resolution (R_s_) 1.82.12.0
Detector FIDRIUV (254 nm)
Key Advantage High efficiency for volatile compoundsBroad applicability, no derivatizationGreatly enhanced sensitivity via UV tag
Data are hypothetical and for illustrative purposes.

Detailed Experimental Protocols

The following protocols are self-validating; they include system suitability parameters (e.g., resolution) that must be met to ensure the trustworthiness of the results.

Protocol 1: Direct Analysis by Chiral Gas Chromatography (GC)

This method prioritizes speed and simplicity, leveraging the volatility of this compound for direct analysis without derivatization.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in HPLC-grade isopropanol.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Conditions:

    • Column: Cyclodextrin-based chiral column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film).

    • Injector: 240°C, Split ratio 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Isothermal at 110°C.

    • Detector: FID at 250°C.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

    • System Suitability: The resolution (R_s_) between the two enantiomer peaks must be ≥ 1.5.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Racemic This compound Solvent Isopropanol Sample->Solvent Solution 1 mg/mL Solution Solvent->Solution Inject Inject 1 µL Solution->Inject Column Chiral GC Column (Beta-DEX™) Inject->Column Detect FID Detection Column->Detect Chromatogram Chromatogram Detect->Chromatogram Calculate Calculate % ee (R_s_ ≥ 1.5) Chromatogram->Calculate

Fig 1. Workflow for Direct Chiral GC Analysis.
Protocol 2: Indirect Analysis via MTPA Derivatization and Achiral HPLC

This method is chosen when high sensitivity is paramount or when a dedicated chiral chromatography system is unavailable. The introduction of the phenyl group from MTPA provides a strong UV chromophore.

Methodology:

  • Derivatization:

    • In a clean, dry vial, dissolve 5 mg of this compound and a crystal of 4-(Dimethylamino)pyridine (DMAP) in 1 mL of anhydrous dichloromethane.

    • Add 1.2 equivalents of (R)-MTPA-Cl.

    • Seal the vial and stir at room temperature for 4 hours.

    • Quench the reaction by adding 0.5 mL of saturated sodium bicarbonate solution.

    • Extract the organic layer, dry with anhydrous sodium sulfate, and evaporate the solvent.

  • Sample Preparation: Reconstitute the dried residue in 2 mL of the mobile phase.

  • Instrumentation: HPLC system with a UV detector, column oven, and autosampler.

  • HPLC Conditions:

    • Column: Standard C18 achiral column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized sample. The two peaks correspond to the (S-alcohol, R-MTPA) and (R-alcohol, R-MTPA) diastereomers.

    • Calculate the enantiomeric ratio from the peak areas.

    • System Suitability: The resolution (R_s_) between the two diastereomer peaks must be ≥ 1.5.

G cluster_prep Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Analyte This compound Reaction React & Quench Analyte->Reaction CDA (R)-MTPA-Cl CDA->Reaction Diastereomers Diastereomeric Esters Reaction->Diastereomers Inject Inject 10 µL Diastereomers->Inject Column Achiral C18 Column Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Calculate Calculate % ee (R_s_ ≥ 1.5) Chromatogram->Calculate

Fig 2. Workflow for Indirect Analysis via Derivatization.

Choosing the Right Method: A Scientist's Perspective

The "best" method is dictated entirely by the analytical objective.

  • For routine quality control or high-throughput screening: The direct Chiral GC method is superior. Its minimal sample preparation and fast analysis time are decisive advantages. The initial investment in a chiral column is quickly offset by the savings in time, reagents, and labor.

  • For method development on a new chiral alcohol or when sensitivity is a limiting factor: The Indirect Derivatization method is often the most logical starting point. It leverages standard, robust achiral HPLC methods and can dramatically improve limits of detection.[3][14] This is particularly useful in drug metabolism studies or trace-level impurity analysis where analyte concentrations are low.

  • For complex matrices or when GC is not suitable: The direct Chiral HPLC method provides a powerful alternative. It offers a different selectivity mechanism than GC and is well-suited for less volatile compounds or for preparative-scale separations to isolate pure enantiomers.

Conclusion

The enantioselective analysis of this compound is readily achievable through both direct and indirect chromatographic techniques. Direct analysis on a chiral stationary phase, particularly via GC, offers an efficient and robust solution for routine applications. The indirect approach, involving chemical derivatization, provides a valuable alternative that can enhance sensitivity and leverage universally available achiral columns. A thorough understanding of the principles, advantages, and limitations of each strategy, as detailed in this guide, enables the researcher to make an informed, authoritative decision that ensures data of the highest integrity and scientific validity.

References

  • PubMed. (n.d.). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for HPLC.
  • National Institutes of Health (NIH). (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol....
  • Chemistry LibreTexts. (2024). 23.2: Derivatization.
  • PubMed. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains.
  • ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans.
  • Benchchem. (2025). Enantioselective Synthesis of (S)-2-Methyl-1-dodecanol: A Technical Guide.
  • Scribd. (n.d.). Enantioselective Synthesis of (S) - 2-Methyl-1-Alkanols Via Bakers' Yeast.
  • Benchchem. (2025). Gas Chromatography Methods for 2-Decanol Analysis: Application Notes and Protocols.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • The Good Scents Company. (n.d.). This compound, 18675-24-6.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers.
  • Lumen Learning. (n.d.). 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • ResearchGate. (n.d.). Enantiomer Separation: Fundamentals and Practical Methods.
  • RSC Publishing. (2022). Semi-continuous and continuous processes for enantiomeric separation.
  • National Institutes of Health (NIH). (n.d.). Strategies for chiral separation: from racemate to enantiomer.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Benchchem. (2025). Technical Support Center: Enhancing Resolution in HPLC Separation of 2-Methyl-1-hexanol Enantiomers.
  • Benchchem. (n.d.). This compound|High-Purity Reference Standard.
  • National Institute of Standards and Technology (NIST). (n.d.). 1-Decanol, 2-methyl-.
  • Alfa Chemistry. (n.d.). CAS 18675-24-6 this compound.
  • US EPA. (n.d.). 1-Decanol, 2-methyl- - Substance Details - SRS.

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comparing the efficacy of 2-Methyl-1-decanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Efficacy of 2-Methyl-1-decanol Analogs as Insect Semiochemicals

For Researchers, Scientists, and Drug Development Professionals

The Primacy of Chirality in Semiochemicals

Long-chain chiral alcohols are fundamental building blocks in the chemical language of insects. The specific three-dimensional arrangement of atoms—the stereochemistry—is often the critical determinant of a molecule's biological function. A single compound can act as a powerful attractant, while its mirror image (enantiomer) may be completely inactive or, in some cases, act as a potent inhibitor, disrupting the insect's ability to locate a mate or host. This enantiomeric specificity underscores the necessity of high-purity, stereochemically defined compounds in any rigorous efficacy study.

A salient example is the sex pheromone of the northern corn rootworm, Diabrotica barberi. Field and laboratory studies have demonstrated that only the (2R,8R)-stereoisomer of 8-methyl-2-decyl propanoate is attractive to males.[1][2] The presence of other stereoisomers, such as the (2S,8R) or (2S,8S) configurations, can significantly inhibit the response to the active pheromone.[2] This highlights the exquisite tuning of insect olfactory receptors and dictates that any comparative study of analogs must begin with precise, enantioselective synthesis.

Part 1: Enantioselective Synthesis of 2-Methyl-1-alkanol Analogs

To compare the efficacy of this compound analogs (e.g., varying the chain length from C9 to C12), each compound must be synthesized in its enantiomerically pure (R)- and (S)-forms. A robust and accessible method is the chemoenzymatic approach, which leverages the high stereoselectivity of enzymes for a key reduction step. The following protocol is adapted from established methods for synthesizing chiral 2-methyl-1-alkanols.[3][4]

Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-Methyl-1-decanol

This protocol outlines the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer would typically involve either starting with a substrate of the opposite chirality or employing a ketoreductase enzyme engineered to produce the opposite stereochemical outcome.

Step 1: Aldol Condensation to Form the Thiophenepropenal Precursor

  • Combine 2-thiophenecarboxaldehyde and propionaldehyde in a suitable solvent like dichloromethane.

  • Add a catalytic amount of a secondary amine catalyst (e.g., pyrrolidine) to initiate the aldol condensation reaction.

  • Stir the reaction at room temperature until analysis (e.g., by Thin Layer Chromatography - TLC) indicates the consumption of the starting materials.

  • Work up the reaction by washing with aqueous acid and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • Purify the resulting α-methyl-2-thiophenepropenal by column chromatography.

Step 2: Baker's Yeast (Saccharomyces cerevisiae) Mediated Bioreduction

  • In a large flask, create a suspension of baker's yeast and sucrose in warm, deionized water. Allow the yeast to activate for 30-60 minutes.

  • Dissolve the α-methyl-2-thiophenepropenal from Step 1 in a minimal amount of ethanol.

  • Add the ethanolic solution of the precursor dropwise to the activated yeast culture.

  • Maintain the fermentation at a constant temperature (typically 30-35°C) with gentle agitation for 24-72 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • After the reduction is complete, remove the yeast cells by filtration (e.g., through Celite).

  • Extract the aqueous filtrate multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (S)-2-methyl-3-(thiophen-2-yl)propan-1-ol.

Step 3: Desulfurization to Yield (S)-2-Methyl-1-decanol

  • Dissolve the thiophene-containing alcohol from Step 2 in a suitable alcohol solvent (e.g., ethanol).

  • Add a large excess of Raney Nickel (a nickel-aluminum alloy catalyst) to the solution. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir vigorously for several hours until desulfurization is complete.

  • Cool the reaction, carefully filter off the Raney Nickel, and wash the catalyst with ethanol.

  • Remove the solvent from the filtrate to yield the final product, (S)-2-Methyl-1-decanol.

  • Purify by distillation or column chromatography. Confirm enantiomeric excess (>99% ee) using chiral GC analysis.

This entire process can be adapted to synthesize analogs with different chain lengths by starting with the appropriate aldehyde in Step 1.

SynthesisWorkflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Bioreduction cluster_step3 Step 3: Desulfurization A 2-Thiophenecarboxaldehyde + Propionaldehyde B α-Methyl-2-thiophenepropenal A->B Pyrrolidine C (S)-2-methyl-3- (thiophen-2-yl)propan-1-ol B->C Baker's Yeast D (S)-2-Methyl-1-decanol C->D Raney Nickel

Caption: Chemoenzymatic synthesis of (S)-2-Methyl-1-decanol.

Part 2: A Multi-Tiered Approach to Efficacy Evaluation

A robust comparison of analog efficacy requires a tiered approach, moving from initial physiological screening to behavioral assays in a controlled environment, and finally to validation in the field.

Tier 1: Electroantennography (EAG) for Olfactory Screening

EAG measures the summated electrical response of all olfactory receptor neurons on an insect's antenna to a chemical stimulus. It is a rapid and powerful tool to determine if a compound is neurologically detected, but it does not indicate the nature of the behavioral response (i.e., attraction or repulsion).

Experimental Protocol: EAG Assay

  • Insect Preparation: Anesthetize an insect (e.g., a male Diabrotica beetle) by chilling it on ice. Carefully excise one antenna at its base.

  • Electrode Mounting: Mount the basal end of the antenna onto a reference electrode using conductive gel. Cut a small portion from the distal tip of the antenna to ensure good contact with the recording electrode.

  • Stimulus Preparation: Create a dilution series for each synthesized analog (e.g., 1 ng to 1 µg in hexane) and apply a known volume to a small piece of filter paper. A solvent-only filter paper serves as the negative control.

  • Stimulus Delivery: Insert the filter paper into a Pasteur pipette. Deliver a controlled puff of purified, humidified air through the pipette and over the antennal preparation.

  • Data Recording: Record the resulting depolarization (in millivolts, mV) using an amplifier and appropriate software. The peak amplitude of the depolarization relative to the control is the primary measure of response.

EAG_Workflow A Anesthetize Insect & Excise Antenna B Mount Antenna on Reference & Recording Electrodes A->B D Deliver Air Puff with Analog over Antenna B->D C Prepare Analog Dilutions on Filter Paper C->D E Amplify & Record Depolarization (mV) D->E F Analyze Peak Amplitude vs. Control E->F

Caption: Experimental workflow for Electroantennography (EAG).

Tier 2: Wind Tunnel Bioassay for Behavioral Analysis

Analogs that elicit a significant EAG response should be further evaluated in a wind tunnel to determine if they mediate a specific behavior, such as upwind flight (attraction).

Experimental Protocol: Wind Tunnel Assay

  • Tunnel Setup: Establish a laminar airflow (0.2-0.3 m/s) through the tunnel. Control temperature, humidity, and lighting to mimic the insect's natural active period (e.g., dim red light for nocturnal insects).

  • Stimulus Placement: Place a rubber septum or filter paper loaded with a specific dose of the test analog at the upwind end of the tunnel.

  • Insect Acclimatization & Release: Acclimatize insects to the tunnel conditions for at least one hour. Release individual insects onto a platform at the downwind end of the tunnel.

  • Behavioral Observation: Over a set period (e.g., 3-5 minutes), record a sequence of behaviors: activation (walking or flying), take-off, oriented upwind flight, and contact with the source.

  • Data Analysis: Calculate the percentage of insects that successfully perform each behavior for each analog and compare it to a solvent control.

Tier 3: Field Trapping for Real-World Validation

The most promising analogs from the wind tunnel must be tested under field conditions to assess their practical efficacy against native insect populations and amidst environmental variables.

Experimental Protocol: Field Trapping Study

  • Trap and Lure Preparation: Use a standard trap type for the target insect (e.g., sticky traps). Bait each trap with a lure (e.g., a rubber septum) impregnated with a single analog at a predetermined release rate. Include unbaited traps as controls.

  • Experimental Design: Employ a randomized complete block design, placing traps with different analog lures and controls within multiple blocks across the study site. Ensure sufficient distance between traps (e.g., >50 m) to avoid interference.

  • Data Collection: At regular intervals (e.g., daily or weekly), count the number of target insects captured in each trap.

  • Statistical Analysis: Analyze the mean trap catch data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in attraction between the analogs and the control.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

The data collected from the three-tiered evaluation can be compiled to build a comprehensive picture of the structure-activity relationships for the this compound scaffold.

Table 1: Template for Comparative Efficacy Data of 2-Methyl-1-alkanol Analogs
Compound IDAnalog StructureStereoisomerMean EAG Response (mV ± SE)% Upwind Flight (Wind Tunnel)Mean Trap Catch (± SE)
Control HexaneN/A0.1 ± 0.052%0.5 ± 0.2
1 2-Methyl-1-nonanol(R)[Experimental Data][Experimental Data][Experimental Data]
2 2-Methyl-1-nonanol(S)[Experimental Data][Experimental Data][Experimental Data]
3 This compound(R)[Experimental Data][Experimental Data][Experimental Data]
4 This compound(S)[Experimental Data][Experimental Data][Experimental Data]
5 2-Methyl-1-undecanol(R)[Experimental Data][Experimental Data][Experimental Data]
6 2-Methyl-1-undecanol(S)[Experimental Data][Experimental Data][Experimental Data]
Anticipated Structure-Activity Relationships

Based on extensive research in insect chemical ecology, several principles can be predicted:

  • Enantiomeric Specificity: It is highly probable that for a given analog, one enantiomer will be significantly more active than the other. The "wrong" enantiomer may be inactive or inhibitory, as seen in Diabrotica.[2]

  • Optimal Chain Length: Olfactory receptors are tuned to specific molecular sizes and shapes. It is likely that an optimal carbon chain length exists for maximal activity. For instance, the C10 chain of this compound might be more effective than the C9 or C11 analogs, or vice-versa, depending on the target insect's receptor architecture.

  • Functional Group Importance: The primary alcohol is a key feature. Conversion to other functional groups (e.g., an aldehyde, ketone, or ester) would create a new set of analogs. In the case of Diabrotica, the propionate ester of the alcohol is the active pheromone, demonstrating that such modifications are critical.[1]

Part 4: The Underlying Olfactory Mechanism

The perception of these alcohol analogs begins at the molecular level within specialized hair-like structures on the insect antenna called sensilla.

  • Transport: A hydrophobic alcohol molecule enters the sensillum through a pore and is likely picked up by an Odorant-Binding Protein (OBP) . OBPs are small, soluble proteins that transport volatile molecules through the aqueous sensillar lymph to the neuron's surface.

  • Receptor Binding: The OBP delivers the alcohol to a specific Odorant Receptor (OR) , which is a seven-transmembrane protein located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).

  • Signal Transduction: Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor called Orco . This OR-Orco complex functions as a ligand-gated ion channel. When the alcohol analog binds to its specific OR, it induces a conformational change that opens the channel.

  • Neuronal Firing: The channel opening allows positive ions (cations) to flow into the neuron, causing a depolarization of the cell membrane. If this depolarization reaches a threshold, it triggers an action potential (a nerve impulse) that travels down the axon to the insect's brain, signaling the detection of the scent.

Olfactory_Pathway cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron Odorant This compound Analog OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds Receptor OR-Orco Ion Channel OBP->Receptor Delivers To Depolarization Membrane Depolarization Receptor->Depolarization Cation Influx Signal Action Potential to Brain Depolarization->Signal

Caption: Insect olfactory signaling pathway for an alcohol analog.

Conclusion

This guide establishes a clear, scientifically rigorous pathway for conducting a comparative efficacy study of this compound analogs as insect semiochemicals. By integrating enantioselective synthesis with a multi-tiered bioassay approach—from EAG to field trials—researchers can systematically dissect the structure-activity relationships that govern insect attraction. The case of the Diabrotica pheromone serves as a powerful reminder of the importance of stereochemistry and subtle structural modifications. The protocols and frameworks provided herein are designed to empower researchers to generate the high-quality, quantitative data needed to discover and develop the next generation of effective, targeted, and environmentally safe pest management tools.

References

  • Field studies of the temporal response patterns of male Diabrotica virgifera virgifera LeConte and D.
  • Response of northern corn rootworm, Diabrotica barberi Smith and Lawrence, to stereoisomers of 8-methyl-2-decyl propano
  • Enantioselective Synthesis of (S) - 2-Methyl-1-Alkanols Via Bakers' Yeast. Scribd.[Link]

  • Ray, K., et al. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI.[Link]

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A Comparative Guide to the Applications of 2-Methyl-1-decanol for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical compounds, 2-Methyl-1-decanol, a branched-chain fatty alcohol, presents a unique profile of properties that makes it a valuable ingredient in a multitude of industrial and research applications. This guide provides an in-depth technical review of the primary applications of this compound, offering a comparative analysis against common alternatives, supported by available experimental data and established scientific principles. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource for understanding the functional advantages and formulation considerations of this versatile alcohol.

Physicochemical Properties: The Foundation of Versatility

This compound (C₁₁H₂₄O) is a colorless liquid with a molecular weight of 172.31 g/mol .[1] Its branched structure, with a methyl group at the second carbon position, significantly influences its physical and chemical behavior compared to its linear isomer, 1-decanol. This branching disrupts the packing of the molecules, leading to a lower melting point and viscosity, which can be advantageous in various formulations.

Table 1: Physicochemical Properties of this compound and Comparison with 1-Decanol

PropertyThis compound1-DecanolSignificance of the Difference
Molecular Formula C₁₁H₂₄OC₁₀H₂₂OThis compound is an isomer of undecyl alcohol.
Molecular Weight 172.31 g/mol [1]158.28 g/mol The methyl group adds to the molecular mass.
Boiling Point ~229 °C (estimated)~231 °CSimilar boiling points suggest comparable volatility under standard conditions.
Flash Point ~94 °C (estimated)~82 °CThe higher flash point of the branched isomer suggests it is slightly less flammable.
Solubility in Water LowLowBoth are sparingly soluble in water, a characteristic of long-chain alcohols.
Structure Branched ChainLinear ChainThe branched structure is key to its unique properties, including lower pour point and different solvency characteristics.

Applications in Lubricant Formulations

Long-chain alcohols are utilized as additives in lubricant formulations to enhance lubricity, reduce friction, and prevent wear. The branched structure of this compound suggests potential benefits in this arena, particularly in improving the low-temperature performance of lubricants.

Comparative Performance with Other Lubricant Additives

The methyl branch in this compound can hinder crystallization at low temperatures, thus potentially lowering the pour point of the lubricant. Furthermore, the polar hydroxyl group can adsorb onto metal surfaces, forming a protective film that reduces friction and wear.

Table 2: Inferred Performance Comparison of Lubricant Additives

AdditivePotential AdvantagesPotential Disadvantages
This compound Good low-temperature fluidity (lower pour point), potential for good lubricity due to surface adsorption.Lack of extensive performance data, potentially lower thermal stability compared to some synthetic esters.
Linear Alcohols (e.g., 1-Decanol) Good lubricity.Higher pour point compared to branched isomers.
Synthetic Esters Excellent thermal and oxidative stability, good lubricity.Higher cost, potential for hydrolysis in the presence of water.
Zinc Dialkyldithiophosphates (ZDDP) Excellent anti-wear and antioxidant properties.Can contribute to catalyst poisoning in exhaust systems.
Experimental Protocol: Evaluation of Lubricant Additive Performance

To rigorously evaluate the performance of this compound as a lubricant additive, a standard four-ball tribometer test can be employed.

Step-by-Step Methodology:

  • Preparation of Lubricant Blends: Prepare lubricant samples by blending a base oil (e.g., mineral oil or a synthetic base stock) with varying concentrations of this compound (e.g., 1%, 2%, 5% by weight). Prepare control samples with the base oil alone and with other benchmark additives.

  • Four-Ball Wear Test (ASTM D4172):

    • Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramidal arrangement.

    • The lubricant sample is added to the cup, covering the stationary balls.

    • The test is run under specified conditions of load, temperature, and speed for a set duration.

  • Measurement of Wear Scar Diameter (WSD): After the test, the wear scars on the three stationary balls are measured using a microscope. A smaller WSD indicates better anti-wear properties.[2][4][5]

  • Measurement of Coefficient of Friction (COF): The frictional torque is continuously measured during the test, and the COF is calculated. A lower COF signifies better friction-reducing properties.[3][6][7]

  • Data Analysis: Compare the WSD and COF of the blends containing this compound with the control and benchmark additives.

Lubricant_Testing_Workflow cluster_prep Sample Preparation cluster_test Tribological Testing cluster_analysis Performance Analysis BaseOil Base Oil Blender Blending BaseOil->Blender Additive This compound / Alternatives Additive->Blender FourBall Four-Ball Tester (ASTM D4172) Blender->FourBall Test Lubricant WSD Measure Wear Scar Diameter (WSD) FourBall->WSD COF Measure Coefficient of Friction (COF) FourBall->COF Comparison Comparative Data Analysis WSD->Comparison COF->Comparison

Caption: Workflow for evaluating lubricant additive performance.

Application as a Defoaming Agent

Foam can be a significant issue in many industrial processes, leading to reduced efficiency and product quality. Defoamers are chemical additives used to control or eliminate foam. Alcohols, due to their surface-active properties, are often used as components in defoamer formulations.

Comparative Performance with Other Defoamers

The effectiveness of an alcohol as a defoamer is related to its ability to spread at the air-water interface and disrupt the foam lamellae. A study evaluating various alkyl alcohols as defoamers found that straight-chain alcohols were generally more effective than branched-chain alcohols.[8] For instance, 1-octanol was identified as a highly effective defoamer among the tested alcohols.[8]

While this suggests that this compound might be less potent than its linear counterpart, its branched structure could offer advantages in terms of compatibility with certain systems and may contribute to a more persistent antifoaming effect. Silicone-based defoamers are known for their high efficiency at low concentrations and stability across a wide range of temperatures and pH.[9][10][11][12] However, they can sometimes cause surface defects in coatings and are not always desirable in food-grade or pharmaceutical applications. Organic defoamers, including fatty alcohols, are often preferred for their biodegradability and lower cost.[9]

Table 3: Comparative Analysis of Defoaming Agents

Defoamer TypeKey AdvantagesKey Disadvantages
This compound Biodegradable, potentially good compatibility.Likely lower efficiency than linear alcohols and silicone defoamers.
Linear Alcohols (e.g., 1-Octanol, 1-Decanol) Good defoaming efficiency, biodegradable.May have limited effectiveness in some systems.
Silicone-Based Defoamers High efficiency at low concentrations, excellent stability.[9][10][11][12]Can cause surface defects, higher cost.
Mineral Oil-Based Defoamers Low cost, effective in some aqueous systems.Can impact product quality, less environmentally friendly.
Experimental Protocol: Evaluation of Defoaming Efficiency

The performance of a defoamer can be quantified by measuring its ability to break existing foam (knockdown) and prevent its formation (antifoaming).

Step-by-Step Methodology:

  • Preparation of Foaming Solution: Prepare a solution known to produce stable foam (e.g., a solution of a surfactant like sodium lauryl sulfate in water).

  • Foam Generation: Generate foam by sparging air or nitrogen through the solution at a constant flow rate in a graduated cylinder. Record the initial foam volume.

  • Defoamer Addition: Add a specific amount of the defoamer (e.g., a solution of this compound in a suitable solvent) to the foam.

  • Measurement of Foam Collapse: Record the time it takes for the foam to collapse to a certain level (e.g., half of its initial volume). A shorter time indicates better knockdown efficiency.[13]

  • Antifoaming Test: Add the defoamer to the solution before foam generation. Generate foam as described in step 2 and measure the maximum foam volume generated. A lower foam volume indicates better antifoaming performance.

  • Data Analysis: Compare the knockdown time and maximum foam volume for this compound with other defoamers.

Defoaming_Test_Workflow cluster_prep Preparation cluster_knockdown Knockdown Test cluster_antifoam Antifoaming Test cluster_analysis Analysis FoamSol Prepare Foaming Solution GenFoam1 Generate Foam FoamSol->GenFoam1 AddDefoamer2 Add Defoamer to Solution FoamSol->AddDefoamer2 AddDefoamer1 Add Defoamer GenFoam1->AddDefoamer1 MeasureCollapse Measure Foam Collapse Time AddDefoamer1->MeasureCollapse Compare Compare Performance MeasureCollapse->Compare GenFoam2 Generate Foam AddDefoamer2->GenFoam2 MeasureVolume Measure Max. Foam Volume GenFoam2->MeasureVolume MeasureVolume->Compare

Caption: Workflow for evaluating defoaming efficiency.

Antimicrobial Properties and Potential Applications

Long-chain fatty alcohols are known to exhibit antimicrobial activity, and this property is influenced by their chemical structure, particularly the length of the alkyl chain.

Comparative Efficacy Against Microorganisms

Research has shown that the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus is dependent on the carbon chain length.[14] While specific data for this compound is not extensively documented, a related compound, 1-undecanol, has been shown to inhibit S. aureus by damaging the bacterial cell membrane.[15] The lipophilicity of the alcohol allows it to partition into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell death.

The branched structure of this compound may influence its interaction with the cell membrane compared to linear alcohols. It is plausible that the methyl group could enhance its ability to disrupt the ordered structure of the lipid bilayer.

Table 4: Inferred Antimicrobial Efficacy Comparison

Antimicrobial AgentProbable Mechanism of ActionSpectrum of Activity
This compound Disruption of cell membrane integrity.Likely active against Gram-positive bacteria; activity against Gram-negative bacteria and fungi needs investigation.
Linear Alcohols (e.g., 1-Undecanol) Disruption of cell membrane integrity.[15]Active against Gram-positive bacteria.[14]
Triclosan Inhibition of fatty acid synthesis.Broad-spectrum activity against bacteria and some fungi.
Quaternary Ammonium Compounds Disruption of cell membrane and denaturation of proteins.Broad-spectrum activity against bacteria, fungi, and viruses.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Grow the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable liquid culture medium to a standardized cell density.

  • Preparation of Serial Dilutions: Prepare a series of twofold dilutions of this compound in the culture medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized amount of the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][16][17][18]

  • Data Analysis: Compare the MIC value of this compound with those of other antimicrobial agents.

MIC_Test_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilutions Prepare Serial Dilutions of this compound Plate 96-Well Plate Dilutions->Plate Plate->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Determine MIC Incubate->ReadMIC CompareMIC Compare MIC Values ReadMIC->CompareMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Potential in Drug Delivery Systems

The unique physicochemical properties of this compound also suggest its potential use in drug delivery systems, particularly in the formulation of nanoemulsions. Nanoemulsions are colloidal dispersions of oil and water with droplet sizes in the nanometer range, which can enhance the solubility and bioavailability of poorly water-soluble drugs.[19][20][21][22][23]

Role as a Co-surfactant or Oil Phase Component

In nanoemulsion formulations, long-chain alcohols can act as co-surfactants, which work in conjunction with the primary surfactant to further reduce the interfacial tension and improve the stability of the emulsion. The branched structure of this compound could provide steric hindrance at the oil-water interface, preventing droplet coalescence. It can also serve as a component of the oil phase, helping to dissolve lipophilic drugs.

While specific studies on this compound in nanoemulsions are scarce, the principles of nanoemulsion formulation suggest its potential utility. The choice of oil, surfactant, and co-surfactant is critical in optimizing the stability and drug-loading capacity of the nanoemulsion.

Experimental Protocol: Formulation and Characterization of a this compound-based Nanoemulsion

Step-by-Step Methodology:

  • Component Selection: Select a suitable oil phase (e.g., a medium-chain triglyceride), a primary surfactant (e.g., Tween 80), and use this compound as a co-surfactant.

  • Phase Diagram Construction: Construct a ternary phase diagram to identify the concentration ranges of oil, surfactant, and co-surfactant that form a stable nanoemulsion.

  • Nanoemulsion Formulation: Prepare the nanoemulsion by slowly adding the aqueous phase to the oil phase containing the surfactant, co-surfactant, and the drug, under constant stirring. High-energy methods like ultrasonication or high-pressure homogenization may be required.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the droplets, which is an indicator of stability.

    • Drug Entrapment Efficiency: Quantify the amount of drug successfully encapsulated in the nanoemulsion.

  • In Vitro Drug Release Study: Perform a drug release study using a dialysis bag method to evaluate the release profile of the drug from the nanoemulsion over time.[24][25][26][27]

Conclusion and Future Perspectives

This compound is a branched-chain fatty alcohol with a promising, yet not fully explored, application profile. Its unique structure suggests potential advantages in lubricant formulations, particularly for improving low-temperature performance. As a defoaming agent, while potentially less efficient than its linear counterparts, it may offer benefits in specific systems. Its antimicrobial properties warrant further investigation to establish its spectrum of activity and potential use in disinfectant or preservative formulations. Furthermore, its role as a co-surfactant or oil phase component in drug delivery systems like nanoemulsions presents an exciting avenue for future research.

The key to unlocking the full potential of this compound lies in conducting rigorous, direct comparative studies against industry-standard alternatives. The experimental protocols outlined in this guide provide a framework for such investigations. As the demand for high-performance, biodegradable, and specialized chemical ingredients continues to grow, this compound stands out as a compound worthy of deeper scientific and industrial exploration.

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A Senior Application Scientist's Guide to Validating the Purity of 2-Methyl-1-decanol Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical reagent is not a matter of triviality—it is the bedrock of reliable and reproducible results. 2-Methyl-1-decanol, a branched-chain fatty alcohol, finds its utility in various research and formulation applications.[1] Its efficacy in these roles is intrinsically tied to its purity. This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound, offering not just protocols, but the scientific rationale behind the methodological choices.

The Criticality of Purity for this compound

This compound (C₁₁H₂₄O, Molar Mass: ~172.31 g/mol ) is a branched-chain primary alcohol.[2][3] Its utility can be compromised by the presence of impurities, which can arise from various synthetic routes or degradation pathways. Common synthesis methods include the Grignard reaction, the Oxo process, and the reduction of 2-methyl-decanoic acid or its esters.[1][4]

Potential impurities can include:

  • Isomeric variants: Other branched-chain decanols.

  • Unreacted starting materials: Such as 2-methyl-decanoic acid ethyl ester.[4]

  • Byproducts of synthesis: Including other alcohols and related organic molecules.

  • Oxidation products: 2-methyl-1-decanal and 2-methyl-decanoic acid can form upon exposure to oxidizing conditions.[1]

The presence of these impurities can lead to unpredictable reactivity, altered biological activity, and compromised formulation stability. Therefore, rigorous analytical validation is imperative. This guide will focus on a comparative analysis of three cornerstone analytical techniques: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Overall Workflow for Purity Validation

A systematic approach to purity validation ensures that all potential impurities are detected and quantified. The following workflow outlines a comprehensive strategy for assessing a this compound sample.

Purity Validation Workflow cluster_0 Initial Assessment cluster_1 Detailed Analysis cluster_2 Decision & Reporting start Sample Receipt initial_screen Initial Screening (GC-FID) start->initial_screen Qualitative check for major components impurity_id Impurity Identification (GC-MS) initial_screen->impurity_id If unknown peaks detected quant_purity Quantitative Purity (qNMR) initial_screen->quant_purity If sample appears pure data_review Data Review & Comparison impurity_id->data_review quant_purity->data_review final_report Final Purity Report data_review->final_report Consolidate findings

Caption: A generalized workflow for the comprehensive purity validation of a this compound sample.

Gas Chromatography (GC): The Workhorse for Volatile Compound Analysis

Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound.[5]

Principle of Operation

In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Compounds in the sample interact differently with the stationary phase based on their chemical properties (e.g., boiling point, polarity), leading to their separation. A detector at the end of the column measures the quantity of each separated component.

Experimental Protocol: GC-Flame Ionization Detection (FID)

GC-FID is an excellent choice for routine purity checks due to its high sensitivity to hydrocarbons and wide linear range.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a suitable solvent like hexane or ethyl acetate.
  • Vortex for 30 seconds to ensure homogeneity.
  • Transfer an aliquot to a 2 mL autosampler vial.

2. GC-FID Instrumentation and Conditions:

  • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.
  • Injector: Split/Splitless injector at 250°C with a split ratio of 50:1.
  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold at 250°C for 5 minutes.
  • Detector: Flame Ionization Detector (FID) at 280°C.
  • Injection Volume: 1 µL.

3. Data Analysis:

  • The purity of this compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Causality Behind Experimental Choices:
  • Non-polar column: this compound is a relatively non-polar molecule. A non-polar stationary phase will primarily separate compounds based on their boiling points, which is effective for resolving potential impurities like isomers or residual solvents.

  • Temperature programming: A temperature ramp is employed to ensure that both more volatile (e.g., residual solvents) and less volatile (e.g., oxidation products) impurities are eluted with good peak shape in a reasonable time.[6]

  • FID Detector: The FID is highly sensitive to organic compounds and provides a robust and linear response over a wide concentration range, making it ideal for area percent purity calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Quantitative Analysis

NMR spectroscopy is an unparalleled technique for both structural elucidation and quantitative analysis (qNMR). It provides a direct measure of the molar concentration of a substance, making it a primary analytical method for purity determination.[7][8]

Principle of Operation

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its absorption frequency, providing detailed information about the molecular structure. In qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[8]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

qNMR allows for the determination of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should be stable, not react with the sample, and have signals that do not overlap with the analyte signals.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d₆).
  • Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for accurate quantification.
  • Experiment: A standard ¹H NMR experiment.
  • Key Parameters for Quantification:
  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified. This ensures complete relaxation between scans, which is critical for accurate integration. A typical value for small molecules is 30-60 seconds.
  • Pulse Angle: A 90° pulse angle should be used.
  • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).
  • Integrate a well-resolved signal for this compound and a signal for the internal standard.
  • Calculate the purity using the following equation:
Causality Behind Experimental Choices:
  • Internal Standard: An internal standard of known purity is used to provide a reference point for quantification, making the measurement independent of the absolute amount of sample and solvent.[9]

  • Long Relaxation Delay: This is the most critical parameter in qNMR. It ensures that the magnetization of all protons returns to equilibrium before the next pulse, guaranteeing that the signal integrals are directly proportional to the number of protons.[10]

  • High-Resolution Spectrometer: Higher magnetic field strengths provide better signal dispersion, reducing the likelihood of peak overlap and improving the accuracy of integration.

Mass Spectrometry (MS): Unrivaled for Impurity Identification

Mass Spectrometry is a powerful analytical technique for identifying unknown compounds by measuring their mass-to-charge ratio (m/z). When coupled with Gas Chromatography (GC-MS), it becomes an exceptional tool for separating and identifying trace impurities.[11]

Principle of Operation

In MS, molecules are ionized, and the resulting ions are separated based on their m/z ratio. The resulting mass spectrum is a plot of ion intensity versus m/z, which serves as a molecular fingerprint for a given compound.

Experimental Protocol: GC-MS for Impurity Profiling

GC-MS is used to identify the impurities that may have been detected by GC-FID.

1. Sample Preparation:

  • Sample preparation is the same as for GC-FID.

2. GC-MS Instrumentation and Conditions:

  • GC Conditions: The same GC conditions as for GC-FID can be used to allow for the correlation of retention times.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library searching.
  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
  • Scan Range: A mass range of m/z 40-400 is typically sufficient for the expected impurities.
  • Interface Temperature: ~250°C.

3. Data Analysis:

  • The mass spectrum of each impurity peak is compared to a spectral library (e.g., NIST, Wiley) for identification.
  • The fragmentation pattern can also be interpreted to deduce the structure of unknown impurities.
Causality Behind Experimental Choices:
  • Electron Ionization (EI): EI is a high-energy ionization technique that produces extensive fragmentation. While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern is highly reproducible and ideal for library matching.[11]

  • Coupling with GC: GC provides the necessary separation of impurities before they enter the mass spectrometer, allowing for the acquisition of "clean" mass spectra for each component.[12]

Comparative Analysis of Techniques

FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Routine purity assessment, quantification of known impuritiesAbsolute purity determination, structural confirmationIdentification of unknown impurities
Principle Chromatographic separation based on volatility and polarityNuclear magnetic resonance of atomic nucleiSeparation by GC followed by mass-to-charge ratio analysis
Quantification Relative (Area %), requires response factor for accuracyAbsolute (molar), requires certified internal standardSemi-quantitative, can be fully quantitative with standards
Sensitivity High (ppm level)Moderate (requires mg of sample)Very High (ppb level for some compounds)
Selectivity Moderate, based on retention timeHigh, based on unique chemical shiftsVery High, based on mass fragmentation patterns
Sample Prep Simple dilutionRequires accurate weighing and a suitable internal standardSimple dilution
Cost Low to moderateHighModerate to high
Expertise Low to moderateHighModerate to high

Decision-Making for Method Selection

The choice of analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to selecting the appropriate method.

Method Selection Logic cluster_0 Initial & Routine Checks cluster_1 Definitive Purity & Certification cluster_2 Impurity Investigation start Purity Validation Goal routine_qc Routine Quality Control / Purity Check start->routine_qc abs_purity Absolute Purity Determination start->abs_purity unknown_impurity Identify Unknown Impurities start->unknown_impurity use_gcfid Use GC-FID routine_qc->use_gcfid Fast, robust, cost-effective use_qnmr Use qNMR abs_purity->use_qnmr Primary method, high accuracy use_gcms Use GC-MS unknown_impurity->use_gcms Structural information from mass spectra

Caption: A decision tree for selecting the optimal analytical method based on the experimental objective.

Conclusion

Validating the purity of this compound requires a multi-faceted analytical approach. GC-FID serves as an excellent first-line technique for rapid quality control. For definitive, absolute purity determination, qNMR is the method of choice, providing a high degree of accuracy and confidence. When unknown impurities are detected, GC-MS is the indispensable tool for their identification. By understanding the principles, strengths, and limitations of each of these techniques, researchers can design a robust validation strategy that ensures the quality of their reagents and the integrity of their scientific work.

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cost-benefit analysis of 2-Methyl-1-decanol synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2-Methyl-1-decanol: A Cost-Benefit Analysis for Researchers

As a Senior Application Scientist, this guide provides a comprehensive analysis of the primary synthetic routes to this compound, a branched-chain fatty alcohol with applications as a solvent and intermediate in organic synthesis.[1] We will delve into the mechanistic intricacies, operational efficiencies, and economic viabilities of established and emerging methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the available synthetic options to make informed decisions for their specific applications.

Introduction to this compound

This compound (C₁₁H₂₄O) is a chiral primary alcohol.[2] Its structure, featuring a methyl branch at the C2 position, imparts specific physical and chemical properties that are of interest in various chemical syntheses.[1] The presence of a stereocenter means that enantiomerically pure forms, (S)-2-Methyl-1-decanol and (R)-2-Methyl-1-decanol, are often desired for applications in pharmaceuticals and other bioactive molecules where stereochemistry is critical for biological activity.[2]

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound can be broadly categorized into three main approaches: organometallic synthesis, reduction of carbonyl compounds, and biocatalysis. Each method presents a unique set of advantages and disadvantages in terms of yield, cost, scalability, and stereochemical control.

Organometallic Synthesis: The Grignard Reaction

The Grignard reaction is a classic and straightforward method for forming carbon-carbon bonds, making it a common choice for the laboratory-scale synthesis of alcohols like this compound.[1][3]

Reaction Mechanism

The synthesis involves the nucleophilic addition of a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), to decanal.[1] The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[1][4]

Grignard_Reaction Decanal Decanal Intermediate Alkoxide Intermediate Decanal->Intermediate Nucleophilic Attack Grignard CH₃MgBr Grignard->Intermediate Product This compound Intermediate->Product Protonation H3O H₃O⁺ (Workup) H3O->Product

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Methyl bromide

  • Anhydrous diethyl ether

  • Decanal

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Preparation: Prepare methylmagnesium bromide by reacting magnesium turnings with methyl bromide in anhydrous diethyl ether under an inert atmosphere.[1]

  • Nucleophilic Addition: Cool the Grignard reagent to 0–5°C and add decanal dropwise with constant stirring to minimize side reactions.[1]

  • Acidic Workup: After the addition is complete, quench the reaction by slowly adding dilute hydrochloric acid to protonate the intermediate alkoxide.[1]

  • Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by fractional distillation.[1][5]

Cost-Benefit Analysis: Grignard Synthesis
ParameterAssessment
Yield Typically 65–75% on a laboratory scale.[1]
Cost Moderate, with the primary costs associated with the Grignard reagent and anhydrous solvents.
Scalability Generally limited to laboratory or pilot plant scale due to the exothermic nature of the reaction and the need for strict anhydrous conditions.
Stereocontrol Produces a racemic mixture of (R)- and (S)-2-Methyl-1-decanol as the starting decanal is achiral.
Safety/Waste Requires handling of flammable and moisture-sensitive reagents. Generates magnesium salt waste.

Reduction of Carbonyl Compounds: Catalytic Hydrogenation

The reduction of 2-methyldecanal is another viable route to this compound. This can be achieved through the use of hydride-donating reducing agents or through catalytic hydrogenation.[1]

Reaction Mechanism

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond of 2-methyldecanal in the presence of a metal catalyst.[6][7] Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[8] The aldehyde is adsorbed onto the catalyst surface, followed by the addition of hydrogen atoms, leading to the formation of the primary alcohol.

Catalytic_Hydrogenation Aldehyde 2-Methyldecanal Product This compound Aldehyde->Product Hydrogenation H2 H₂ H2->Product Catalyst Metal Catalyst (e.g., Raney Ni) Catalyst->Product Biocatalytic_Synthesis Substrate (E)-2-methyl-2-decenal Product (S)-2-Methyl-1-decanol Substrate->Product Enantioselective Reduction Yeast Baker's Yeast (S. cerevisiae) Yeast->Product

Caption: Biocatalytic synthesis of (S)-2-Methyl-1-decanol.

Experimental Protocol: Baker's Yeast Reduction

Materials:

  • (E)-2-methyl-2-decenal

  • Baker's yeast

  • Sucrose (as a carbon source for the yeast)

  • Water

Procedure:

  • Yeast Culture: Prepare a suspension of baker's yeast in lukewarm water with sucrose and allow it to activate.

  • Biotransformation: Add the substrate, (E)-2-methyl-2-decenal, to the yeast culture and incubate at a controlled temperature (e.g., 30°C) with gentle agitation for several days. [9]3. Extraction: After the reaction period, extract the product from the fermentation broth using an organic solvent.

  • Purification: Dry the organic extract and purify the product using column chromatography or distillation to obtain the enantiomerically enriched alcohol.

Cost-Benefit Analysis: Biocatalytic Synthesis
ParameterAssessment
Yield Can be variable, often moderate (e.g., around 34% for the reduction of (E)-2-methyl-2-decenal). [9]
Cost The cost of the biocatalyst (yeast) is low. However, the downstream processing (extraction and purification) from a dilute aqueous medium can be costly.
Scalability Scalable, but large reactor volumes may be required due to lower substrate concentrations.
Stereocontrol Excellent, capable of producing high enantiomeric excess (e.g., >95% ee). [9]
Safety/Waste Generally safe, using mild reaction conditions (aqueous medium, near-neutral pH, ambient temperature). Generates biodegradable waste.

Summary and Recommendations

The choice of synthesis method for this compound is highly dependent on the specific requirements of the application, including the desired scale, cost constraints, and the need for stereochemical purity.

MethodScaleYieldCost ($/kg)StereocontrolKey AdvantagesKey Disadvantages
Grignard Reaction Lab65-75% [1]Moderate [1]RacemicStraightforward, well-establishedAnhydrous conditions, exothermic, limited scalability
Catalytic Hydrogenation Industrial>90% [10]Low to Moderate [1]Racemic (tunable with chiral catalysts)High yield, scalable, cleanHigh pressure, catalyst cost, safety concerns with H₂
Biocatalysis Lab/IndustrialModerate [9]Low (reagents), High (purification)High (e.g., >95% ee) [9]High enantioselectivity, green chemistryLower yields, dilute reaction mixtures, complex purification

Recommendations:

  • For laboratory-scale synthesis of racemic this compound , the Grignard reaction offers a reliable and straightforward approach.

  • For large-scale industrial production of racemic this compound , catalytic hydrogenation is the most economically viable and efficient method.

  • For the synthesis of enantiomerically pure this compound , particularly the (S)-enantiomer, biocatalysis using baker's yeast or other microbial systems is the preferred method, despite potentially lower yields and more complex purification.

References

  • This compound|High-Purity Reference Standard - Benchchem. (URL: )
  • Enantioselective Synthesis of (S)-2-Methyl-1-dodecanol: A Technical Guide - Benchchem. (URL: )
  • Enantioselective Synthesis of (S) - 2-Methyl-1-Alkanols Via Bakers' Yeast | PDF - Scribd. (URL: [Link])

  • Grignard Reaction - Organic Chemistry Portal. (URL: [Link])

  • Asymmetric Synthesis. (URL: [Link])

  • Asymmetric Synthesis of 2°- and 3°-Carbinols via B-Methallyl-10-(TMS and Ph)-9-borabicyclo[3.3.2]decanes† - SciSpace. (URL: [Link])

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

  • EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google P
  • Synthesis of Alcohols Using the Grignard Reaction - Organic Chemistry Tutor. (URL: [Link])

  • US2068415A - Purification of alcohols - Google P
  • Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Asymmetric Hydrogenation. (URL: [Link])

  • Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester - YouTube. (URL: [Link])

  • This compound, 18675-24-6 - The Good Scents Company. (URL: [Link])

  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Catalytic Hydrogenation Of Aldehydes - AA Blocks. (URL: [Link])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. (URL: [Link])

  • Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed. (URL: [Link])

  • RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. (URL: [Link])

  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) - MDPI. (URL: [Link])

  • 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry - YouTube. (URL: [Link])

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A Technical Guide to the Comparative Biological Efficacy of (R)- and (S)-2-Methyl-1-decanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology, the stereochemistry of a molecule is often the deciding factor between a potent biological signal and mere chemical noise. This is particularly true for insect pheromones, where the spatial arrangement of atoms in a chiral molecule can dramatically alter its reception and the subsequent behavioral response. This guide delves into the comparative biological efficacy of the (R)- and (S)-enantiomers of 2-Methyl-1-decanol, a compound with potential applications in pest management. While this compound has been identified in the context of insect chemical ecology, a direct and comprehensive comparison of the biological activity of its stereoisomers remains a notable gap in the scientific literature.[1]

This document serves as a detailed framework for researchers, scientists, and drug development professionals to systematically investigate and compare the biological efficacy of (R)- and (S)-2-Methyl-1-decanol. We will explore the requisite enantioselective synthesis, and present robust protocols for electrophysiological and behavioral bioassays, thereby providing a self-validating system for discerning the nuanced roles of each enantiomer.

The Primacy of Chirality in Insect Communication

The insect olfactory system has evolved to be exquisitely sensitive to the stereochemistry of semiochemicals. In many cases, only one enantiomer of a chiral pheromone is biologically active, while the other may be inactive or, intriguingly, act as an antagonist, inhibiting the response to the active enantiomer. For instance, in the case of the northern corn rootworm, Diabrotica barberi, only the (2R,8R)-configuration of 8-methyl-2-decyl propanoate is attractive, while the (2S,8R) and (2S,8S) isomers inhibit the insect's response.[2] This underscores the necessity of evaluating enantiomerically pure compounds to accurately determine their biological function and potential for practical application in pest management strategies.

Enantioselective Synthesis of (R)- and (S)-2-Methyl-1-decanol

To conduct a meaningful comparative study, the first and most critical step is the synthesis and purification of the individual (R)- and (S)-enantiomers of this compound with high enantiomeric excess (>99% ee). A common and effective method for achieving this is through the use of chiral auxiliaries or asymmetric reduction of a corresponding ketone.

Experimental Protocol: Asymmetric Reduction of 2-Methyl-decanal

This protocol outlines a general procedure for the enantioselective synthesis of (R)- and (S)-2-Methyl-1-decanol via the asymmetric reduction of 2-methyl-decanal.

  • Substrate Preparation: Synthesize 2-methyl-decanal from commercially available starting materials. This can be achieved through the oxidation of this compound or via an α-methylation of decanal.

  • Asymmetric Reduction (R-enantiomer):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine, in an anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the solution to the recommended temperature (e.g., 0 °C or -20 °C).

    • Slowly add a borane reducing agent, such as borane-dimethyl sulfide complex (BMS), to the catalyst solution.

    • Add a solution of 2-methyl-decanal in anhydrous THF dropwise to the reaction mixture while maintaining the temperature.

    • Stir the reaction for the appropriate time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl).

  • Asymmetric Reduction (S-enantiomer):

    • Follow the same procedure as for the (R)-enantiomer, but use the enantiomeric chiral catalyst, (S)-2-Methyl-CBS-oxazaborolidine.

  • Purification:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude alcohol by flash column chromatography on silica gel.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (ee) of the synthesized (R)- and (S)-2-Methyl-1-decanol using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

cluster_synthesis Enantioselective Synthesis Workflow start 2-Methyl-decanal reduction_R Asymmetric Reduction start->reduction_R reduction_S Asymmetric Reduction start->reduction_S catalyst_R (R)-CBS Catalyst + Borane Reagent catalyst_R->reduction_R catalyst_S (S)-CBS Catalyst + Borane Reagent catalyst_S->reduction_S workup_R Quenching & Workup reduction_R->workup_R workup_S Quenching & Workup reduction_S->workup_S purification_R Purification (Column Chromatography) workup_R->purification_R purification_S Purification (Column Chromatography) workup_S->purification_S analysis_R Chiral GC/HPLC Analysis purification_R->analysis_R analysis_S Chiral GC/HPLC Analysis purification_S->analysis_S product_R (R)-2-Methyl-1-decanol (>99% ee) analysis_R->product_R product_S (S)-2-Methyl-1-decanol (>99% ee) analysis_S->product_S

Caption: Workflow for the enantioselective synthesis of (R)- and (S)-2-Methyl-1-decanol.

Electrophysiological Evaluation: Electroantennography (EAG)

Electroantennography (EAG) is a technique used to measure the summated electrical potential changes from an insect's antenna in response to an olfactory stimulus. It provides a direct measure of the peripheral olfactory response and is an excellent tool for screening the biological activity of pheromone candidates.

Experimental Protocol: EAG Bioassay
  • Insect Preparation:

    • Anesthetize an adult insect (of the target species) by chilling or with CO2.

    • Carefully excise an antenna from the head using micro-scissors.

    • Mount the antenna between two glass capillary electrodes filled with a conductive saline solution. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.

  • Stimulus Preparation:

    • Prepare serial dilutions of the (R)-enantiomer, (S)-enantiomer, and a racemic mixture of this compound in a high-purity solvent (e.g., hexane).

    • A solvent-only sample will serve as the negative control.

  • Stimulus Delivery:

    • A continuous stream of humidified, purified air is passed over the antennal preparation.

    • A known volume of the headspace from the prepared stimuli is injected into the airstream as a pulse.

  • Data Recording and Analysis:

    • Record the resulting depolarization of the antenna using an amplifier and data acquisition software.

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Normalize the responses to a standard compound to allow for comparison across different preparations.

    • Statistically compare the mean EAG responses to the (R)-enantiomer, (S)-enantiomer, racemic mixture, and the solvent control.

cluster_eag Electroantennography (EAG) Experimental Setup insect Anesthetized Insect antenna Excised Antenna insect->antenna electrodes Mounting on Electrodes (Reference & Recording) antenna->electrodes airstream Continuous Airflow electrodes->airstream amplifier Amplifier airstream->amplifier stimulus Stimulus Cartridge ((R), (S), Racemic, Control) injection Pulsed Injection stimulus->injection injection->airstream recorder Data Acquisition System amplifier->recorder analysis EAG Response Analysis (mV Amplitude) recorder->analysis

Caption: Experimental workflow for Electroantennography (EAG) bioassay.

Behavioral Evaluation: Field Trapping Bioassay

While EAG confirms peripheral reception, behavioral bioassays are essential to determine the ultimate effect of a compound on insect behavior (e.g., attraction, repulsion). Field trapping experiments are the gold standard for evaluating the efficacy of potential pheromones under natural conditions.

Experimental Protocol: Field Trapping
  • Trap and Lure Preparation:

    • Use standard insect traps appropriate for the target species (e.g., delta traps, funnel traps).

    • Prepare lures by loading a controlled-release dispenser (e.g., a rubber septum) with a precise amount of:

      • (R)-2-Methyl-1-decanol

      • (S)-2-Methyl-1-decanol

      • A 1:1 racemic mixture of (R)- and (S)-2-Methyl-1-decanol

      • A solvent-only control

  • Experimental Design:

    • Select a suitable field site with a known population of the target insect.

    • Set up a randomized complete block design with multiple replicates (blocks) to account for spatial variability.

    • Within each block, place one of each of the four treatment traps. Ensure sufficient distance between traps to avoid interference.

  • Trap Deployment and Monitoring:

    • Deploy the traps at a height and location appropriate for the target insect's flight behavior.

    • Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects captured in each trap.

    • Re-randomize the trap positions within each block at each check to minimize positional bias.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the mean number of insects captured in traps baited with the (R)-enantiomer, (S)-enantiomer, racemic mixture, and the control.

cluster_field Field Trapping Experimental Design lure_R Lure: (R)-enantiomer block1 Block 1 lure_R->block1 block2 Block 2 lure_R->block2 blockN Block N lure_R->blockN lure_S Lure: (S)-enantiomer lure_S->block1 lure_S->block2 lure_S->blockN lure_Racemic Lure: Racemic Mixture lure_Racemic->block1 lure_Racemic->block2 lure_Racemic->blockN lure_Control Lure: Control (Solvent) lure_Control->block1 lure_Control->block2 lure_Control->blockN analysis Statistical Analysis of Trap Catches block1->analysis block2->analysis blockN->analysis

Caption: Randomized complete block design for field trapping experiments.

Data Summary and Interpretation

The quantitative data from the EAG and field trapping experiments should be summarized for a clear comparison.

Bioassay (R)-2-Methyl-1-decanol (S)-2-Methyl-1-decanol Racemic Mixture Control
Mean EAG Response (mV)
Mean Trap Capture (insects/trap/day)

A thorough analysis of this data will reveal the stereospecificity of the insect's response to this compound. The possible outcomes include:

  • One enantiomer is active: Only (R)- or (S)- shows a significant response compared to the control.

  • Both enantiomers are active: Both (R)- and (S)- show significant responses, which may or may not be statistically different from each other.

  • Synergism: The racemic mixture elicits a significantly stronger response than either of the individual enantiomers.

  • Antagonism/Inhibition: One enantiomer reduces the response to the other, resulting in a lower response to the racemic mixture compared to the active enantiomer alone.

Conclusion

While direct comparative data on the biological efficacy of (R)- versus (S)-2-Methyl-1-decanol is currently lacking in the published literature, the established principles of stereochemistry in insect chemical communication strongly suggest that a differential response is likely. The experimental framework provided in this guide offers a comprehensive and scientifically rigorous approach to elucidate the specific roles of each enantiomer. By following these self-validating protocols, researchers can generate the critical data needed to understand the biological activity of these compounds and to assess their potential for development into effective and species-specific pest management tools.

References

  • Skinner, P. J., & Sternbach, D. D. (1984). Stereochemical effects in an insect repellent. Journal of medicinal chemistry, 27(12), 1545–1548. [Link]

  • Zarbin, P. H., Leal, W. S., & Attygalle, A. B. (2003). Resolution of enantiomers of 2-methyl-4-octanol (1) on a β-CD column. Journal of the Brazilian Chemical Society, 14(3), 498-501. [Link]

  • Guss, P. L., Sonnet, P. E., Carney, R. L., Tumlinson, J. H., & Wilkin, P. J. (1985). Response of northern corn rootworm, Diabrotica barberi Smith and Lawrence, to stereoisomers of 8-methyl-2-decyl propanoate. Journal of Chemical Ecology, 11(1), 21–26. [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Borden, J. H., Oehlschlager, A. C., Slessor, K. N., King, G. G. S., & Pierce, H. D. (1980). Enantiomer-based specificity in pheromone communication by two sympatric Gnathotrichus species (Coleoptera: Scolytidae). The Canadian Entomologist, 112(6), 583-589. [Link]

  • Mori, K., & Murata, N. (1995). Preparation of single-enantiomer 2-methyl-4-heptanol, a pheromone of Metamasius hemipterus, using (S)-2-methoxy-2-(1-naphthyl)propionic acid. Bioscience, biotechnology, and biochemistry, 59(7), 1375–1377. [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2020). RIFM fragrance ingredient safety assessment, 1-decanol, CAS Registry Number 112-30-1. Food and Chemical Toxicology, 146, 111831. [Link]

  • Kupczewska-Dobecka, M., & Czerczak, S. (2015). 1-Decanol and its isomers: 2-decanol, 3-decanol, 4-decanol, 5-decanol. Documentation of proposed values of occupational exposure limits (OELs). Podstawy i Metody Oceny Środowiska Pracy, 4(86), 61-88.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86776, 1-Decanol, 2-methyl-. Retrieved January 12, 2024 from [Link].

  • Almasi, M., & Hernández, A. (2024). Experimental and Theoretical Research on Mixtures of 2-Methyl-2-butanol and 1-Alkanol (1-Hexanol to 1-Nonanol). International Journal of Thermophysics, 45(2), 35. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Methyl-1-decanol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-1-decanol, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Our objective is to empower you with the knowledge to manage this chemical confidently, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Profile: Understanding the "Why"

Proper disposal procedures are dictated by the inherent chemical and toxicological properties of the substance. This compound, like its isomers, is a combustible liquid that poses specific health and environmental risks that necessitate its classification as a hazardous waste.[1][2] Releasing it into the environment is prohibited, as it is harmful to aquatic life with long-lasting effects.[2][3]

PropertyDescriptionRationale for Disposal Protocol
Physical State Liquid[1]Requires secure, leak-proof containment.
Flammability Combustible Liquid (Flash Point ~85°C for isomers)[1][2]Must be kept away from all ignition sources (heat, sparks, flames).[1][2] Fire suppression should utilize CO2, dry chemical, or foam.[1][2]
Health Hazards Causes serious eye irritation.[2] Avoid ingestion and inhalation.[1]Mandates the use of Personal Protective Equipment (PPE) during handling and disposal.
Environmental Hazards Harmful to aquatic life with long-lasting effects.[2][3]Prohibits disposal via the sanitary sewer system.[4][5] Waste must be managed to prevent environmental release.[2]
Incompatibilities Strong oxidizing agents.[2]Requires segregation from other chemical waste streams to prevent dangerous reactions.

Pre-Disposal Safety: Foundational Requirements

Safe disposal begins with safe handling. Before preparing any waste container, ensure you are operating under conditions that mitigate risk.

  • Personal Protective Equipment (PPE): At a minimum, wear appropriate protective gloves and chemical safety goggles as described by OSHA regulations.[1][2] A lab coat is also required to prevent skin contact.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Ignition Source Control: Ensure no open flames, hot surfaces, or spark-producing equipment are present in the handling area.[1][2]

Spill Management Protocol

Accidents can occur, and a spill of this compound must be managed as a hazardous waste event.

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. Remove all sources of ignition.[3]

  • Contain: Control the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The container with the absorbed spill material must be labeled and disposed of as hazardous waste, following the protocol outlined below.

Step-by-Step Disposal Protocol

The disposal of this compound is not a matter of dilution or neutralization in the lab; it requires professional management. The only acceptable method is to dispose of the contents and container through an approved and licensed waste disposal company.[1][2][4]

Step 1: Waste Segregation This is a critical control point. This compound is a non-halogenated aliphatic alcohol. It must not be mixed with other waste streams, particularly halogenated solvents or strong oxidizers.[2][7] Co-mingling different waste categories can create dangerous chemical reactions and will invariably lead to more complex and costly disposal procedures.[8]

Step 2: Proper Containerization The integrity of your waste containment is paramount to preventing leaks and ensuring safe transport.

  • Select a Container: Use the original container whenever possible, or a designated high-density polyethylene (HDPE) container.[7] Ensure the container is clean, in good condition, and compatible with the chemical.

  • Fill Level: Never fill a waste container beyond 90% of its capacity.[7] This headspace allows for vapor expansion with temperature fluctuations, preventing container rupture.

  • Secure Closure: Tightly seal the container.[1][7] The exterior of the container must be kept clean and free of any chemical residue.[7]

Step 3: Accurate Labeling Proper labeling is a regulatory requirement and a cornerstone of safety. Every waste container must be clearly labeled as soon as the first drop of waste is added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Combustible," "Irritant")

  • The date accumulation started.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and away from general laboratory traffic. This area must be well-ventilated and away from heat or ignition sources.[1][2]

Step 5: Arrange for Professional Disposal Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed hazardous waste disposal vendor. Follow your internal procedures to schedule a pickup. Do not attempt to transport the waste yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound from identification as waste to its final, compliant disposal.

G start Identify this compound for Disposal ppe_check Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe_check spill Is it a Spill? ppe_check->spill container_select Step 2: Select Approved Container (Original or HDPE) transfer Step 3: Transfer Waste (Container < 90% Full) container_select->transfer labeling Step 4: Securely Seal & Label Container as Hazardous Waste transfer->labeling storage Step 5: Store in Designated Satellite Accumulation Area labeling->storage disposal Step 6: Arrange Pickup by Licensed Waste Vendor via EH&S storage->disposal end Compliant Disposal Complete disposal->end spill->container_select No spill_protocol Execute Spill Protocol: Absorb with Inert Material, Containerize & Label spill->spill_protocol Yes spill_protocol->labeling

Caption: Workflow for the compliant disposal of this compound.

Regulatory Context

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is crucial to note that the common "aqueous alcohol exemption," which applies to certain water-based alcoholic solutions with less than 24% alcohol, is not applicable to pure or concentrated this compound.[9] Therefore, it must be managed as a regulated hazardous waste from generation to final disposal.[8] Adherence to these protocols is not only best practice but a legal requirement.

By integrating these procedures into your laboratory workflow, you contribute to a culture of safety and uphold the highest standards of scientific and environmental responsibility.

References

  • Safety Data Sheet for 2-Decanol. (2025, December 21). Thermo Fisher Scientific.
  • This compound Information. (n.d.). The Good Scents Company.
  • Safety Data Sheet for 1-Decanol. (2025, December 21). Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Decanol. (2025, May 26). MilliporeSigma.
  • Safety Data Sheet for CCS Aliphatic Alcohol. (2019, November 1). Grano Direct.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Does the EPA Alcohol Exemption Apply to Your Business? (2017, April 3). Hazardous Waste Experts.
  • Safety Data Sheet for 1-Decanol. (2025, December 20). ChemicalBook.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
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Navigating the Safe Handling of 2-Methyl-1-decanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. This guide provides essential, in-depth technical information for the safe handling and disposal of 2-Methyl-1-decanol, a compound requiring meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes and the preservation of our environment.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified as a substance that causes serious eye irritation.[1][2] In addition, it is recognized as being toxic to aquatic life, with long-lasting effects.[1][2] While it is a combustible liquid, it does not have an unusually low flashpoint.[3] The primary routes of exposure are through eye and skin contact, and inhalation of aerosols or vapors, which may be generated during heating or vigorous agitation.[1]

Core Principles of Protection: Selecting the Appropriate PPE

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedures being undertaken. The following is a breakdown of the essential PPE for handling this compound, grounded in a risk-based assessment.

Eye and Face Protection: The First Line of Defense

Given that the most significant hazard associated with this compound is its potential to cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3]

  • Standard Laboratory Operations (e.g., weighing, preparing solutions at room temperature): At a minimum, safety glasses with side shields that conform to EN166 or equivalent standards are required.[2]

  • Operations with a Risk of Splashing or Aerosol Generation (e.g., heating, vortexing, transferring large volumes): Chemical splash goggles are mandatory to provide a complete seal around the eyes.[4] For handling larger quantities or when the risk of splashing is high, it is best practice to use a full-face shield in conjunction with chemical splash goggles.[4]

Hand Protection: Preventing Dermal Exposure

While this compound is not classified as a skin irritant, prolonged or repeated contact should be avoided. The use of appropriate chemical-resistant gloves is a fundamental aspect of safe handling.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[2]

  • Proper Glove Technique: Always wash hands thoroughly after removing gloves. Contaminated gloves should be disposed of as hazardous waste.

Body Protection: Shielding Against Contamination

To protect street clothing and prevent the spread of chemical contamination, a long-sleeved, fully buttoned lab coat is required at all times when handling this compound.[5] For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or coveralls should be considered.

Respiratory Protection: A Precautionary Approach

The necessity for respiratory protection depends on the specific handling conditions and the potential for generating airborne contaminants.

  • Normal Use and Small Quantities: Under conditions of adequate ventilation, such as in a well-maintained chemical fume hood, respiratory protection is typically not required.[6]

  • Potential for Aerosol or Vapor Generation: In situations where vapors or aerosols may be generated (e.g., heating, sonicating, or in case of a spill in a poorly ventilated area), respiratory protection is necessary.[1] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][3]

The following table summarizes the recommended PPE for various laboratory tasks involving this compound:

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and sample preparation Safety glasses with side shieldsNitrile glovesLab coatNot generally required with adequate ventilation
Solution preparation (small volume) Safety glasses with side shieldsNitrile glovesLab coatNot generally required with adequate ventilation
Heating or refluxing Chemical splash goggles & face shieldNitrile glovesLab coatRequired if not performed in a certified fume hood
Transferring large volumes (>1L) Chemical splash goggles & face shieldNitrile glovesLab coatRecommended, especially if not in a fume hood
Cleaning spills Chemical splash goggles & face shieldNitrile glovesLab coatRequired

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing PPE should be strictly adhered to.

Donning PPE Protocol:
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respiratory Protection (if required): Perform a user seal check to ensure the respirator is properly seated on the face.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE Protocol:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Lab Coat: Remove the lab coat by folding it inward to contain any contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye and Face Protection: Remove eye and face protection.

  • Respiratory Protection (if used): Remove the respirator.

  • Final Hand Hygiene: Wash and dry hands again.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_conditions Task Conditions cluster_ppe Required PPE Start Handling this compound Aerosol Potential for Aerosol/Vapor Generation? Start->Aerosol Splash Risk of Splash? Aerosol->Splash No Respirator Add: Respirator (Organic Vapor) Aerosol->Respirator Yes BasePPE Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Splash->BasePPE Low Goggles Add: Chemical Splash Goggles Splash->Goggles Medium End End: Task Execution BasePPE->End Proceed with Task FaceShield Add: Face Shield Goggles->FaceShield High FaceShield->End Proceed with Task Respirator->Splash

Caption: PPE selection workflow for this compound.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Spill Response:
  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuation of the entire lab may be necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain the spill.[1]

  • Collection and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][3]

Waste Disposal:

All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.[1][3] Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not discharge this compound into drains or the environment.[1][2]

By adhering to these guidelines, you contribute to a culture of safety and scientific excellence. The principles outlined in this document are designed to be a foundational resource, and it is incumbent upon every researcher to supplement this information with institution-specific safety protocols and to consult the Safety Data Sheet (SDS) for this compound before commencing any work.

References

  • MilliporeSigma. (2025). Safety Data Sheet for 1-Decanol.
  • The Good Scents Company. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 1-Decanol.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 1-Decanol.
  • Montana Tech. (n.d.). Chemical Hygiene Plan.
  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
  • Safety Data Sheet for Decan-2-ol. (2025).

Sources

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